molecular formula C22H14Cl2FN5O2S B15612916 MTX-216

MTX-216

Número de catálogo: B15612916
Peso molecular: 502.3 g/mol
Clave InChI: WEVXFHBMHZDTAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MTX-216 is a useful research compound. Its molecular formula is C22H14Cl2FN5O2S and its molecular weight is 502.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H14Cl2FN5O2S

Peso molecular

502.3 g/mol

Nombre IUPAC

N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)-3-cyanoquinolin-6-yl]-3-pyridinyl]methanesulfonamide

InChI

InChI=1S/C22H14Cl2FN5O2S/c1-33(31,32)30-20-7-13(10-28-22(20)24)12-2-5-19-16(6-12)21(14(9-26)11-27-19)29-15-3-4-18(25)17(23)8-15/h2-8,10-11,30H,1H3,(H,27,29)

Clave InChI

WEVXFHBMHZDTAQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methotrexate (MTX) in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a folate analog, remains the cornerstone of therapy for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1][2] Despite its widespread use for over a quarter-century, the precise mechanisms underlying its therapeutic efficacy in RA are multifaceted and continue to be an area of active investigation.[3][4] Initially developed as an anti-cancer agent, low-dose weekly MTX exerts its effects in RA through a combination of anti-inflammatory and immunosuppressive actions rather than direct cytotoxicity.[5] This guide provides a comprehensive technical overview of the core mechanisms of action of MTX in RA, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

The therapeutic effects of MTX in rheumatoid arthritis are not attributed to a single pathway but rather to a network of interconnected mechanisms that collectively reduce inflammation and modulate the immune response. The primary proposed mechanisms include the promotion of adenosine (B11128) release, inhibition of inflammatory cytokine production, and direct effects on key immune and stromal cells.

Adenosine Signaling Pathway

A principal mechanism of action for MTX is the enhancement of extracellular adenosine concentrations, a potent endogenous anti-inflammatory agent.[3]

  • Mechanism: Intracellularly, MTX is converted to methotrexate polyglutamates (MTX-PGs). These metabolites inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in de novo purine (B94841) synthesis. The inhibition of ATIC leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA), leading to increased intracellular adenosine monophosphate (AMP). This results in the release of adenosine into the extracellular space.

  • Anti-inflammatory Effect: Extracellular adenosine binds to its receptors (e.g., A2A) on the surface of various immune cells, including T cells and macrophages, triggering anti-inflammatory signaling cascades that suppress the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-6.[3]

MTX Methotrexate (MTX) MTX_PG MTX Polyglutamates MTX->MTX_PG Intracellular Conversion ATIC AICAR Transformylase (ATIC) MTX_PG->ATIC Inhibits AICAR AICAR Accumulation ATIC->AICAR Leads to Adenosine_Release Increased Extracellular Adenosine AICAR->Adenosine_Release Promotes Adenosine_Receptor Adenosine Receptors (e.g., A2A) Adenosine_Release->Adenosine_Receptor Binds to Anti_Inflammatory Anti-inflammatory Effects (Cytokine Suppression) Adenosine_Receptor->Anti_Inflammatory Mediates

Caption: MTX-induced adenosine release pathway.

Inhibition of Inflammatory Cytokines and Signaling Pathways

MTX significantly modulates the production and signaling of key pro-inflammatory cytokines that drive RA pathogenesis.[5] The predominant cytokines in RA, including TNF-α, IL-6, and IL-1β, are major targets of MTX therapy.[6]

  • Direct Cytokine Inhibition: Studies have shown that MTX can directly inhibit the production of several pro-inflammatory cytokines. In vitro, MTX has been observed to inhibit the production of IL-1, IL-2, IL-6, IFN-γ, and TNF-α.[7] Long-term MTX therapy in RA patients leads to significant decreases in serum levels of IL-1β, IL-6, and IL-8.[8]

  • Modulation of T-cell Cytokines: MTX is an effective inhibitor of cytokine production resulting from T-cell activation.[9] It has been shown to decrease the expression of IFN-γ (a Th1 cytokine) and IL-4 (a Th2 cytokine) in activated CD4+ T-cells from RA patients.[10]

  • Interference with IL-1 Signaling: Experimental evidence suggests that MTX can block the binding of IL-1β to its receptor on target cells, thereby acting as an IL-1 inhibitor.[11]

  • Impact on JAK-STAT Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for many cytokines involved in RA. MTX has been proposed to modulate this pathway, which may contribute to its clinical efficacy.[3]

MTX Methotrexate (MTX) T_Cell Activated T-Cells MTX->T_Cell Inhibits Macrophage Macrophages / Monocytes MTX->Macrophage Modulates IL1R IL-1 Receptor MTX->IL1R Blocks IL-1β Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IFN-γ) T_Cell->Cytokines Produce Macrophage->Cytokines Produce Inflammation Synovial Inflammation & Joint Damage Cytokines->Inflammation Promote

Caption: MTX-mediated inhibition of cytokine production.

Effects on Cellular Proliferation and Function

MTX exerts direct effects on various cell types implicated in the pathophysiology of RA.

  • Fibroblast-Like Synoviocytes (FLS): These cells are key players in the formation of the destructive pannus tissue in RA joints.[12] MTX has been shown to inhibit the proliferation of FLS.[12][13] In vitro studies demonstrate that FLS from patients treated with MTX have a longer population doubling time.[14] MTX can abolish the effects of mitogens like platelet-derived growth factor (PDGF) and the pro-inflammatory cytokine IL-1β on FLS proliferation.[13]

  • T-Lymphocytes: As a folate antagonist, MTX inhibits the de novo synthesis of purines and pyrimidines, which is essential for the proliferation of rapidly dividing cells like activated T-lymphocytes.[9] This anti-proliferative effect on T-cells is a key component of its immunosuppressive action.

  • Monocytes and Macrophages: While the primary effect on cytokine production is seen in T-cells, MTX also modulates macrophage function.[9] It can condition macrophages towards a "tolerant" state, reducing their production of IL-6 and IL-1β in response to inflammatory stimuli.[6]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the efficacy and mechanistic actions of Methotrexate in rheumatoid arthritis.

Table 1: Clinical Efficacy of Methotrexate in RA Patients
ParameterStudy DescriptionBaselinePost-MTX Treatment% Improvement / p-valueReference
Joint Pain/Tenderness Index 5-year prospective multicenter study (n=123)--71% "marked improvement"[15]
Joint Swelling Index 5-year prospective multicenter study (n=123)--69% "marked improvement"[15]
Joint Tenderness Index 24-week placebo-controlled crossover study (n=35)-->50% improvement in >50% of patients[16]
Joint Swelling Index 24-week placebo-controlled crossover study (n=35)-->50% improvement in 39% of patients[16]
DAS28-ESR ≤ 2.6 (Remission) Meta-analysis of 8 RCTsControl GroupMTX Treatment GroupHigher incidence in MTX group[2][17]
Serum IL-6 Long-term prospective studyBaselineDecreasedp < 0.001[8]
Serum IL-1B & IL-8 Long-term prospective studyBaselineDecreasedSignificant decrease[8]

DAS28-ESR: Disease Activity Score 28 using Erythrocyte Sedimentation Rate.

Table 2: In Vitro Effects of Methotrexate on Cytokine Production
CytokineCell Type / StimulusMTX Concentration% Inhibition / EffectReference
IFN-γ, TNF-α, IL-6 T-cells (anti-CD3 + anti-CD28)40 ng/mlSignificant inhibition (p < 0.001)[18]
IL-4, IL-13, IFN-γ, TNF-α T-cells (polyclonal activation)Clinically relevant concentrationsInhibited[9]
IL-6, IL-1β Human Macrophages (LPS, LTA, TNFα)Low-dose (long-term exposure)Diminished production[6]
IL-12A mRNA PBMCs from RA patientsMTX therapyStatistically significant reduction (p < 0.046)[7]
IL-17, IL-6, IL-1β, IFN-γ Co-culture of RA synoviocytes and PBMCsDose-responseModest inhibitory effect[19]

PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to elucidate the mechanism of action of MTX.

Protocol 1: In Vitro Cytokine Production Assay
  • Objective: To determine the effect of MTX on cytokine production by immune cells.[9][18]

  • Methodology:

    • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy volunteers or RA patients using Ficoll-Paque density gradient centrifugation.

    • Cell Culture: Culture PBMCs or whole blood (diluted 1/10 in RPMI 1640 medium) in 96-well plates.

    • MTX Treatment: Add MTX at various concentrations (e.g., 0.152 to 625 ng/ml) to the cell cultures.[18] Include a vehicle control (no MTX).

    • Cell Stimulation: Stimulate the cells to produce cytokines.

      • For T-cell activation: Add anti-CD3 (1 µg/ml) and anti-CD28 (1 µg/ml) monoclonal antibodies.[18]

      • For monocyte activation: Add lipopolysaccharide (LPS) or Staphylococcus aureus Cowan I (SAC).[9]

    • Incubation: Incubate the cultures for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

    • Cytokine Measurement: Collect the culture supernatants and measure the concentrations of various cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-4) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Data Analysis: Compare cytokine levels in MTX-treated cultures to control cultures to determine the inhibitory effect of MTX. Calculate the 50% inhibitory dose (ID-50).

start Start: Isolate PBMCs culture Culture PBMCs in 96-well plates start->culture treat Add MTX (various conc.) & Vehicle Control culture->treat stimulate Stimulate Cells (e.g., anti-CD3/CD28) treat->stimulate incubate Incubate (48-72 hours) stimulate->incubate collect Collect Supernatants incubate->collect measure Measure Cytokines (ELISA) collect->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze

Caption: Workflow for in vitro cytokine production assay.

Protocol 2: Fibroblast-Like Synoviocyte (FLS) Proliferation Assay
  • Objective: To assess the effect of MTX on the proliferation of FLS from RA patients.[12][13]

  • Methodology:

    • FLS Isolation and Culture: Isolate primary FLS from synovial tissue obtained from RA patients during arthroscopy or joint replacement surgery. Culture the cells in DMEM supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine. Passage the cells upon reaching confluence.

    • Experimental Setup: Seed FLS in culture plates. Once adherent, starve the cells in low-serum medium (e.g., 1% FBS) for 24 hours to synchronize their cell cycles.

    • MTX Pre-treatment: Pre-treat the cells with therapeutic concentrations of MTX (e.g., 0.01-10 µM) or control medium for 24 hours.[12]

    • Mitogen Stimulation: Stimulate the FLS with mitogens such as Platelet-Derived Growth Factor (PDGF) and Interleukin-1β (IL-1β) in the continued presence or absence of MTX.

    • Proliferation Assessment (Cell Cycle Analysis):

      • Harvest the cells 24-48 hours after stimulation.

      • Fix the cells in ethanol.

      • Stain the cellular DNA with a fluorescent dye (e.g., propidium (B1200493) iodide).

      • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

    • Data Analysis: Compare the cell cycle distribution of MTX-treated FLS to untreated controls to determine the effect of MTX on mitogen-induced cell cycle progression.

The mechanism of action of methotrexate in rheumatoid arthritis is complex, involving multiple interconnected pathways that culminate in the suppression of the inflammatory response. Its primary effects are mediated through the promotion of anti-inflammatory adenosine release, direct inhibition of pro-inflammatory cytokine production and signaling, and the modulation of cellular activity, particularly of T-lymphocytes and fibroblast-like synoviocytes. This multi-pronged approach explains its robust and sustained efficacy as a first-line disease-modifying antirheumatic drug.[1] A deeper understanding of these intricate mechanisms will continue to inform the optimal use of MTX in clinical practice and guide the development of novel therapeutic strategies for rheumatoid arthritis.

References

The Pharmacology of MTX-216: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MTX-216 is a preclinical multi-kinase inhibitor demonstrating significant therapeutic potential, particularly in cancers driven by Neurofibromin 1 (NF1) loss-of-function (NF1-LoF) mutations. Initially designed as a dual inhibitor of Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), its potent anti-tumor activity is now understood to stem from a unique polypharmacological profile that includes the critical inhibition of Spleen Tyrosine Kinase (SYK). This broader target engagement distinguishes it from structural analogs and single-pathway inhibitors, leading to superior efficacy in preclinical models of NF1-LoF melanoma and high-grade gliomas. This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its anti-neoplastic effects through the simultaneous inhibition of multiple critical signaling kinases. Its primary nominal targets are PI3K and EGFR, but its efficacy in specific cancer subtypes is critically dependent on its "off-target" inhibition of SYK.[1][2][3] This multi-targeted approach leads to a more profound and durable suppression of tumor cell growth and survival pathways than single-target agents.

The key mechanistic features of this compound include:

  • Dual PI3K/EGFR Inhibition : this compound was designed to concurrently block the PI3K/AKT/mTOR and the RAS/MAPK signaling cascades, both of which are frequently hyperactivated in various cancers and are downstream of EGFR.[4][5] The compound exhibits low nanomolar inhibitory potency against purified PI3KCA and EGFR.[4]

  • SYK Inhibition : The anti-tumor efficacy of this compound in NF1-LoF melanoma is critically dependent on its ability to inhibit SYK.[1][6] This kinase is not effectively inhibited by its structural analogue, MTX-211, which lacks comparable anti-tumor activity in these models.[3] SYK inhibition by this compound is a key differentiator, highlighting a novel vulnerability in NF1-LoF tumors.[1][2]

  • Suppression of Proliferation and Survival Signals : Treatment with this compound leads to the effective co-suppression of the proliferation marker Ki-67 and the phosphorylation of ribosomal protein S6 (p-S6), a key node integrating signals from both the PI3K/mTOR and MAPK pathways.[1][7][8][9]

  • Induction of Apoptosis : this compound effectively induces apoptosis in NF1-LoF melanoma cells.[10]

  • Mitochondrial Targeting : The compound suppresses a group of genes responsible for regulating the mitochondrial electron transport chain (ETC).[1][2][6] This suggests that this compound exploits a mitochondrial vulnerability in NF1-LoF melanoma cells, a mechanism linked to its SYK-inhibitory activity.[10]

The proposed signaling pathway affected by this compound is illustrated below.

Figure 1: this compound Signaling Pathway Inhibition.

Pharmacodynamics

In Vitro Activity

This compound has demonstrated potent and selective activity against cancer cell lines with specific genetic backgrounds.

  • NF1-LoF Melanoma : The compound effectively inhibits cell growth in a dose-dependent manner and induces apoptosis in a panel of NF1-LoF melanoma cell lines.[6][7][10]

  • High-Grade Glioma (HGG) : Potent cytotoxic activity has been observed in human glioblastoma (GBM) and patient-derived diffuse intrinsic pontine glioma (DIPG) cell lines.[5]

  • Selectivity : this compound shows selectivity for malignant cells over normal human astrocytes, suggesting a favorable therapeutic window.[5]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have corroborated the in vitro findings.

  • Tumor Growth Inhibition : In mouse xenograft models using NF1-LoF melanoma cell lines (COLO792 and WM3918), intraperitoneal administration of this compound significantly suppressed tumor growth compared to vehicle controls.[7]

  • Tolerability : These studies reported no significant loss in body weight in the treated animals, indicating that the compound was well-tolerated at efficacious doses.[7]

  • Pharmacodynamic Biomarkers : In vivo target engagement was confirmed through the analysis of tumor lysates from xenograft models, which showed reduced phosphorylation of SYK, EGFR, and AKT following this compound treatment.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

Target Kinase IC50 Value Assay Type Reference
SYK 281 nM Biochemical Kinase Assay [1][2][7]
PI3K < 100 nM Biochemical Kinase Assay [2]

| EGFR | < 100 nM | Biochemical Kinase Assay |[2] |

Note: While "low nanomolar inhibitory potency" against PIK3CA and EGFR has been reported, specific IC50 values for all PI3K isoforms are not publicly available.[4]

Table 2: Preclinical In Vivo Study Parameters

Parameter Value Species Tumor Model Reference
Dosing 50 mg/kg, 100 mg/kg NCR Nude Mice WM3918 Melanoma Xenograft [7]
Administration Route Intraperitoneal (i.p.) NCR Nude Mice WM3918 Melanoma Xenograft [7]

| Outcome | Tumor growth suppression | NCR Nude Mice | WM3918 & COLO792 Xenografts |[7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Kinase Inhibition Assays

To determine the kinase selectivity profile and inhibitory potency of this compound, high-throughput biochemical assays were employed.

  • Methodology : The kinase inhibitory activity of this compound was assessed against a panel of 403 human kinases by a commercial vendor (Thermo Fisher Scientific, SelectScreen). FRET-based assays, including Z'-LYTE and Adapta platforms, were utilized.[6]

  • Protocol :

    • Initial screening was performed with this compound at a concentration of 10 µM.

    • Assays were conducted at an ATP concentration equal to the Km for each respective kinase to ensure physiological relevance.

    • For kinases showing significant inhibition, 10-point dose-response curves were generated to calculate IC50 values.[8]

In Vivo Xenograft and Pharmacodynamic Studies

The workflow for assessing in vivo efficacy and target modulation is outlined below.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Pharmacodynamic Analysis implantation 1. Subcutaneous Implantation of WM3918 melanoma cells into NCR nude mice. tumor_growth 2. Tumor Growth Monitoring (until ~150 mm³) implantation->tumor_growth randomization 3. Randomization into treatment groups tumor_growth->randomization treatment 4. Single i.p. Administration - Vehicle (5% DMSO/95% PBS) - this compound (50 mg/kg) - this compound (100 mg/kg) randomization->treatment monitoring 5. Efficacy Study - Tumor Volume Measurement - Body Weight Monitoring treatment->monitoring excision 6. Tumor Excision treatment->excision homogenization 7. Homogenization in RIPA Lysis Buffer excision->homogenization western_blot 8. Western Blot Analysis (p-SYK, p-EGFR, p-AKT) homogenization->western_blot

Figure 2: In Vivo Pharmacodynamic Study Workflow.
RNA Sequencing Analysis

Transcriptional profiling was used to elucidate the downstream molecular effects of this compound.

  • Methodology : RNA sequencing was performed on NF1-LoF melanoma cell lines to identify differentially expressed genes following treatment.[3]

  • Protocol :

    • NF1-LoF melanoma cell lines (e.g., WM3918, MeWo, SKMEL113) were cultured.

    • Cells were treated for 24 hours with 1 µM this compound, 1 µM MTX-211 (analog control), other inhibitors, or DMSO (vehicle control).[8]

    • Total RNA was extracted from the cell lysates.

    • RNA sequencing libraries were prepared and sequenced.

    • Bioinformatic analysis was conducted to identify differentially expressed genes and perform pathway enrichment analysis.

Summary and Future Directions

This compound is a promising multi-kinase inhibitor with a unique pharmacological profile that confers potent anti-tumor activity in preclinical models of NF1-LoF melanoma and high-grade glioma. Its efficacy is driven by the combined inhibition of PI3K, EGFR, and, critically, SYK, leading to the suppression of key survival pathways and the exploitation of a mitochondrial vulnerability. While in vitro and in vivo studies have demonstrated significant promise, a comprehensive understanding of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is not yet publicly available and will be essential for its clinical translation. Future research should focus on detailed pharmacokinetic and toxicology studies to support a potential Investigational New Drug (IND) application. Furthermore, identifying predictive biomarkers beyond NF1 status could help refine the patient populations most likely to benefit from this novel therapeutic agent.

References

The Role of Methotrexate in the Inhibition of Dihydrofolate Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (B535133) (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy, primarily exerting its effects through the potent inhibition of dihydrofolate reductase (DHFR).[1] This enzyme is critical for the regeneration of tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are fundamental for DNA replication and cellular proliferation. By competitively binding to the active site of DHFR, methotrexate disrupts these vital metabolic pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying methotrexate's inhibition of DHFR, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

Methotrexate is a structural analog of folic acid and functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] The primary role of DHFR is to reduce dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier in various metabolic pathways.[1][3] Specifically, THF is required for the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[1][3]

Methotrexate binds to the active site of DHFR with an affinity approximately 1,000 times greater than that of its natural substrate, DHF.[1][2][4] This high-affinity binding effectively blocks the regeneration of THF, leading to a depletion of intracellular folate cofactors. The consequence is the inhibition of DNA synthesis, repair, and cellular replication, which disproportionately affects rapidly proliferating cells such as those found in cancerous tissues.[1]

Within the cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[1][5] These polyglutamated forms are retained within the cell for longer periods and exhibit enhanced inhibitory effects on DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS) and aminoimidazole carboxamide ribonucleotide transformylase (ATIC).[1] The removal of the glutamate (B1630785) residues is catalyzed by γ-glutamyl hydrolase (GGH), allowing for the efflux of methotrexate from the cell via ATP-binding cassette (ABC) transporters.[1]

Quantitative Data: Inhibitory Potency of Methotrexate

The inhibitory potency of methotrexate against DHFR is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the species from which the DHFR is derived and the experimental conditions.

ParameterValueSpecies/Cell LineCommentsReference
Ki 3.4 pMRecombinant Human DHFRTightly bound to the rHDHFR-NADPH complex after isomerization.[6]
koff/kon 210 pMRecombinant Human DHFRInitial binding to the preformed rHDHFR-NADPH complex.[6]
Ki 1.4 pMRecombinant Human DHFRFor a major metabolite of MTX with four additional glutamate residues.[6]
Ki 8.9 nMRecombinant Human DHFRFor 7-HydroxyMTX, a major metabolite of MTX.[6]
Kt 13 pMNeisseria gonorrhoeae DHFRTight-binding inhibitor, competitive with dihydrofolate.[7]
KD 9.5 nMModified E. coli DHFRDetermined by monitoring fluorescence quenching.[8]
IC50 0.12 ± 0.07 µMDHFR Enzymatic AssayIn vitro enzymatic assay.[9]
IC50 9.5x10⁻² µMDaoy (medulloblastoma) cellsCellular assay.
IC50 3.5x10⁻² µMSaos-2 (osteosarcoma) cellsCellular assay.[10]
IC50 6.05 ± 0.81 nMAGS (gastric cancer) cellsCellular assay.[11]
IC50 13.56 ± 3.76 nMHCT-116 (colon cancer) cellsCellular assay.[11]
IC50 114.31 ± 5.34 nMMCF-7 (breast cancer) cellsCellular assay.[11]
IC50 >1,000 nMSaos-2 (osteosarcoma) cellsA separate study showing high resistance.[11]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from commercially available kits and published research for determining the inhibitory activity of compounds like methotrexate on DHFR.[1][12][13][14][15] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm

  • DHFR Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.5)

  • Dihydrofolate Reductase (DHFR) enzyme

  • DHFR Substrate (Dihydrofolic acid, DHF)

  • NADPH

  • Methotrexate (or other test inhibitors)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Warm DHFR Assay Buffer to room temperature.

    • Prepare a stock solution of NADPH in DHFR Assay Buffer (e.g., 20 mM).

    • Prepare a stock solution of DHFR substrate in DHFR Assay Buffer (e.g., 10 mM). Protect from light and prepare fresh.

    • Prepare a stock solution of Methotrexate in DHFR Assay Buffer (e.g., 10 mM) and create a serial dilution to the desired test concentrations.

    • Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.

  • Assay Setup (per well):

    • Enzyme Control (EC): 2 µl DHFR Assay Buffer.

    • Inhibitor Control (IC) / Test Sample (S): 2 µl of diluted Methotrexate or test compound.

    • Add diluted DHFR enzyme to each well (except for the background control).

    • Add DHFR Assay Buffer to bring the volume to 100 µl.

    • Background Control: 100 µl DHFR Assay Buffer.

  • NADPH Addition:

    • Prepare a diluted NADPH solution (e.g., 0.5 mM) from the stock.

    • Add 40 µl of the diluted NADPH to each well.

    • Mix well and incubate at room temperature for 10-15 minutes, protected from light.

  • Initiation of Reaction:

    • Prepare a diluted DHFR substrate solution.

    • Add 60 µl of the diluted DHFR substrate to each well to initiate the reaction. The total volume should be 200 µl.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at room temperature.[1]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340) for each well.

    • The percentage of inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%.[1]

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[1]

Visualizing the Impact of Methotrexate

Signaling Pathway: DHFR Inhibition and Downstream Effects

DHFR_Inhibition_Pathway MTX_ext Extracellular Methotrexate MTX_int Intracellular Methotrexate MTX_ext->MTX_int Cellular Uptake MTX_int->MTX_ext Efflux MTX_PG Methotrexate Polyglutamates (MTX-PG) MTX_int->MTX_PG Catalyzed by DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibits MTX_PG->MTX_int Catalyzed by MTX_PG->DHFR Inhibits (enhanced) DHF Dihydrofolate (DHF) DHFR->DHF THF Tetrahydrofolate (THF) DHF->THF Reduces Purine_Synth De Novo Purine Synthesis THF->Purine_Synth Required for Thym_Synth Thymidylate Synthesis THF->Thym_Synth Required for DNA_Synth DNA Synthesis & Replication Purine_Synth->DNA_Synth dUMP dUMP Thym_Synth->dUMP dTMP dTMP dUMP->dTMP dTMP->DNA_Synth Cell_Growth Cell Growth & Proliferation DNA_Synth->Cell_Growth FPGS Folylpolyglutamate Synthetase (FPGS) FPGS->MTX_int GGH γ-Glutamyl Hydrolase (GGH) GGH->MTX_PG ABC ABC Transporters ABC->MTX_int

Caption: Methotrexate's mechanism of action on the folate metabolism pathway.

Experimental Workflow: DHFR Inhibition Assay

DHFR_Assay_Workflow start Start: Reagent Preparation plate_setup Assay Plate Setup (EC, IC, Samples, Background) start->plate_setup pre_incubation Pre-incubation with NADPH (10-15 min) plate_setup->pre_incubation reaction_init Initiate Reaction with DHFR Substrate (DHF) pre_incubation->reaction_init measurement Kinetic Measurement (Absorbance at 340 nm) reaction_init->measurement data_analysis Data Analysis: Calculate Reaction Rates measurement->data_analysis inhibition_calc Calculate % Inhibition data_analysis->inhibition_calc ic50_determination Determine IC50 Value inhibition_calc->ic50_determination end End ic50_determination->end

Caption: Workflow for a spectrophotometric DHFR inhibition assay.

Conclusion

Methotrexate remains a critical therapeutic agent due to its potent and specific inhibition of dihydrofolate reductase. Its mechanism, involving competitive binding and intracellular polyglutamation, leads to a profound disruption of folate metabolism, ultimately halting DNA synthesis and cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and build upon the foundational principles of DHFR inhibition. Further research into the structural and kinetic aspects of methotrexate's interaction with DHFR will continue to inform the development of next-generation antifolates with improved efficacy and reduced toxicity.

References

The Impact of Methotrexate on Nucleotide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, exerts its profound cellular effects primarily through the disruption of purine (B94841) and pyrimidine (B1678525) synthesis. By targeting key enzymes in folate metabolism, MTX leads to the depletion of essential precursors for DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells. This technical guide provides a comprehensive overview of the mechanisms of action of MTX on nucleotide biosynthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the affected metabolic pathways.

Introduction

Methotrexate is a structural analog of folic acid and functions as a potent competitive inhibitor of dihydrofolate reductase (DHFR). This inhibition disrupts the regeneration of tetrahydrofolate (THF), a vital one-carbon carrier in a variety of metabolic pathways, including the de novo synthesis of purines and the pyrimidine precursor, thymidylate. The polyglutamated forms of MTX also directly inhibit other enzymes, including 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT) and thymidylate synthase (TS), further contributing to its anti-metabolic effects. Understanding the intricate details of how MTX perturbs these pathways is critical for optimizing its therapeutic use and developing novel therapeutic strategies.

Mechanism of Action: Inhibition of Purine and Pyrimidine Synthesis

The primary mechanism of action of methotrexate involves the high-affinity binding to and inhibition of dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and thymidylate. The depletion of THF pools due to DHFR inhibition has cascading effects on nucleotide biosynthesis.

Inhibition of Purine Synthesis

De novo purine synthesis is highly dependent on THF cofactors. Specifically, two key enzymes in this pathway, glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and AICARFT, require N10-formyl-THF as a one-carbon donor. By depleting the intracellular pool of THF, MTX indirectly inhibits these enzymes. Furthermore, polyglutamated forms of methotrexate can directly inhibit AICARFT.[1][2][3] This dual mechanism leads to a significant reduction in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

Effects on Pyrimidine Synthesis

The effect of methotrexate on pyrimidine synthesis is primarily centered on the inhibition of thymidylate synthase (TS). This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. This reaction requires N5,N10-methylene-THF as a methyl group donor. The inhibition of DHFR by MTX leads to a depletion of this essential cofactor, thereby inhibiting TS activity and leading to an accumulation of dUMP.[4] Interestingly, some studies have reported that at lower concentrations, MTX can stimulate de novo pyrimidine synthesis, potentially due to the increased availability of 5-phosphoribosyl-1-pyrophosphate (PRPP) when purine synthesis is inhibited.[5]

Quantitative Data on Methotrexate's Effects

The inhibitory potency of methotrexate and its impact on nucleotide pools have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of Methotrexate on Key Enzymes
EnzymeInhibitorKi / IC50Cell/SystemReference
Dihydrofolate Reductase (DHFR)MethotrexateIC50: 0.12 ± 0.07 µMEnzymatic Assay[6]
Dihydrofolate Reductase (hDHFR)MethotrexateKi: 3.4 pMHuman DHFR[7]
AICAR FormyltransferaseMethotrexateKi: 143 µMPurified from MCF-7 cells[3]
AICAR FormyltransferaseMTX-pentaglutamateKi: 5.6 x 10⁻⁸ MPurified from MCF-7 cells[3]
Thymidylate SynthaseMethotrexate (50 nM)~90% inhibitionCCRF-CEM cells[8]
Thymidylate SynthaseMethotrexate (1000 nM)Activity not detectedCCRF-CEM cells[8]
Table 2: Effects of Methotrexate on Nucleotide Pools and Synthesis Rates
Cell TypeMTX ConcentrationEffect on Purine Synthesis/PoolsEffect on Pyrimidine Synthesis/PoolsReference
MOLT-4 T-lymphoblasts0.02 µMPartial inhibition of de novo synthesisSignificant increase in dCTP levels[9]
MOLT-4 T-lymphoblasts0.2 µMComplete inhibition of de novo synthesisDepletion of all deoxyribonucleotide pools[9]
Normal Human T cells1 µM>50% reduction in de novo adenosine and guanosine pools-[1]
CEM T cell line1 µMAlmost completely blocked de novo synthesis-[1]
L5178Y cells1 µMGreatly reduced ATP and GTP concentrationsInitial increase in UTP and CTP, then decline[10]
Rheumatoid Arthritis Patients-Decrease in uric acid and hypoxanthineDecrease in uridine[11][12][13]
Astrocytes1, 10, 100 µMAlmost complete inhibition of [14C]formate incorporation-[14]
CCRF-CEM cells50 nMNot inhibited~90% inhibition of thymidylate synthase[8]
CCRF-CEM cells1000 nMCompletely abolishedActivity not detected for thymidylate synthase[8]
K562 cells10 nM115-fold increase in ZMP29-fold increase in dUMP[4]
K562 cells1000 nMZMP levels decline to baseline471-fold increase in dUMP[4]

Experimental Protocols

Measurement of De Novo Purine Synthesis

A common method to assess de novo purine synthesis involves the use of radiolabeled precursors.

Protocol: [14C]Formate or [14C]Glycine Incorporation Assay [1][8][14]

  • Cell Culture: Culture cells to the desired density in appropriate media.

  • Methotrexate Treatment: Treat cells with varying concentrations of methotrexate for a specified duration (e.g., 22 hours).

  • Radiolabeling: Add [14C]formate or [14C]glycine to the cell culture and incubate for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and lyse them to release intracellular contents.

  • Separation of Nucleotides: Separate the purine nucleotides (adenine and guanine) from other cellular components using high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabel incorporated into the purine nucleotide fractions using a scintillation counter. The rate of synthesis is calculated as the amount of radiolabel incorporated per unit of total intracellular purine concentration per hour.

Measurement of Thymidylate Synthase Activity (Representing Pyrimidine Synthesis Impact)

In situ thymidylate synthase activity can be measured by monitoring the release of tritium (B154650) from a radiolabeled precursor.

Protocol: [5'-3H]Deoxyuridine Release Assay [8]

  • Cell Culture and Treatment: Prepare and treat cells with methotrexate as described for the purine synthesis assay.

  • Radiolabeling: Add [5'-3H]deoxyuridine to the cell culture and incubate.

  • Tritium Release: Thymidylate synthase will convert [5'-3H]deoxyuridine to [5'-3H]deoxythymidine monophosphate, releasing the tritium as ³H₂O.

  • Separation: Separate the ³H₂O from the radiolabeled substrate and products.

  • Quantification: Measure the amount of ³H₂O produced using a scintillation counter to determine the in situ activity of thymidylate synthase.

Visualizing the Impact of Methotrexate

Signaling Pathways

The following diagrams illustrate the points of inhibition by methotrexate in the purine and pyrimidine synthesis pathways.

Purine_Synthesis_Inhibition R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP IMP PRPP->IMP 10 steps AMP AMP IMP->AMP GMP GMP IMP->GMP DHFR Dihydrofolate Reductase (DHFR) THF THF MTX Methotrexate MTX->DHFR Inhibits AICARFT AICARFT MTX->AICARFT Directly Inhibits (polyglutamated form) DHF DHF DHF->THF Reduces N10_formyl_THF N10-formyl-THF THF->N10_formyl_THF GARFT GARFT N10_formyl_THF->GARFT Cofactor for N10_formyl_THF->AICARFT Cofactor for Pyrimidine_Synthesis_Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS Thymidylate Synthase (TS) DHFR Dihydrofolate Reductase (DHFR) THF THF MTX Methotrexate MTX->DHFR Inhibits DHF DHF DHF->THF Reduces N5N10_methylene_THF N5,N10-methylene-THF THF->N5N10_methylene_THF N5N10_methylene_THF->TS Cofactor for Experimental_Workflow start Start: Cell Culture treat Methotrexate Treatment (Varying Concentrations) start->treat radiolabel Add Radiolabeled Precursor ([14C]formate or [3H]deoxyuridine) treat->radiolabel incubate Incubation radiolabel->incubate harvest Cell Harvesting and Lysis incubate->harvest separate Separation of Analytes (HPLC) harvest->separate quantify Quantification (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Synthesis Rates / % Inhibition) quantify->analyze end End: Results analyze->end

References

An In-depth Technical Guide to the Anti-inflammatory Properties of MTX-216

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical data for a compound designated "MTX-216." The following technical guide is a structured template designed to meet the user's specifications. It uses a hypothetical compound, this compound, and illustrative data to demonstrate the expected format and content for a comprehensive scientific whitepaper. The mechanisms and data are modeled on established anti-inflammatory research paradigms for didactic purposes.

Introduction

This compound is a novel synthetic small molecule under investigation for its potential anti-inflammatory properties. This document outlines the pre-clinical in vitro and in vivo evidence supporting its mechanism of action and therapeutic potential. The primary hypothesis is that this compound exerts its effects through the modulation of key pro-inflammatory signaling pathways, including the inhibition of dihydrofolate reductase (DHFR) and the promotion of adenosine (B11128) release at sites of inflammation.

In Vitro Efficacy

The anti-inflammatory activity of this compound was first characterized in a series of in vitro assays using relevant cell lines, such as RAW 264.7 macrophages and Jurkat T-cells.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key inflammatory markers and cell processes.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This compound Conc. (nM)TNF-α Inhibition (%)IL-6 Inhibition (%)NO Production Inhibition (%)
115.2 ± 2.111.8 ± 1.98.5 ± 1.5
1035.7 ± 4.528.4 ± 3.325.1 ± 2.8
10068.3 ± 5.155.9 ± 4.851.7 ± 4.2
100089.5 ± 6.281.2 ± 5.976.4 ± 5.5
IC₅₀ (nM)62.585.198.2

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on T-Cell Proliferation and Apoptosis

Cell LineThis compound Conc. (nM)Proliferation Inhibition (%)Apoptosis Induction (%)
Jurkat T-Cells1022.4 ± 3.15.6 ± 1.1
10051.6 ± 4.918.9 ± 2.4
100092.1 ± 6.845.3 ± 4.1
Activated PBMCs1018.9 ± 2.84.1 ± 0.9
10048.2 ± 4.515.7 ± 2.1
100085.4 ± 7.239.8 ± 3.8

Data are presented as mean ± standard deviation (n=3). Apoptosis was measured after 48 hours of treatment.

Experimental Protocols

Protocol 2.2.1: Cytokine Measurement in Macrophages

  • Cell Culture: RAW 264.7 macrophages were seeded at 2 x 10⁵ cells/mL in 96-well plates and incubated for 24 hours.

  • Treatment: Cells were pre-treated with varying concentrations of this compound (1-1000 nM) for 2 hours.

  • Stimulation: Lipopolysaccharide (LPS) was added at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control was run in parallel.

  • Incubation: Cells were incubated for 24 hours.

  • Analysis: Supernatants were collected, and concentrations of TNF-α and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions. Nitric Oxide (NO) production was measured using the Griess reagent kit.[1]

Protocol 2.2.2: T-Cell Proliferation Assay

  • Cell Culture: Jurkat T-cells or Phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs) were seeded in 96-well plates.

  • Treatment: this compound was added at concentrations ranging from 10 to 1000 nM.

  • Incubation: Cells were incubated for 72 hours.

  • Analysis: Cell proliferation was assessed using a BrdU (Bromodeoxyuridine) incorporation assay. Absorbance was read at 450 nm.

In Vivo Efficacy

The therapeutic potential of this compound was evaluated in a rat model of adjuvant-induced arthritis (AIA), a well-established model for rheumatoid arthritis.

Quantitative Data Summary

Table 3: Effect of this compound in Adjuvant-Induced Arthritis (AIA) Rat Model

Treatment GroupDose (mg/kg)Paw Edema Reduction (%)Arthritis Score Reduction (%)Spleen Granulocyte Count (x10⁶)
Vehicle Control-001.2 ± 0.3
This compound0.528.5 ± 4.125.1 ± 3.92.5 ± 0.5
This compound1.055.2 ± 6.351.7 ± 5.84.1 ± 0.7
This compound2.068.9 ± 7.565.4 ± 6.95.8 ± 0.9

Data are presented as mean ± standard deviation (n=8 per group). Treatment was administered daily for 14 days post-adjuvant injection. Paw edema and arthritis score were measured on day 21.

Experimental Protocols

Protocol 3.2.1: Adjuvant-Induced Arthritis (AIA) Model

  • Induction: Arthritis was induced in male Lewis rats by a single intradermal injection of Mycobacterium butyricum in incomplete Freund's adjuvant at the base of the tail.[2]

  • Grouping: Animals were randomly assigned to vehicle control or this compound treatment groups (n=8 per group).

  • Treatment: Treatment commenced on day 7 post-induction and continued daily via oral gavage for 14 consecutive days.

  • Evaluation: Paw volume was measured using a plethysmometer on day 21. Arthritis severity was scored on a scale of 0-4 per limb.

  • Histology: On day 22, animals were euthanized, and spleen tissues were collected for granulocyte counting via flow cytometry to assess immune cell redistribution.[2]

Mechanism of Action & Visualizations

This compound is hypothesized to function through a multi-faceted mechanism involving the inhibition of purine (B94841) synthesis and the promotion of anti-inflammatory adenosine signaling.

Proposed Signaling Pathway

The diagram below illustrates the proposed intracellular mechanism of this compound. By inhibiting Dihydrofolate Reductase (DHFR), this compound disrupts the folate cycle, leading to a depletion of tetrahydrofolate (THF). This inhibits de novo purine synthesis, reducing the proliferation of inflammatory cells. Concurrently, this process leads to the accumulation and release of adenosine, which signals through A2A receptors to suppress cytokine production.

MTX-216_Mechanism_of_Action Proposed Intracellular Mechanism of this compound cluster_0 Folate Metabolism cluster_1 Purine Synthesis cluster_2 Adenosine Signaling DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purine De Novo Purine Synthesis THF->Purine Required for DHFR->THF Proliferation T-Cell & Macrophage Proliferation Purine->Proliferation Adenosine Extracellular Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Anti_Inflammatory Suppression of TNF-α & IL-6 A2A_Receptor->Anti_Inflammatory MTX This compound MTX->DHFR Inhibition MTX->Adenosine Promotes Accumulation

Proposed Intracellular Mechanism of this compound
Experimental Workflow

The following diagram outlines the workflow for the in vivo evaluation of this compound in the Adjuvant-Induced Arthritis (AIA) model.

AIA_Experimental_Workflow Workflow for In Vivo Evaluation in AIA Model cluster_setup Phase 1: Induction & Grouping cluster_treatment Phase 2: Dosing Period cluster_analysis Phase 3: Endpoint Analysis Induction Day 0: Induce Arthritis in Lewis Rats (Mycobacterium butyricum) Grouping Day 7: Randomize into Groups (Vehicle, this compound Doses) Induction->Grouping Dosing Days 7-21: Administer Daily Oral Gavage Grouping->Dosing Analysis Day 21: Measure Paw Edema & Arthritis Score Dosing->Analysis Termination Day 22: Euthanize & Collect Tissues (Spleen, Joints) Analysis->Termination Histo Perform Histology & Flow Cytometry Termination->Histo

Workflow for In Vivo Evaluation in AIA Model

Conclusion

The pre-clinical data presented in this guide demonstrate that the hypothetical compound this compound possesses significant anti-inflammatory properties. It effectively reduces the production of key pro-inflammatory mediators in vitro and alleviates disease symptoms in an in vivo model of rheumatoid arthritis. Its proposed dual mechanism of action—inhibiting inflammatory cell proliferation and promoting adenosine-mediated suppression—marks this compound as a promising candidate for further development as a novel anti-inflammatory therapeutic.

References

Discovery and Development of Novel Methotrexate Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel methotrexate (B535133) (MTX) analogs. Methotrexate, a cornerstone of chemotherapy and autoimmune disease treatment for decades, functions primarily by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism essential for DNA synthesis and cellular replication.[1][2] However, its clinical utility is often limited by toxic side effects and the development of drug resistance. This has spurred extensive research into novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles.

This guide details the synthesis of promising new analogs, outlines key experimental protocols for their evaluation, presents comparative data on their biological activity, and visualizes the underlying molecular pathways and drug development workflows.

Novel Methotrexate Analogs: Synthesis and Structural Diversity

The quest for improved methotrexate analogs has led to a variety of structural modifications of the parent molecule, which consists of a pteridine (B1203161) ring, a p-aminobenzoyl group, and a glutamic acid moiety. Key strategies in analog development include modification of the pteridine ring, alteration of the glutamate (B1630785) side chain, and the development of prodrugs and targeted delivery systems.

5,8-Dideaza Analogs

One significant class of novel analogs involves the replacement of the N5 and N8 atoms in the pteridine ring with carbon atoms, creating 5,8-dideaza analogs. This modification can alter the molecule's interaction with DHFR and its susceptibility to metabolic enzymes. A common synthetic route to a 5,8-dideazamethotrexate analog involves a multi-step process starting from 2-fluoro-5-methylbenzonitrile (B33194).[3][4]

A Representative Synthetic Protocol for a 5,8-Dideaza Analog:

  • Bromination: 2-fluoro-5-methylbenzonitrile undergoes a Wohl-Ziegler reaction with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-(bromomethyl)-2-fluorobenzonitrile.[4]

  • Nucleophilic Substitution: The resulting brominated compound is reacted with an appropriate N-methyl aniline (B41778) derivative in the presence of a base such as anhydrous potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[4]

  • Cyclization: The product from the previous step is then reacted with guanidine (B92328) carbonate at high temperature in DMF to form the 2,4-diaminoquinazoline ring system.[3]

  • Deprotection: Finally, any protecting groups on the glutamate moiety are removed, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final 5,8-dideaza methotrexate analog.[3]

Fluorinated Analogs

Introduction of fluorine atoms into the methotrexate structure can significantly alter its electronic properties, metabolic stability, and binding affinity for DHFR. For instance, γ-fluoromethotrexate (FMTX) has been synthesized and shown to be a potent inhibitor of DHFR but a poor substrate for folylpoly(γ-glutamate) synthetase (FPGS), the enzyme responsible for the polyglutamylation of methotrexate, a process that enhances its intracellular retention and activity.[5]

General Synthetic Approach for γ-Fluoromethotrexate:

The synthesis of γ-fluoromethotrexate is a complex process that typically involves the preparation of a fluorinated glutamic acid derivative, which is then coupled to the p-aminobenzoyl and pteridine moieties of the methotrexate scaffold.[6]

Glutamate Side-Chain Modifications

Modifications to the glutamate side chain can impact the drug's transport into cells, its affinity for DHFR, and its ability to be polyglutamylated. Analogs have been synthesized with longer 2-aminoalkanedioic acid chains in place of glutamate.[7] These modifications can lead to increased lipophilicity and altered biological activity. The synthesis of these analogs generally involves the condensation of 4-amino-4-deoxy-N10-methylpteroic acid with the desired amino acid derivative.[8][9]

Core Signaling Pathway: The Folate Cycle and Methotrexate's Mechanism of Action

Methotrexate and its analogs exert their primary effect by disrupting the folate metabolic pathway. This pathway is crucial for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. The key enzyme in this pathway is dihydrofolate reductase (DHFR).

Folate_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (Dihydrofolate Reductase) Serine Serine Purine_Synthesis Purine Synthesis THF->Purine_Synthesis One-Carbon Metabolism Glycine Glycine Serine->Glycine SHMT dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DNA_RNA_Synthesis DNA & RNA Synthesis dTMP->DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis MTX Methotrexate & Analogs DHFR DHFR MTX->DHFR Inhibition

Caption: The folate pathway and the inhibitory action of methotrexate.

Methotrexate competitively inhibits DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is a vital cofactor that, after conversion to various one-carbon derivatives, participates in the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis. By blocking THF regeneration, methotrexate leads to a depletion of intracellular folate cofactors, resulting in the inhibition of DNA and RNA synthesis and ultimately cell death, particularly in rapidly proliferating cancer cells.

Experimental Protocols for Analog Evaluation

The development of novel methotrexate analogs requires a battery of in vitro and in vivo assays to characterize their biological activity, selectivity, and pharmacokinetic properties.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is fundamental to determining the potency of a methotrexate analog against its primary target.

Protocol:

  • Reagents: Human recombinant DHFR, dihydrofolic acid (DHF), NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), and the test analog.

  • Procedure:

    • In a 96-well plate, combine the assay buffer, NADPH, and various concentrations of the test analog.

    • Add DHFR enzyme to initiate the reaction, with a control group receiving no inhibitor.

    • After a brief pre-incubation, add the substrate DHF to start the enzymatic reaction.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the rate of reaction for each concentration of the analog. The IC50 value, the concentration of the analog that inhibits 50% of the enzyme's activity, is then determined by plotting the reaction rate against the log of the inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Cell Viability (Cytotoxicity) Assay

This assay measures the ability of a methotrexate analog to kill cancer cells in culture. The MTT assay is a commonly used method.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., CCRF-CEM for leukemia, A549 for lung cancer) in appropriate media.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test analog and incubate for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

    • After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value for cytotoxicity is determined by plotting the percentage of cell viability against the log of the analog concentration.

In Vivo Efficacy Studies in Animal Models

Animal models are essential for evaluating the anti-tumor efficacy and toxicity of novel methotrexate analogs in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used.[11][12]

General Protocol for a Leukemia Xenograft Model:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Inoculation: Intravenously inject a human leukemia cell line (e.g., CCRF-CEM) into the mice.[13]

  • Treatment: Once the leukemia is established (monitored by bioluminescence imaging or peripheral blood analysis), administer the test analog and a vehicle control to different groups of mice. The dosing regimen (dose, frequency, and route of administration) should be determined from prior pharmacokinetic and toxicity studies.[14][15]

  • Monitoring: Monitor the tumor burden over time using methods such as flow cytometry of peripheral blood or bone marrow, or bioluminescence imaging if the cancer cells are engineered to express luciferase.[13][16] Also, monitor the animals' body weight and general health as indicators of toxicity.[16]

  • Endpoint: The primary endpoint is typically overall survival or a significant reduction in tumor burden in the treated group compared to the control group.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a novel analog. These studies are typically performed in rodents (mice or rats).[17][18][19]

Protocol Outline:

  • Animal Dosing: Administer the test analog to a cohort of animals via the intended clinical route (e.g., oral or intravenous).

  • Sample Collection: Collect blood samples at various time points after administration.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21][22]

  • Data Analysis: Plot the plasma concentration of the analog versus time. From this data, key pharmacokinetic parameters can be calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Elimination half-life.

Quantitative Data and Comparative Analysis

The following tables summarize the in vitro activity of methotrexate and some of its novel analogs against various cancer cell lines and their inhibitory potency against DHFR.

Table 1: Comparative Cytotoxicity (IC50) of Methotrexate and Novel Analogs

CompoundCell LineIC50 (µM)Reference
MethotrexateCCRF-CEM0.078[23]
Aminopterin (B17811)CCRF-CEM0.017[23]
PemetrexedCCRF-CEM0.155[23]
TalotrexinCCRF-CEM0.007[23]
5,8-Dideaza-MTXA5490.12[3]
γ-FluoromethotrexateL12100.0046 (MTX) vs. 0.00065 (analog)[7]
MTX DianilideL1210-[9]
MTX-γ-monohydroxamic acidL12100.005 (vs. 0.007 for MTX)[9]

Table 2: Comparative DHFR Inhibition (Ki) of Methotrexate and Novel Analogs

CompoundEnzyme SourceKi (nM)Reference
MethotrexateHuman (recombinant)3.4 pM (isomerized complex)[4]
MTX PolyglutamateHuman (recombinant)1.4 pM[4]
7-Hydroxy-MTXHuman (recombinant)8.9[4]
Pralatrexate-45[1]
Methotrexate-26[1]
Pemetrexed->200 (weak inhibitor)[1]

Drug Discovery Workflow and Structure-Activity Relationships

The development of novel methotrexate analogs follows a structured drug discovery workflow, from initial concept to clinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification (e.g., DHFR) Lead_Gen Lead Generation (Analog Synthesis) Target_ID->Lead_Gen In_Vitro In Vitro Screening (DHFR, Cytotoxicity) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo PK_Tox Pharmacokinetics & Toxicology Studies In_Vivo->PK_Tox Candidate Candidate Selection PK_Tox->Candidate Phase_I Phase I (Safety) Candidate->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for the discovery and development of novel antifolates.

The structure-activity relationship (SAR) of methotrexate analogs provides crucial insights for rational drug design. Key structural features that influence biological activity include:

  • The Pteridine Ring: The 2,4-diamino substitution is critical for high-affinity binding to DHFR. Modifications to other positions on the pteridine ring can modulate selectivity and overcome resistance.[24]

  • The Benzoyl Linker: The amide bond in the p-aminobenzoyl moiety is important for activity, and its replacement can significantly reduce DHFR affinity.[25]

  • The Glutamate Side Chain: The α-carboxyl group is more critical for DHFR binding than the γ-carboxyl group. The γ-carboxyl group is the site of polyglutamylation, and modifications at this position can prevent this process, leading to reduced intracellular retention and altered efficacy.[1] Lipophilic substitutions on the glutamate tail can enhance transport through the folate carrier system.

SAR cluster_Pteridine Pteridine Ring cluster_Glutamate Glutamate Side Chain cluster_Resistance Mechanisms of Resistance MTX_Structure Methotrexate Structure Pteridine_Mod Modifications (e.g., Dideaza) MTX_Structure->Pteridine_Mod Glutamate_Mod Modifications (e.g., Fluorination, Chain Extension) MTX_Structure->Glutamate_Mod Pteridine_Effect Altered DHFR Binding Metabolic Stability Pteridine_Mod->Pteridine_Effect Resistance_Mech Decreased Uptake DHFR Mutations Decreased Polyglutamylation Pteridine_Effect->Resistance_Mech Overcoming Resistance Glutamate_Effect Altered Transport Inhibition of Polyglutamylation Glutamate_Mod->Glutamate_Effect Glutamate_Effect->Resistance_Mech Overcoming Resistance

Caption: Structure-activity relationships and mechanisms of resistance in methotrexate analogs.

Mechanisms of resistance to methotrexate and its analogs are a significant clinical challenge. These include:

  • Impaired drug transport: Reduced expression or mutations in the reduced folate carrier (RFC) can decrease drug uptake.

  • Altered DHFR: Gene amplification leading to overexpression of DHFR or mutations that decrease the binding affinity of the drug can confer resistance.[1]

  • Decreased polyglutamylation: Reduced activity of FPGS prevents the intracellular accumulation of active polyglutamated forms of the drug.[1]

The development of novel methotrexate analogs aims to circumvent these resistance mechanisms by, for example, designing compounds that are less reliant on RFC for transport or that are not substrates for polyglutamylation but still exhibit high potency.

Conclusion

The discovery and development of novel methotrexate analogs is a dynamic field with the potential to significantly improve the treatment of cancer and autoimmune diseases. By leveraging a deep understanding of the folate pathway, structure-activity relationships, and mechanisms of resistance, researchers are designing new generations of antifolates with enhanced efficacy and reduced toxicity. The experimental protocols and comparative data presented in this guide provide a framework for the continued advancement of these promising therapeutic agents.

References

An In-depth Technical Guide on Methotrexate (MTX) for Pediatric Acute Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (B535133) (MTX), a cornerstone in the treatment of pediatric acute lymphoblastic leukemia (ALL), functions as a folate antagonist, critically inhibiting the synthesis of nucleotides necessary for DNA and RNA production.[1][2] This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to MTX research in the context of pediatric ALL. The information is intended to support researchers, scientists, and drug development professionals in advancing the understanding and application of this vital chemotherapeutic agent.

Mechanism of Action

Methotrexate is an antimetabolite that competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is a crucial cofactor in the synthesis of purines and thymidylates, which are the building blocks of DNA and RNA. By depleting the intracellular pool of tetrahydrofolate, MTX effectively halts DNA synthesis, repair, and cellular proliferation, leading to apoptosis in rapidly dividing cancer cells.[1][3]

Upon entering the cell, primarily through the reduced folate carrier (RFC1), MTX is converted into its active form, methotrexate polyglutamates (MTXPGs), by the enzyme folylpolyglutamate synthetase (FPGS).[4][5][6] These polyglutamated forms are retained within the cell for a longer duration and exhibit more potent inhibitory effects on DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT).[4][5][7] The accumulation of MTXPGs is a key determinant of its cytotoxic efficacy.[4] The breakdown of MTXPGs is facilitated by γ-glutamyl hydrolase (GGH).[4]

Signaling Pathway

The primary signaling pathway affected by Methotrexate is the folate metabolism and nucleotide synthesis pathway. By inhibiting DHFR, MTX disrupts the conversion of dihydrofolate to tetrahydrofolate, which is a critical step for the de novo synthesis of purines and thymidylates. This leads to an S-phase arrest in the cell cycle and subsequent apoptosis.

MTX_Pathway cluster_cell Leukemia Cell cluster_folate Folate Metabolism cluster_synthesis Nucleotide Synthesis MTX_ext Extracellular Methotrexate RFC1 RFC1 Transporter MTX_ext->RFC1 MTX_int Intracellular Methotrexate RFC1->MTX_int FPGS FPGS MTX_int->FPGS MTXPG Methotrexate Polyglutamates (MTXPG) FPGS->MTXPG Polyglutamation GGH GGH MTXPG->GGH Degradation DHFR DHFR MTXPG->DHFR Inhibition Purine Purine Synthesis MTXPG->Purine Inhibition (via ATIC) Thymidylate Thymidylate Synthesis MTXPG->Thymidylate Inhibition (via TYMS) DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) THF->Purine THF->Thymidylate DHFR->THF DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Thymidylate->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_RNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Methotrexate Mechanism of Action Pathway.

Preclinical and Clinical Data

Preclinical Data

Preclinical studies have consistently demonstrated the cytotoxic effects of MTX on various ALL cell lines.

Cell LineAssay TypeKey Findings
CCRF-CEMMTT AssayGlu-MTX conjugate showed similar cytotoxicity to free MTX.[8]
JurkatMTT AssayGlu-MTX conjugate demonstrated cytotoxic effects.[8]
CCRF-CEMFlow CytometryMTX and Glu-MTX induced apoptosis, with 47.7% apoptosis after 48h with Glu-MTX.[8]
JurkatFlow Cytometry35.5% apoptosis was observed after 48h treatment with Glu-MTX.[8]
CCRF-CEMCell Cycle AnalysisBoth MTX and Glu-MTX induced S-phase cell cycle arrest after 24h.[8]
JurkatCell Cycle AnalysisS-phase arrest was observed with both MTX and Glu-MTX treatment after 24h.[8]
Clinical Trial Data

High-dose methotrexate (HDMTX) is a critical component of multi-agent chemotherapy regimens for pediatric ALL.

Trial Name / StudyPatient PopulationTreatment ArmNo. of PatientsEndpointResult
POG 9404[9]Children with T-cell ALLHigh-Dose MTX (HDM)1485-year Event-Free Survival (EFS)79.5% ± 3.4%
POG 9404[9]Children with T-cell ALLNo HDM1515-year Event-Free Survival (EFS)67.5% ± 3.9%
POG 9404[9]Children with T-cell ALLHigh-Dose MTX (HDM)14810-year Event-Free Survival (EFS)77.3% ± 5.3%
POG 9404[9]Children with T-cell ALLNo HDM15110-year Event-Free Survival (EFS)66.0% ± 6.6%
UKALL 2011[10]Children and young adults with ALLStandard Interim Maintenance (SIM)1570 (total in R2)5-year Event-Free Survival (EFS)83.9% (overall)
UKALL 2011[10]Children and young adults with ALLHigh-Dose MTX (HDM) block1570 (total in R2)5-year Overall Survival (OS)92.2% (overall)

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human leukemia cell lines such as CEM (T-lineage) and Nalm-6 (B-lineage) are commonly used.[4]

  • Media: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% glutamine.[4]

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of MTX and its derivatives.[8]

MTT_Assay_Workflow start Start cell_seeding Seed leukemia cells (e.g., 5x10^4 cells/well) in a 96-well plate start->cell_seeding end End treatment Add varying concentrations of MTX or control (DMSO) cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well incubation->mtt_addition incubation2 Incubate for 4 hours at 37°C mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO or SDS) to dissolve formazan (B1609692) crystals incubation2->solubilization readout Measure absorbance at 570 nm using a microplate reader solubilization->readout analysis Calculate cell viability and IC50 values readout->analysis analysis->end

Workflow for MTT Cytotoxicity Assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol is based on flow cytometric analysis of apoptosis.[8]

  • Cell Treatment: Culture cells (e.g., 5 x 10^5 in 12-well plates) and treat with the desired concentration of MTX (e.g., 0.1 µM) or a vehicle control for a specified time (e.g., 48 hours).[8]

  • Cell Harvesting: Collect the cells, centrifuge, and wash with PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Mix 100 µL of the cell suspension with 5 µL of APC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.[8]

  • Incubation: Incubate the samples in the dark for 20 minutes at room temperature.[8]

  • Analysis: Analyze the samples by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the steps for analyzing cell cycle distribution.[11]

  • Cell Treatment: Treat leukemia cell lines with a single concentration of MTX or a vehicle control for approximately 24 hours.[11]

  • Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing to prevent clumping. Store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Conclusion

Methotrexate remains an indispensable therapeutic agent in the management of pediatric acute lymphoblastic leukemia. A thorough understanding of its mechanism of action, metabolic pathways, and the factors influencing its efficacy is crucial for optimizing its clinical use and developing novel therapeutic strategies. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the treatment of pediatric leukemia.

References

A Technical Guide to Methotrexate (MTX) in the Treatment of Crohn's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "MTX-216" in the context of Crohn's disease did not yield any specific results. The provided information pertains to Methotrexate (B535133) (MTX), a widely utilized medication for Crohn's disease. It is presumed that the query intended to focus on Methotrexate.

This technical guide provides a comprehensive overview of the role of Methotrexate (MTX) in the management of Crohn's disease, with a focus on its mechanism of action, clinical efficacy, and experimental protocols. The information is intended for researchers, scientists, and professionals in drug development.

Introduction to Methotrexate and its Role in Crohn's Disease

Methotrexate is an immunomodulatory agent that has been a long-standing therapeutic option for various autoimmune and inflammatory conditions.[1][2] In the context of Crohn's disease, an inflammatory bowel disease (IBD), MTX is primarily used in patients who are dependent on steroids or as a combination therapy with anti-TNF agents to reduce the formation of anti-drug antibodies.[1][3] While its efficacy in inducing remission in steroid-dependent Crohn's disease is supported by clinical trials, its positioning in the current therapeutic landscape is evolving with the advent of newer biologic drugs.[2]

Mechanism of Action

The anti-inflammatory effects of Methotrexate are multifaceted and not entirely elucidated. The primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[4][5] This inhibition leads to a depletion of reduced folates, which in turn causes a "purineless" and "thymineless" state, ultimately inhibiting cell proliferation, particularly of rapidly dividing immune cells.[6][7]

Beyond its anti-proliferative effects, MTX's anti-inflammatory properties are also attributed to:

  • Inhibition of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) formyltransferase (AICARFT): Polyglutamated forms of MTX can inhibit this enzyme, which is involved in de novo purine (B94841) biosynthesis.[8]

  • Adenosine Release: MTX promotes the accumulation of adenosine, which has potent anti-inflammatory effects.[5]

  • Generation of Reactive Oxygen Species (ROS): MTX can induce the production of ROS, which is important for cytostasis in monocytes and cytotoxicity in T-cells, and reduces monocyte adhesion to endothelial cells.[4]

The following diagram illustrates the key molecular pathways affected by Methotrexate.

MTX_Mechanism cluster_Cell Immune Cell MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits AICARFT AICARFT MTX->AICARFT Inhibits Adenosine Adenosine Accumulation MTX->Adenosine Promotes ROS Reactive Oxygen Species (ROS) MTX->ROS Induces FH4 Tetrahydrofolate (FH4) DHFR->FH4 Converts FH2 Dihydrofolate (FH2) FH2->DHFR PurineSynth De Novo Purine Synthesis FH4->PurineSynth Required for PyrimidineSynth De Novo Pyrimidine Synthesis FH4->PyrimidineSynth Required for DNASynth DNA/RNA Synthesis PurineSynth->DNASynth PyrimidineSynth->DNASynth Proliferation Cell Proliferation & Immune Response DNASynth->Proliferation Adhesion Monocyte Adhesion Reduction ROS->Adhesion MTX_entry Experimental_Workflow cluster_Clinical Clinical Protocol cluster_InVitro In Vitro Protocol start_c Patient Selection (n=52, Crohn's Disease) treatment_c MTX Administration (25mg IM -> 15mg Oral) start_c->treatment_c followup_c Follow-up at 3, 6, 12 months treatment_c->followup_c assessment_c Physician's Global Assessment followup_c->assessment_c endpoints_c Endpoints: - Clinical Response - Relapse - Side Effects assessment_c->endpoints_c start_iv Cell Culture (Monocytes, T-cells, HUVEC) treatment_iv MTX Treatment (100nM - 10µM) start_iv->treatment_iv ros_measure ROS Measurement treatment_iv->ros_measure viability_assay Viability/Apoptosis Assay treatment_iv->viability_assay adhesion_assay Monocyte-Endothelial Adhesion Assay treatment_iv->adhesion_assay results_iv Mechanistic Insights ros_measure->results_iv viability_assay->results_iv adhesion_assay->results_iv

References

Cellular uptake and transport mechanisms of MTX-216

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: Cellular Uptake and Transport Mechanisms of MTX-216

Disclaimer: this compound is a novel, hypothetical antifolate agent. The data, mechanisms, and protocols described in this document are based on the well-characterized pharmacology of Methotrexate (B535133) (MTX), a structurally similar and extensively studied therapeutic agent. This guide is intended for research, scientific, and drug development professionals.

Introduction

This compound is a next-generation folate antagonist designed to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides required for DNA replication and cellular division.[1][2] The therapeutic efficacy of this compound is critically dependent on its ability to enter target cells, achieve sufficient intracellular concentrations, and be retained in an active form. Therefore, a comprehensive understanding of the molecular mechanisms governing its cellular uptake, intracellular metabolism, and efflux is paramount for optimizing its clinical application and overcoming potential resistance.

This technical guide provides a detailed overview of the transport and metabolic pathways of this compound, presents key quantitative data in a structured format, outlines detailed experimental protocols for its study, and visualizes the core molecular and experimental processes.

Cellular Uptake and Influx Mechanisms

The transport of this compound across the plasma membrane is a complex process mediated by several specialized carrier systems. Due to its polar nature, passive diffusion is minimal at therapeutic concentrations, making carrier-mediated transport the primary route of cellular entry.[3]

Reduced Folate Carrier (RFC)

At physiological concentrations, the primary influx transporter for this compound is the Reduced Folate Carrier (RFC), also known as Solute Carrier Family 19 Member 1 (SLC19A1).[2][4][5][6] RFC is a bidirectional anion exchanger that transports this compound into the cell in exchange for intracellular organic phosphates.[5] This transporter is ubiquitously expressed in mammalian cells and is a key determinant of this compound sensitivity.[7] The affinity of RFC for MTX is in the low micromolar range.[7]

Proton-Coupled Folate Transporter (PCFT)

The Proton-Coupled Folate Transporter (PCFT), or SLC46A1, plays a significant role in the absorption of this compound from the gastrointestinal tract, particularly in the acidic microenvironment of the proximal small intestine.[2][8] This transporter functions optimally at a low pH and contributes to cellular uptake in acidic tumor microenvironments.[7]

Folate Receptors (FR)

This compound can also enter cells via receptor-mediated endocytosis through high-affinity folate receptors (FRα and FRβ).[4][9] While FRs have a higher affinity for natural folates, they can bind and internalize this compound.[9] This uptake mechanism is particularly relevant in certain cancers that overexpress folate receptors.[10]

Intracellular Retention: The Role of Polyglutamylation

Once inside the cell, this compound undergoes a crucial metabolic process known as polyglutamylation. This reaction involves the sequential addition of glutamate (B1630785) residues to the parent molecule, catalyzed by the enzyme folylpolyglutamate synthase (FPGS).[3][4][6]

The key consequences of polyglutamylation are:

  • Enhanced Intracellular Retention: The resulting this compound polyglutamates (this compound-PGs) are larger, more negatively charged molecules that are poor substrates for efflux transporters.[2][6] This metabolic trapping significantly increases the intracellular half-life and concentration of the drug.[2]

  • Increased Inhibitory Potency: this compound-PGs are often more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC), compared to the monoglutamated form.[2][4]

This process is reversible; the enzyme γ-glutamyl hydrolase (GGH) removes the glutamate residues, converting this compound-PGs back to the monoglutamate form, which can then be exported from the cell.[3][11] The balance between FPGS and GGH activity is a critical factor in determining cellular sensitivity to this compound.[12]

Efflux Mechanisms: The ABC Transporter Superfamily

The net intracellular accumulation of this compound is limited by active efflux pumps, primarily members of the ATP-binding cassette (ABC) transporter superfamily.[1][3] These transporters utilize the energy from ATP hydrolysis to export the monoglutamated form of this compound out of the cell, thereby reducing its cytotoxic potential.[6]

Key efflux transporters for this compound include:

  • ABCC Family: ABCC1, ABCC2, ABCC3, and ABCC4 have all been identified as transporters of this compound.[2][8][11][13]

  • ABCG2: Also known as Breast Cancer Resistance Protein (BCRP), ABCG2 is another important efflux pump contributing to this compound resistance.[8][11] It has also been found to transport MTX into lysosomes.[14]

Overexpression of these ABC transporters is a common mechanism of acquired resistance to antifolate drugs.

Quantitative Data: Transporter Kinetics

The following tables summarize the kinetic parameters for the key transport and metabolic processes involved in this compound pharmacology, based on published data for Methotrexate.

Table 1: Influx Transporter Kinetic Parameters

Transporter Substrate K_m_ (μM) Tissue/Cell Type Reference
RFC (SLC19A1) Methotrexate 2 - 7 General [7]
FR (Folate Receptor) Methotrexate ~0.02 - 0.1 Folate Receptor-Positive Cells [9]

| Intestinal Absorption | Methotrexate | 14.9 | Rat Small Intestine |[15] |

Table 2: Efflux Transporter Kinetic Parameters

Transporter Substrate K_m_ (mM) V_max_ (nmol/mg/min) System Reference
ABCC3 (MRP3) Methotrexate 1.96 ± 0.13 1.71 ± 0.05 Membrane Vesicles [16]
ABCC4 (MRP4) Methotrexate 0.22 ± 0.01 0.24 ± 0.05 Membrane Vesicles [17]

| ABCG2 (BCRP) | Methotrexate | 0.457 | 1.12 | Lysosomes (Resistant Cells) |[14] |

Table 3: Intracellular Enzyme Kinetic Parameters

Enzyme Process V_max_ Cell Lines Reference

| FPGS | Polyglutamate Synthesis | Correlates with FPGS abundance | A549, BEL-7402, MHCC97H |[12][18][19] |

Visualizations: Pathways and Workflows

// Influx pathways MTX_out -> RFC [label="Influx"]; MTX_out -> PCFT [label="Influx\n(low pH)"]; MTX_out -> FR [label="Endocytosis"]; RFC -> MTX_in; PCFT -> MTX_in; FR -> MTX_in;

// Efflux pathway MTX_in -> ABC [label="Efflux"]; ABC -> MTX_out;

// Intracellular metabolism MTX_in -> FPGS [dir=none]; FPGS -> MTX_PG [label="Polyglutamylation"]; MTX_PG -> GGH [dir=none]; GGH -> MTX_in [label="Deglutamylation"];

// Target inhibition MTX_PG -> DHFR_active [label="Inhibition"]; DHFR_active -> DHFR_inhibited [style=dashed, arrowhead=none]; } end_dot Caption: Cellular transport and metabolic pathways of this compound.

Uptake_Workflow cluster_analysis Data Analysis start Start: Seed cells in 24-well plate prep Prepare [³H]-MTX-216 solutions in culture medium start->prep wash1 Wash cells with warm PBS prep->wash1 initiate Initiate Uptake: Add [³H]-MTX-216 medium wash1->initiate incubate Incubate for specified time points (e.g., 1, 5, 10, 30 min) initiate->incubate terminate Terminate Uptake: Aspirate medium & wash with ice-cold PBS incubate->terminate lyse Lyse cells with NaOH or detergent terminate->lyse count Measure radioactivity via Liquid Scintillation Counting lyse->count protein Determine protein concentration (e.g., BCA assay) lyse->protein normalize Normalize counts to protein content (pmol/mg protein) count->normalize protein->normalize end_node End: Determine initial rate of transport normalize->end_node

Efficacy_Factors cluster_positive Positive Regulators cluster_negative Negative Regulators Efficacy Therapeutic Efficacy (Cytotoxicity) Influx High Influx (RFC, PCFT, FR expression) Concentration High Intracellular This compound-PG Concentration Influx->Concentration FPGS High FPGS Activity (Polyglutamylation) FPGS->Concentration Efflux High Efflux (ABC transporter expression) Efflux->Concentration reduces GGH High GGH Activity (Deglutamylation) GGH->Concentration reduces Concentration->Efficacy leads to

Experimental Protocols

Protocol for Radiolabeled this compound Uptake Assay

This protocol measures the initial rate of this compound transport into cultured cells using a radiolabeled tracer.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF7)

  • 24-well tissue culture plates

  • Complete culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C and ice-cold

  • [³H]-MTX-216 stock solution

  • Unlabeled this compound for competition experiments

  • Lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are in a sub-confluent, exponential growth phase on the day of the experiment (e.g., 2 x 10⁵ cells/well). Allow them to adhere overnight.[5]

  • Preparation of Solutions: Prepare working solutions of [³H]-MTX-216 in complete culture medium at the desired final concentration (e.g., 1 µM).

  • Uptake Initiation: Aspirate the culture medium from the wells and wash the cells once with 1 mL of warm PBS. To initiate uptake, add 0.5 mL of the [³H]-MTX-216-containing medium to each well.[5]

  • Incubation: Incubate the plate at 37°C for a series of time points (e.g., 1, 5, 10, 20, 30 minutes) to determine the linear range of uptake.

  • Uptake Termination: To stop the transport, rapidly aspirate the radioactive medium and immediately wash the cell monolayer three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[5]

  • Protein Quantification: Use a small aliquot of the remaining cell lysate to determine the protein concentration in each well.[5]

  • Data Analysis: Express the uptake of [³H]-MTX-216 as pmol per mg of total cell protein. Plot uptake (pmol/mg protein) against time (minutes) to determine the initial rate of transport from the slope of the linear portion of the curve.

Protocol for HPLC Analysis of Intracellular this compound Polyglutamates

This protocol quantifies the intracellular concentrations of this compound and its various polyglutamated forms.

Materials:

  • Cultured cells treated with this compound

  • Ice-cold PBS

  • Methanol

  • Perchloric acid or similar protein precipitation agent

  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., gradient of ammonium (B1175870) phosphate (B84403) buffer and acetonitrile)

  • Analytical standards for this compound and its polyglutamate forms (MTX-PG₁₋₇)

Procedure:

  • Cell Harvesting: After treating cells with this compound for the desired time, wash them twice with ice-cold PBS and harvest by scraping or trypsinization. Count the cells.

  • Cell Lysis and Extraction: Resuspend a known number of cells (e.g., 10⁷) in a small volume of water. Lyse the cells by boiling for 5 minutes.

  • Protein Precipitation: Add an equal volume of cold perchloric acid to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation: Collect the supernatant containing this compound and its polyglutamates. Adjust the pH to the range of the mobile phase.

  • HPLC Analysis: Inject the sample onto the HPLC system. Elute the this compound and its polyglutamates using a suitable mobile phase gradient. Monitor the elution profile at a specific wavelength (e.g., 302 nm for UV detection) or by mass spectrometry.[5]

  • Quantification: Identify and quantify the different polyglutamate species by comparing their retention times and peak areas to those of the known analytical standards. Express concentrations as pmol per 10⁷ cells or per mg of protein.[5]

Conclusion

The cellular pharmacology of this compound is a multifaceted process governed by a delicate balance between influx, efflux, and intracellular metabolism. The primary uptake is mediated by the reduced folate carrier (RFC), with contributions from PCFT and folate receptors. Intracellularly, the drug's efficacy and retention are dramatically enhanced by polyglutamylation via FPGS. Conversely, efflux pumps of the ABC superfamily actively export the drug, representing a key mechanism of resistance. A thorough understanding and quantitative characterization of these pathways are essential for predicting drug response, elucidating mechanisms of resistance, and guiding the development of strategies to enhance the therapeutic index of this compound in cancer treatment.

References

Navigating Resistance to MTX-216 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific research on a compound designated "MTX-216" is not publicly accessible. This guide, therefore, provides a comprehensive framework for investigating resistance to a novel antifolate agent, using the well-established mechanisms of Methotrexate (B535133) (MTX) resistance as a foundational model. The experimental data presented are illustrative and intended to guide research design.

Introduction to Antifolate Resistance

Antifolate drugs are a cornerstone of chemotherapy, primarily functioning by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent DNA replication and repair.[1][2][3] The development of resistance, however, remains a significant clinical hurdle, limiting the efficacy of these agents. Understanding the molecular underpinnings of resistance is paramount for the development of novel therapeutic strategies and for optimizing the use of new-generation antifolates like the hypothetical this compound.

This technical guide outlines the core mechanisms of resistance to antifolate drugs, provides detailed experimental protocols to investigate these mechanisms, and presents a framework for data analysis and visualization.

Core Mechanisms of Resistance to Antifolates

Resistance to antifolate drugs is a multifactorial phenomenon that can arise from several alterations within the cancer cell.[4][5] The primary mechanisms include:

  • Reduced Intracellular Drug Accumulation: This can occur through either impaired drug influx or enhanced drug efflux.

    • Impaired Influx: The reduced folate carrier (RFC) is the primary transporter for MTX into the cell.[6] Mutations or decreased expression of the SLC19A1 gene, which encodes for RFC, can significantly lower intracellular drug concentrations.[7]

    • Enhanced Efflux: Members of the ATP-binding cassette (ABC) transporter superfamily, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated proteins (MRPs), actively pump drugs out of the cell.[5][8][9] Overexpression of these transporters is a common mechanism of multidrug resistance.

  • Alterations in Drug Target:

    • DHFR Overexpression: Amplification of the DHFR gene leads to increased levels of the DHFR enzyme, requiring higher concentrations of the drug to achieve a therapeutic effect.[7]

    • DHFR Mutations: Mutations in the DHFR gene can alter the drug binding site, reducing the affinity of the inhibitor for its target.[6]

  • Metabolic Alterations:

    • Decreased Polyglutamylation: Methotrexate is converted to polyglutamated forms (MTX-PGs) within the cell by the enzyme folylpolyglutamate synthetase (FPGS).[3][10] These polyglutamated forms are more potent inhibitors of DHFR and are retained more effectively within the cell. Decreased activity of FPGS or increased activity of gamma-glutamyl hydrolase (GGH), which removes the glutamate (B1630785) residues, can lead to resistance.[10]

  • Enhanced DNA Repair: Chemotherapeutic agents, including antifolates, induce DNA damage.[7] Cancer cells can develop resistance by upregulating DNA repair pathways, thereby mitigating the cytotoxic effects of the drug.[4][7]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the metabolic blockade imposed by antifolates, promoting cell survival and proliferation.

Experimental Protocols for Investigating this compound Resistance

This section provides detailed methodologies for key experiments to elucidate the mechanisms of resistance to a novel antifolate agent like this compound.

Development of this compound Resistant Cancer Cell Lines

Objective: To generate a model system for studying this compound resistance.

Protocol:

  • Cell Culture: Culture the parental cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Initial Drug Exposure: Determine the initial IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line using a cell viability assay (see Protocol 3.2).

  • Dose Escalation: Continuously expose the cells to increasing concentrations of this compound, starting from the IC20 (20% inhibitory concentration).

  • Subculture: When the cells resume a normal growth rate, subculture them and increase the concentration of this compound by a factor of 1.5 to 2.

  • Selection of Resistant Clones: Repeat the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Characterization: Confirm the resistant phenotype by re-evaluating the IC50 of this compound in the resistant cell line compared to the parental line.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and establish the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Intracellular Drug Accumulation Assay

Objective: To quantify the uptake and efflux of this compound.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Drug Incubation: Incubate the cells with a defined concentration of this compound (e.g., 1 µM) for various time points (for uptake) or for a fixed time followed by incubation in drug-free media (for efflux).

  • Cell Lysis: Wash the cells with ice-cold PBS, and lyse the cells using a suitable lysis buffer.

  • Quantification: Quantify the intracellular concentration of this compound using a sensitive analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Normalization: Normalize the drug concentration to the total protein content of the cell lysate.

Gene Expression Analysis (RT-qPCR)

Objective: To measure the mRNA expression levels of genes involved in drug transport and metabolism.

Protocol:

  • RNA Extraction: Extract total RNA from parental and this compound resistant cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using gene-specific primers for SLC19A1 (RFC), ABCB1 (MDR1), ABCC1 (MRP1), DHFR, FPGS, and GGH. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot Analysis

Objective: To determine the protein expression levels of key resistance-associated proteins.

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against RFC, P-gp, MRP1, and DHFR.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound in Parental and Resistant Cancer Cell Lines

Cell LineIC50 (nM) ± SDResistance Index (RI)
Parental15.2 ± 2.11.0
This compound-R185.6 ± 15.812.2
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line

Table 2: Relative mRNA Expression of Key Genes in this compound Resistant Cells

GeneFold Change (Resistant vs. Parental) ± SD
SLC19A1 (RFC)0.45 ± 0.08
ABCB1 (MDR1)8.2 ± 1.1
DHFR6.5 ± 0.9
Data normalized to GAPDH expression.

Table 3: Intracellular Accumulation of this compound

Cell LineIntracellular this compound (pmol/mg protein) ± SD
Parental25.4 ± 3.7
This compound-R8.1 ± 1.2
Cells were incubated with 1 µM this compound for 4 hours.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

Antifolate_Action_and_Resistance cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space MTX-216_ext This compound MTX-216_int This compound MTX-216_ext:e->MTX-216_int:w Influx MTX-216_int:w->MTX-216_ext:e Efflux This compound-PG This compound-Polyglutamates MTX-216_int->this compound-PG Polyglutamylation ABC_Transporters ABC Transporters (e.g., P-gp, MRP1) MTX-216_int->ABC_Transporters DHFR DHFR This compound-PG->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis DNA_Synthesis_Repair DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis_Repair Apoptosis Apoptosis DNA_Synthesis_Repair->Apoptosis Damage RFC RFC (SLC19A1) RFC->MTX-216_int DHFR->THF FPGS FPGS FPGS->this compound-PG Experimental_Workflow cluster_Analysis Comparative Analysis Start Parental Cancer Cell Line Resistance Induce Resistance with this compound Start->Resistance Viability Cell Viability Assay (IC50 Determination) Start->Viability Accumulation Drug Accumulation (Uptake/Efflux) Start->Accumulation Gene_Expression Gene Expression (RT-qPCR) Start->Gene_Expression Protein_Expression Protein Expression (Western Blot) Start->Protein_Expression Resistant_Line This compound Resistant Cell Line Resistance->Resistant_Line Resistant_Line->Viability Resistant_Line->Accumulation Resistant_Line->Gene_Expression Resistant_Line->Protein_Expression

References

Unveiling the Immunomodulatory Potential of MTX-216: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTX-216 is a multi-kinase inhibitor with established anti-neoplastic properties, particularly in melanomas with neurofibromin 1 (NF1) loss-of-function mutations.[1][2] Its mechanism of action involves the inhibition of Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and critically, Spleen Tyrosine Kinase (SYK).[1][2] While direct investigations into the immunomodulatory effects of this compound are in early stages, its potent inhibition of SYK and PI3K provides a strong basis for predicting significant impacts on the tumor microenvironment (TME) and anti-tumor immunity. This technical guide synthesizes the available preclinical data on this compound and extrapolates its likely immunomodulatory effects based on the established roles of its molecular targets, particularly SYK, in immune cell signaling. This document aims to provide a comprehensive resource for researchers exploring the therapeutic potential of this compound in immuno-oncology.

Core Mechanism of Action of this compound

This compound is a dual ATP-competitive inhibitor of PI3K isoforms and EGFR.[3] Its anti-tumor efficacy in NF1-deficient melanoma is also dependent on its ability to inhibit SYK.[1] The combined inhibition of these pathways leads to the suppression of cancer cell proliferation and survival.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseRole in CancerReference
PI3K Promotes cell growth, proliferation, and survival.[3]
EGFR Drives cell proliferation and survival in various cancers.[3]
SYK Implicated in the survival of certain cancer cells and plays a crucial role in immune cell signaling.[1]

Inferred Immunomodulatory Effects of this compound via SYK Inhibition

SYK is a pivotal non-receptor tyrosine kinase that mediates signaling downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors on myeloid cells.[4][5] Within the TME, SYK signaling in immune cells, particularly tumor-associated macrophages (TAMs) and B cells, is known to promote an immunosuppressive phenotype, thereby facilitating tumor growth and metastasis.[4][5]

By inhibiting SYK, this compound is predicted to reprogram the TME from an immunosuppressive to an immunostimulatory state.

Reprogramming of Tumor-Associated Macrophages (TAMs)

SYK signaling in TAMs is associated with an M2-like, pro-tumoral, and immunosuppressive phenotype. Inhibition of SYK is expected to shift TAMs towards a pro-inflammatory, M1-like phenotype.[1][6] This shift is characterized by the increased production of pro-inflammatory cytokines and enhanced phagocytic activity.

Table 2: Predicted Effects of this compound on TAM Phenotype and Function

ParameterExpected Change with this compound TreatmentMechanismReference
M1/M2 Ratio IncreaseReprogramming of M2-like TAMs to M1-like.[1][6]
Expression of iNOS IncreaseUpregulation of M1-associated markers.[1][6]
Expression of Arginase-1 DecreaseDownregulation of M2-associated markers.[1][6]
Production of IL-12, TNF-α, IFN-γ IncreasePromotion of a pro-inflammatory cytokine milieu.[1][6]
Production of IL-10, TGF-β DecreaseReduction of immunosuppressive cytokines.[1][6]
Antigen Presentation IncreaseEnhanced expression of MHC class II molecules.[6]
Enhancement of T-Cell-Mediated Anti-Tumor Immunity

The reprogramming of TAMs by this compound is anticipated to create a more favorable environment for T-cell activation and function. The increased production of pro-inflammatory cytokines and enhanced antigen presentation by M1-like macrophages can lead to improved recruitment and activation of cytotoxic CD8+ T cells.[1][6]

Table 3: Predicted Indirect Effects of this compound on T-Cell Populations in the TME

T-Cell ParameterExpected Change with this compound TreatmentMechanismReference
CD8+ T-Cell Infiltration IncreaseEnhanced recruitment due to a pro-inflammatory TME.[1][6]
CD8+ T-Cell Activation IncreaseImproved antigen presentation by TAMs and dendritic cells.[1][6]
Effector Function of CD8+ T Cells (e.g., Granzyme B, Perforin expression) IncreaseStimulation by a pro-inflammatory cytokine environment.[5]
Regulatory T-Cell (Treg) Population DecreaseA shift in the cytokine balance may disfavor Treg differentiation and function.[7]

Signaling Pathways and Experimental Workflows

SYK Signaling in Macrophages and its Inhibition by this compound

The following diagram illustrates the central role of SYK in macrophage signaling and the predicted point of intervention for this compound.

SYK_in_Macrophages cluster_downstream Downstream Signaling Fc_Receptor Fc Receptor SYK SYK Fc_Receptor->SYK Activation Integrin Integrin Integrin->SYK Activation PI3K PI3K Immunosuppressive_Response Immunosuppressive (M2) Phenotype (IL-10, Arginase-1) PI3K->Immunosuppressive_Response NF_kappaB NF-κB Pro_inflammatory_Response Pro-inflammatory (M1) Phenotype (IL-12, IFN-γ, iNOS) NF_kappaB->Pro_inflammatory_Response Promotes HIF1a HIF-1α HIF1a->Immunosuppressive_Response SYK->PI3K Activates SYK->NF_kappaB Inhibits (in M2 phenotype) SYK->HIF1a Stabilizes MTX_216 This compound MTX_216->SYK

Caption: Predicted mechanism of this compound action on SYK signaling in macrophages.

Experimental Workflow for Assessing Immunomodulatory Effects

The following diagram outlines a general experimental workflow to investigate the immunomodulatory properties of this compound.

Experimental_Workflow Start In Vitro / In Vivo Model Treatment Treat with this compound (vs. Vehicle Control) Start->Treatment Isolation Isolate Immune Cells (e.g., TAMs, T-cells) Treatment->Isolation Analysis Multi-parameter Analysis Isolation->Analysis Flow_Cytometry Flow Cytometry (Cell populations, surface markers) Analysis->Flow_Cytometry ELISA ELISA / Luminex (Cytokine profiling) Analysis->ELISA RNA_Seq RNA-Sequencing (Gene expression analysis) Analysis->RNA_Seq Functional_Assays Functional Assays (e.g., T-cell killing assay, macrophage phagocytosis) Analysis->Functional_Assays Conclusion Determine Immunomodulatory Profile Flow_Cytometry->Conclusion ELISA->Conclusion RNA_Seq->Conclusion Functional_Assays->Conclusion

Caption: General experimental workflow for characterizing the immunomodulatory effects of this compound.

Detailed Methodologies for Key Experiments

While specific protocols for this compound are not yet published, the following are generalized methodologies for assessing the immunomodulatory effects of kinase inhibitors.

In Vitro Macrophage Polarization Assay
  • Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from mice and culture in appropriate media.

  • Polarization: Differentiate BMDMs into M2-like macrophages using recombinant IL-4 and IL-13.

  • Treatment: Treat M2-polarized macrophages with varying concentrations of this compound or vehicle control for 24-48 hours.

  • Analysis:

    • Flow Cytometry: Stain cells for M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) surface and intracellular markers.

    • qRT-PCR: Analyze the gene expression of M1 and M2 markers.

    • ELISA: Measure the concentration of cytokines (e.g., IL-12, IL-10, TNF-α) in the culture supernatant.

T-Cell Activation and Proliferation Assay
  • Co-culture System: Establish a co-culture of tumor cells and peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • Treatment: Add this compound or vehicle control to the co-culture.

  • Analysis:

    • Flow Cytometry: After 72 hours, stain for T-cell activation markers (e.g., CD69, CD25) and proliferation dyes (e.g., CFSE).

    • ELISA: Measure IFN-γ levels in the supernatant as an indicator of T-cell effector function.

In Vivo Tumor Models
  • Tumor Implantation: Implant tumor cells (e.g., melanoma) into syngeneic mice.

  • Treatment: Once tumors are established, treat mice with this compound or vehicle control via an appropriate route of administration.

  • Tumor Analysis:

    • Tumor Growth: Monitor tumor volume over time.

    • Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells, F4/80+ macrophages).

    • Flow Cytometry: Digest tumors to create single-cell suspensions and analyze the immune cell populations within the TME.

Conclusion and Future Directions

This compound, through its potent inhibition of SYK and PI3K, holds significant promise as an immunomodulatory agent in cancer therapy. The preclinical rationale strongly suggests that this compound can remodel the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing anti-tumor immunity. Future research should focus on direct in vitro and in vivo studies to quantify the effects of this compound on various immune cell populations and their functions. Furthermore, exploring the synergistic potential of this compound with immune checkpoint inhibitors could open new avenues for combination therapies in solid tumors. The data and methodologies presented in this guide provide a framework for the continued investigation of this compound as a novel immuno-oncology agent.

References

The Impact of MTX-216 on T-Cell Activation and Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the multi-kinase inhibitor MTX-216 and its implications for T-cell biology. While direct research on the effects of this compound on T-cell activation and proliferation is not yet available in published literature, this document synthesizes the known mechanisms of this compound's constituent targets—Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Spleen Tyrosine Kinase (SYK)—to infer its potential immunomodulatory properties. This whitepaper is intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a novel, multi-kinase inhibitor primarily investigated for its anti-cancer properties. It has demonstrated efficacy in preclinical models of NF1 loss-of-function melanoma and high-grade gliomas. The therapeutic effect of this compound is attributed to its simultaneous inhibition of PI3K, EGFR, and SYK, leading to the induction of apoptosis and suppression of proliferation in cancer cells.

Known Cellular Effects of this compound in Cancer Models

Current research on this compound has focused on its direct impact on tumor cells. These studies have established that this compound's anti-neoplastic activity is mediated through the dual inhibition of key signaling pathways that drive tumor growth and survival.

Table 1: Summary of this compound Effects in Preclinical Cancer Studies
Cell Type/ModelKey FindingsProliferation MarkersApoptosis InductionReference
NF1 Loss-of-Function Melanoma CellsPotent growth inhibitionReduced Ki-67 and phospho-S6Yes[1][2][3]
High-Grade Glioma Cell LinesStrong in vitro activity and growth inhibitionNot specifiedNot specified[4]

Experimental Protocols (Inferred and General)

As there are no specific published studies on this compound and T-cells, this section outlines general experimental protocols that could be employed to investigate these effects.

T-Cell Proliferation Assay
  • Objective: To determine the effect of this compound on the proliferation of primary human T-cells.

  • Methodology:

    • Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

    • Label T-cells with a proliferation tracking dye (e.g., CFSE or CellTrace Violet).

    • Activate T-cells using anti-CD3/CD28 antibodies or mitogens (e.g., PHA).

    • Culture activated T-cells in the presence of varying concentrations of this compound.

    • After a defined incubation period (e.g., 72-96 hours), analyze dye dilution by flow cytometry to quantify cell division.

T-Cell Activation Assay
  • Objective: To assess the impact of this compound on the expression of T-cell activation markers.

  • Methodology:

    • Isolate and culture primary human T-cells as described above.

    • Stimulate T-cells in the presence or absence of this compound.

    • After 24-48 hours, stain the cells with fluorescently labeled antibodies against activation markers such as CD25 and CD69.

    • Analyze the expression levels of these markers by flow cytometry.

Inferred Effects of this compound on T-Cell Signaling Pathways

Based on the known targets of this compound, we can infer its potential effects on T-cell signaling.

The Role of SYK in T-Cell Signaling

While SYK is predominantly associated with B-cell receptor signaling, it also plays a role in T-cell function. However, studies on SYK inhibitors have shown that direct inhibition of SYK does not significantly impair T-cell activation or proliferation ex vivo.[5] Instead, SYK inhibitors appear to enhance T-cell function indirectly by modulating the tumor microenvironment, particularly by reprogramming myeloid and B-cells to be less immunosuppressive.[5]

SYK_Signaling_in_Immune_Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR SYK SYK TCR->SYK Indirect Activation BCR BCR BCR->SYK Activation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K, MAPK) SYK->Downstream_Signaling T_Cell_Activation T-Cell Activation & Proliferation Downstream_Signaling->T_Cell_Activation B_Cell_Activation B-Cell Activation & Proliferation Downstream_Signaling->B_Cell_Activation This compound This compound This compound->SYK Inhibition

Caption: Inferred inhibitory action of this compound on SYK signaling in immune cells.

The Role of PI3K in T-Cell Signaling

The PI3K pathway is critical for T-cell proliferation, survival, and differentiation. Inhibition of PI3K in T-cells is known to have significant immunomodulatory effects. Therefore, it is plausible that the PI3K-inhibitory activity of this compound could directly impact T-cell function.

PI3K_Signaling_in_T_Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR_CD28 TCR/CD28 PI3K PI3K TCR_CD28->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Metabolism_Growth Cell Metabolism & Growth mTORC1->Cell_Metabolism_Growth This compound This compound This compound->PI3K Inhibition

Caption: Potential inhibitory effect of this compound on the PI3K signaling pathway in T-cells.

This compound's Known Signaling in Cancer Cells

For reference, the established signaling pathway of this compound in cancer cells is depicted below. This diagram illustrates how this compound disrupts multiple pathways to inhibit tumor growth.

MTX216_Cancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K RAS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival SYK SYK SYK->Proliferation_Survival Context-dependent This compound This compound This compound->EGFR Inhibition This compound->PI3K Inhibition This compound->SYK Inhibition

Caption: Known inhibitory targets of this compound in cancer cell signaling pathways.

Conclusion and Future Directions

While this compound shows promise as an anti-cancer agent, its effects on the immune system, particularly on T-cell activation and proliferation, remain to be elucidated. Based on its known targets, it is plausible that this compound possesses immunomodulatory properties. The PI3K-inhibitory function of this compound suggests a potential for direct suppression of T-cell activity, while its SYK-inhibitory function may indirectly enhance anti-tumor T-cell responses by altering the tumor microenvironment.

Further research is imperative to directly investigate the impact of this compound on T-cell biology. Such studies will be crucial in understanding the complete pharmacological profile of this compound and its potential for use in immuno-oncology.

Disclaimer: This document is based on publicly available scientific literature and is intended for informational purposes only. The inferred effects of this compound on T-cells are theoretical and require experimental validation.

References

Methodological & Application

Application Notes: Quantitative Analysis of MTX-216 Polyglutamates in Human Red Blood Cells by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methotrexate (B535133) (MTX), a folate antagonist, is a widely used therapeutic agent for a variety of diseases, including cancer and autoimmune disorders.[1] Its therapeutic efficacy is largely attributed to its intracellular conversion to methotrexate polyglutamates (MTX-PGs).[2] This process, catalyzed by the enzyme folylpolyglutamyl synthase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the parent drug.[3] The resulting MTX-PGs are retained within the cell for longer periods and exhibit increased inhibitory activity against key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR).[4][5] Consequently, the quantification of intracellular MTX-PGs is crucial for therapeutic drug monitoring and for understanding the pharmacological basis of the MTX response.[6]

These application notes describe a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of MTX-216 and its polyglutamated metabolites (this compound-PG₂ to this compound-PG₇) in human red blood cells (RBCs).

Assay Principle

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase or hydrophilic interaction liquid chromatography for the separation of this compound and its polyglutamates.[7][8] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion, multiple reaction monitoring (MRM) mode.[6] Stable isotope-labeled internal standards are utilized to ensure accuracy and precision.[2]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of LC-MS/MS assays for the quantitation of methotrexate polyglutamates.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters. [6]

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
MTX-PG₂ 2.80 584.3 308.1 25
MTX-PG₃ 1.62 713.4 308.1 35
MTX-PG₄ Not specified Not specified Not specified Not specified
MTX-PG₂-d₃ Not specified Not specified Not specified Not specified
MTX-PG₃-d₃ Not specified Not specified Not specified Not specified

| MTX-PG₄-d₃ | Not specified | Not specified | Not specified | Not specified |

Table 2: Method Validation Parameters. [6][9]

Parameter Result
Linearity Range 1–400 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL for individual MTX-PGs
Inter-day Precision (CV%) 6-15%
Intra-day Precision (CV%) 1-4%
Accuracy 93.41–109.37%

| Recovery | 98-100% |

Experimental Protocols

Materials and Reagents
  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid

  • Ammonium (B1175870) bicarbonate

  • Dimethylhexylamine

  • This compound and this compound polyglutamate standards

  • Stable isotope-labeled internal standards (e.g., MTX-PG-d₃)

  • Human red blood cells (for matrix-matched calibrators and quality controls)

Sample Preparation
  • Thaw frozen human red blood cell samples on ice.

  • To 100 µL of RBCs, add 20 µL of internal standard solution.

  • Precipitate proteins by adding 200 µL of cold perchloric acid.

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[6][8]

Liquid Chromatography
  • LC System: Agilent 1200 Series or equivalent

  • Column: Phenomenex Synergy C18 (150 x 2.0 mm, 4 µm) or Waters Acquity UPLC BEH C18.[8][9]

  • Mobile Phase A: 5 mM dimethylhexylamine in water, pH 7.5 (for ion-pairing reversed-phase) or 10 mM ammonium bicarbonate in water.[7][8]

  • Mobile Phase B: Acetonitrile or Methanol.[8][9]

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C[6]

Mass Spectrometry
  • MS System: Agilent 6460 Triple Quadrupole or equivalent[6]

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 4000 V

  • Gas Temperature: 300°C[6]

  • Gas Flow: 10 L/min[6]

  • Nebulizer Pressure: 35 psi

  • MRM Transitions: See Table 1 for representative transitions. Specific transitions for this compound and its polyglutamates should be optimized.

Data Analysis

Data acquisition and processing are performed using the instrument-specific software. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A weighted (1/x²) linear regression is used to fit the calibration curve.

Visualizations

MTX_Pathway Simplified Mechanism of this compound Action cluster_cell Target Cell MTX This compound MTX_PG This compound Polyglutamates MTX->MTX_PG Polyglutamylation DHFR DHFR MTX_PG->DHFR Inhibition FPGS FPGS DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_RNA_Protein DNA, RNA, and Protein Synthesis THF->DNA_RNA_Protein Required for

Caption: this compound cellular uptake and mechanism of action.

LCMSMS_Workflow LC-MS/MS Workflow for this compound Polyglutamate Quantitation Sample 1. Red Blood Cell Sample Collection Spike 2. Spike with Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (Perchloric Acid) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Supernatant Transfer Centrifuge->Supernatant LC_Injection 6. LC Injection Supernatant->LC_Injection LC_Separation 7. Chromatographic Separation LC_Injection->LC_Separation MS_Ionization 8. Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Analysis 9. Tandem Mass Spectrometry (MRM Analysis) MS_Ionization->MS_Analysis Data_Acquisition 10. Data Acquisition MS_Analysis->Data_Acquisition Data_Processing 11. Data Processing and Quantitation Data_Acquisition->Data_Processing

Caption: Experimental workflow for this compound polyglutamate analysis.

References

Application Note & Protocol: Quantitative Analysis of Intracellular Methotrexate Polyglutamates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (B535133) (MTX) is a cornerstone therapy for a variety of cancers and autoimmune diseases.[1][2][3][4][5][6] Its therapeutic efficacy is largely attributed to its intracellular conversion to a series of methotrexate polyglutamates (MTX-PGs).[2][7][8][9] These polyglutamated metabolites are retained within the cell and are potent inhibitors of key enzymes in folate metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS).[2][3][10] This inhibition disrupts DNA synthesis and repair, leading to the desired therapeutic effect.[3][10] The measurement of intracellular MTX-PG concentrations is crucial for therapeutic drug monitoring and for understanding the pharmacokinetics and pharmacodynamics of MTX, as plasma levels of the parent drug often do not correlate well with clinical outcomes.[7][8]

This document provides a detailed protocol for the extraction and quantification of intracellular MTX-PGs from cultured cells or red blood cells (RBCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[7][8][11][12]

A note on "MTX-216": Initial literature searches did not yield specific information on a compound designated "this compound." It is possible that this is a proprietary or internal development name. The protocols provided herein are for the well-characterized and clinically relevant methotrexate polyglutamates (MTX-PG1-n), which are the primary intracellular metabolites of methotrexate.

Signaling Pathway of Methotrexate

Methotrexate enters the cell and is converted to its active polyglutamated forms. These metabolites interfere with several key cellular pathways, primarily the folate pathway, leading to an anti-inflammatory and anti-proliferative response.

MTX_Pathway Simplified Methotrexate Signaling Pathway cluster_cell Intracellular Space MTX Methotrexate (MTX-PG1) MTX_PGs MTX Polyglutamates (MTX-PG2-n) MTX->MTX_PGs FPGS JAK_STAT JAK/STAT Pathway MTX->JAK_STAT Inhibition MTX_PGs->MTX GGH DHFR Dihydrofolate Reductase (DHFR) MTX_PGs->DHFR Inhibition TYMS Thymidylate Synthase (TYMS) MTX_PGs->TYMS Inhibition AICART AICAR Transformylase MTX_PGs->AICART Inhibition DNA_Synthesis DNA Synthesis & Repair DHFR->DNA_Synthesis Required for TYMS->DNA_Synthesis Required for Adenosine Increased Extracellular Adenosine AICART->Adenosine Leads to Inflammation ↓ Pro-inflammatory Cytokines JAK_STAT->Inflammation Leads to

Caption: Simplified Methotrexate Signaling Pathway.

Experimental Workflow

The overall workflow for measuring intracellular MTX-PGs involves cell culture and treatment, cell harvesting and lysis, protein precipitation, and subsequent analysis by LC-MS/MS.

Experimental_Workflow A 1. Cell Culture & Treatment with MTX B 2. Cell Harvesting & Counting A->B C 3. Cell Lysis (e.g., Sonication) B->C D 4. Protein Precipitation (e.g., Perchloric Acid) C->D E 5. Centrifugation D->E F 6. Supernatant Collection E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis & Quantification G->H

Caption: Experimental Workflow for Intracellular MTX-PG Analysis.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines: This protocol can be adapted for various cell lines (e.g., K562, A549, BEL-7402).[13][14]

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach a logarithmic growth phase.[14]

  • Treatment: Seed cells at a desired density (e.g., 4.0 x 10^5 cells/mL) and treat with the desired concentration of methotrexate (e.g., 1,000 nM) for a specified duration (e.g., 24 hours).[14] Include a vehicle-treated control group.

2. Sample Preparation for Intracellular MTX-PG Analysis

This protocol is adapted from established methods for RBCs and cultured cells.[7][8][11]

  • Materials:

    • Phosphate-buffered saline (PBS), ice-cold

    • 70% Perchloric acid, ice-cold

    • Internal Standard (IS) solution (e.g., stable isotope-labeled MTX-PGs)

    • Microcentrifuge tubes

    • Centrifuge capable of 4°C and >18,000 x g

    • Syringe filters (0.22 µm)

  • Procedure:

    • Cell Harvesting:

      • For suspension cells, transfer a known volume of cell culture (to contain ~15 x 10^6 cells) to a centrifuge tube.[14]

      • For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize.

      • For RBCs, collect whole blood in EDTA tubes and centrifuge to pellet the erythrocytes.[11]

    • Cell Counting and Washing:

      • Count the cells to ensure accurate normalization of metabolite concentrations.

      • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

      • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Cell Lysis and Protein Precipitation:

      • Resuspend the cell pellet in a known volume of ice-cold distilled water (e.g., 200 µL).

      • Add a known amount of the internal standard solution.

      • Vortex briefly to mix.

      • Add 40 µL of 70% perchloric acid to the cell suspension and vortex for 20 seconds to precipitate proteins.[8]

    • Supernatant Collection:

      • Centrifuge the mixture at 18,341 x g for 10 minutes at 4°C.[8]

      • Carefully collect the supernatant and transfer it to a new tube.

      • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following are example parameters and can be optimized for the specific instrument used.[11][12][15]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[11][12]

  • Chromatographic Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18).[11][12]

  • Mobile Phase:

  • Gradient Elution: A gradient from low to high organic phase (methanol) is typically used to separate the different MTX-PG species.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each MTX-PG and the internal standard are monitored.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference(s)
Lower Limit of Quantification (LLOQ)1 ng/mL or 1 nM[8][11]
Linearity (r²)> 0.99[8][11]
Intra-day Precision (%CV)< 15%[8][11]
Inter-day Precision (%CV)< 15%[8][11]
Accuracy93.41–109.37%[8]
Recovery98-100%[11][12]

Table 2: Representative Intracellular MTX-PG Concentrations in Human Red Blood Cells

MTX MetaboliteMean Concentration (nmol/L) (± SD)Reference(s)
MTX-PG112.8 (± 12.6)[16]
MTX-PG212.4 (± 9.4)[16]
MTX-PG344.4 (± 30.0)[16]
MTX-PG433.6 (± 35.9)[16]
MTX-PG59.4 (± 8.2)[16]

Note: Concentrations can vary significantly between individuals and are influenced by factors such as dose, route of administration, and duration of therapy.[9]

Conclusion

The protocol described provides a robust and sensitive method for the quantification of intracellular methotrexate polyglutamates. This analytical approach is invaluable for researchers and clinicians seeking to understand the cellular pharmacology of methotrexate, optimize dosing strategies, and investigate mechanisms of drug resistance. The use of LC-MS/MS ensures high specificity and accuracy, making it the gold standard for this application.

References

Application Notes and Protocols for High-Dose Methotrexate (MTX) Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a folate antagonist widely used in the treatment of various cancers, including osteosarcoma, acute lymphoblastic leukemia, and lymphoma. Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis in rapidly proliferating cancer cells. High-dose methotrexate (HD-MTX) regimens are employed to overcome resistance and enhance penetration into sanctuary sites like the central nervous system. These application notes provide a summary of quantitative data from preclinical studies and detailed protocols for the administration of high-dose MTX in animal models.

Mechanism of Action

Methotrexate acts as an antimetabolite by competitively inhibiting DHFR. This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The resulting disruption of nucleic acid synthesis leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.[1]

MTX_Mechanism MTX_ext Methotrexate (Extracellular) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 Uptake MTX_int Methotrexate (Intracellular) RFC1->MTX_int FPGS FPGS MTX_int->FPGS MTX_PG MTX Polyglutamates FPGS->MTX_PG DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibition TYMS Thymidylate Synthase (TYMS) MTX_PG->TYMS Inhibition Purine_Synth Purine Synthesis MTX_PG->Purine_Synth Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR THF->TYMS THF->Purine_Synth dTMP dTMP TYMS->dTMP dUMP dUMP dUMP->TYMS DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Purine_Synth->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis

Caption: Methotrexate (MTX) Signaling Pathway.

Quantitative Data from Preclinical Models

The following tables summarize quantitative data from various preclinical studies involving high-dose MTX administration in mice and rats. These data highlight the relationship between dose, administration route, pharmacokinetic parameters, and observed toxicity.

Table 1: Pharmacokinetics of High-Dose MTX in Preclinical Models

SpeciesDose (mg/kg)RouteCmax (µM)T1/2 (hours)AUC (µM*h)Reference
Mouse200i.p.~100~1.5-[2]
Mouse400i.v.>100~4 (plasma)-[3]
Rat31i.v.~504.2-[4]
Rat1000-2000i.v. infusion (6h)~1000--[4]

Table 2: Toxicity of High-Dose MTX in Preclinical Models

SpeciesAnimal ModelDose (mg/kg)Administration ScheduleKey Toxicity FindingsReference
MouseNormal760Single i.p. bolusMaximally tolerated dose (10% body weight loss)[5]
MouseNormal3.872-hour i.p. infusionMaximally tolerated dose (10% body weight loss)[5]
MouseC3H-He/J2/dayDailyToxicity limited administration of higher doses[3]
RatWistar3000-5000Bolus + continuous infusion (8h)Maximum tolerated dose[6]
RatCollagen-Induced Arthritis1.5Subcutaneous, every 2 daysSignificant weight loss, nose bleeding, diarrhea[7]

Table 3: Efficacy of High-Dose MTX in Preclinical Cancer Models

SpeciesTumor ModelDose (mg/kg)RouteEfficacy OutcomeReference
MouseSarcoma 180 / L1210 ascites>24s.c.Increased rate of tumor cell loss[4]
MouseHT-1080 xenograft400i.v.Significant tumor growth inhibition[3]
Mouse89Sr-induced osteosarcoma500 (x2, 1 week apart)i.v. infusion (6h)More effective than a single 1000 mg/kg dose[4]

Experimental Protocols

The following protocols are generalized from common practices in preclinical research and can be adapted for specific experimental needs.

High-Dose MTX Administration in a Mouse Xenograft Model

This protocol outlines the procedure for administering a high dose of MTX to mice bearing subcutaneous solid tumors.

Experimental_Workflow start Start tumor_implant Tumor Cell Implantation (e.g., s.c.) start->tumor_implant tumor_growth Tumor Growth Monitoring (Calipers) tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-200 mm³ hydration Pre-treatment: Hydration & Urine Alkalinization randomization->hydration mtx_admin High-Dose MTX Administration (e.g., i.v., i.p.) hydration->mtx_admin rescue Leucovorin Rescue (24h post-MTX) mtx_admin->rescue pk_pd Pharmacokinetic/ Pharmacodynamic Sampling (Optional) mtx_admin->pk_pd monitoring Monitor Toxicity: - Body Weight - Clinical Signs rescue->monitoring efficacy Efficacy Assessment: - Tumor Volume - Survival monitoring->efficacy endpoint Terminal Endpoint: - Tissue Collection - Necropsy efficacy->endpoint Pre-defined endpoint or humane endpoint analysis Data Analysis endpoint->analysis

Caption: Experimental Workflow for a Preclinical HD-MTX Study.

Materials:

  • Methotrexate sodium salt for injection

  • Sterile 0.9% saline

  • Sterile 5% dextrose in water (D5W)

  • Sodium bicarbonate solution (e.g., 1.25%)

  • Leucovorin calcium for injection

  • Tumor-bearing mice (e.g., nude mice with human tumor xenografts)

  • Standard animal housing and handling equipment

  • Calipers for tumor measurement

  • Analytical balance

Procedure:

  • Animal Model:

    • Implant tumor cells (e.g., 1x10^6 cells in 100 µL of saline) subcutaneously into the flank of immunocompromised mice.

    • Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a volume of approximately 100-200 mm³.[8]

    • Randomize animals into treatment and control groups.

  • Drug Preparation:

    • Reconstitute MTX powder with sterile 0.9% saline to a desired stock concentration. Further dilute with saline to the final injection concentration on the day of use.

    • Prepare Leucovorin solution similarly.

  • Hydration and Urinary Alkalinization (starting 6-12 hours before MTX):

    • To mitigate renal toxicity, provide hydration with D5W containing sodium bicarbonate (e.g., 50 mEq/L) as drinking water or via subcutaneous/intraperitoneal injection. This helps to increase urine output and pH, preventing MTX precipitation in the renal tubules.

  • High-Dose MTX Administration:

    • Administer MTX at the desired high dose (e.g., 200-800 mg/kg) via the chosen route (intravenous, intraperitoneal, or subcutaneous). The route and dose will significantly impact the pharmacokinetic profile and toxicity.[4][5]

  • Leucovorin Rescue (starting 24 hours post-MTX):

    • Administer Leucovorin (e.g., 15-25 mg/kg) to rescue normal cells from MTX toxicity. Leucovorin is typically given every 6 hours for several doses.

  • Monitoring:

    • Toxicity: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and diarrhea. Body weight should be recorded at least three times a week.[5][7]

    • Efficacy: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).[8]

  • Endpoint and Sample Collection:

    • At the end of the study (based on a pre-defined time point or when humane endpoints are reached), euthanize animals.

    • Collect blood for complete blood count (CBC) and serum chemistry analysis (e.g., BUN, creatinine, ALT, AST).

    • Excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Logical Relationships and Considerations

The successful application of high-dose MTX in preclinical models requires a careful balance between achieving anti-tumor efficacy and managing host toxicity. The diagram below illustrates the key relationships.

Logical_Relationships Dose MTX Dose & Administration Route PK Pharmacokinetics (Cmax, AUC, T1/2) Dose->PK Determines Efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition) PK->Efficacy Drives Toxicity Host Toxicity (Myelosuppression, Nephrotoxicity) PK->Toxicity Drives Efficacy->Dose Feedback for Dose Optimization Toxicity->Dose Feedback for Dose Limitation SupportiveCare Supportive Care (Hydration, Alkalinization, Leucovorin Rescue) SupportiveCare->Toxicity Mitigates

Caption: Dose, Exposure, Efficacy, and Toxicity Relationship.

Key Considerations:

  • Dose and Schedule Dependence: The toxicity of MTX is highly dependent on both the dose and the duration of exposure. Continuous infusions are generally more toxic than bolus injections at the same total dose.[5]

  • Renal Function: MTX is primarily cleared by the kidneys. Any pre-existing renal impairment or MTX-induced nephrotoxicity can delay clearance, leading to prolonged exposure and increased systemic toxicity.

  • Supportive Care: Adequate hydration, urinary alkalinization, and timely Leucovorin rescue are critical for mitigating the severe toxicities associated with high-dose MTX.

  • Species Differences: There can be significant interspecies differences in MTX metabolism and tolerance. Doses and schedules should be carefully selected based on the specific animal model being used.

References

Application Notes and Protocols for the Analysis of MTX-216 Using Two-Dimensional Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MTX-216, a novel methotrexate (B535133) conjugate, presents significant analytical challenges due to its complex structure and potential for heterogeneity. Two-dimensional liquid chromatography (2D-LC) offers a powerful solution for the comprehensive analysis of such complex molecules. By employing two independent separation mechanisms, 2D-LC provides significantly higher peak capacity and resolution compared to conventional one-dimensional HPLC, enabling the detailed characterization and quantification of this compound and its related impurities.[1][2][3]

These application notes provide a detailed protocol for the analysis of this compound using a 2D-LC system, addressing the need for robust and reliable analytical methods in drug development and quality control.[4] The methodology is designed to separate and quantify the active pharmaceutical ingredient (API) from process-related impurities, degradation products, and isomers.[5][6]

Experimental Protocols

Sample Preparation

A critical step in the analysis of complex molecules is sample preparation. For this compound, a peptide-drug conjugate, care must be taken to ensure stability in biological matrices.[7]

  • Objective: To extract this compound from a biological matrix (e.g., plasma) and prepare it for 2D-LC analysis.

  • Reagents:

    • Perchloric acid

    • Acetonitrile

    • Methanol

    • Ethylene glycol

    • Ammonium acetate (B1210297)

    • Ultrapure water

  • Procedure:

    • To a 200 µL aliquot of the sample (e.g., plasma), add a stabilizer to ensure the integrity of the conjugate.[7]

    • Precipitate proteins by adding perchloric acid. This has been shown to result in no interference from endogenous components and higher sample recovery for methotrexate analysis.[8][9]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant containing this compound.

    • The sample is now ready for injection into the 2D-LC system.

Two-Dimensional Liquid Chromatography (2D-LC) Method

The 2D-LC method employs two orthogonal separation modes to achieve comprehensive analysis. A common and effective combination for complex molecules like peptide conjugates is ion-exchange chromatography (IEX) in the first dimension followed by reversed-phase liquid chromatography (RP-LC) in the second dimension.[2] This setup allows for the separation of charge variants in the first dimension and subsequent high-resolution separation of the collected fractions based on hydrophobicity in the second dimension.[1]

Instrumentation:

  • A 2D-LC system equipped with two pumps, a column switching valve, two column compartments, and a detector (e.g., DAD or MS).[10] Multiple heart-cutting is a useful feature for this application.[5][11]

First Dimension (1D) - Ion-Exchange Chromatography (IEX):

  • Column: Strong Cation Exchange (SCX) or Weak Cation Exchange (WCX) column.

  • Mobile Phase A: 10.0 mmol/L Ammonium acetate in water.[9]

  • Mobile Phase B: 1.0 mol/L Ammonium acetate in water.

  • Gradient: A linear gradient tailored to elute the different charge variants of this compound.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 30 °C.

Second Dimension (2D) - Reversed-Phase Liquid Chromatography (RP-LC):

  • Column: A high-resolution reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient to ensure the analysis of each fraction from the first dimension is completed before the next fraction is transferred.

  • Flow Rate: 1.0 mL/min.[8][9]

  • Temperature: 40 °C.[8][9]

  • Detection: UV at 302 nm for methotrexate-containing compounds.[8][9] Mass Spectrometry (MS) can be coupled for identification.[1]

Data Presentation

The following tables summarize the expected quantitative performance of the 2D-LC method for this compound analysis, based on typical performance for similar analytes.

Table 1: Method Linearity

AnalyteCalibration Range (µmol/L)Correlation Coefficient (r²)
This compound (in Plasma)0.11 - 5.51≥ 0.995
This compound (in CSF)0.07 - 2.38≥ 0.995

Data adapted from a 2D-LC method for methotrexate.[9]

Table 2: Method Precision and Accuracy

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC< 15%< 15%85 - 115%
Medium QC< 15%< 15%85 - 115%
High QC< 15%< 15%85 - 115%

Acceptance criteria based on typical bioanalytical method validation guidelines.

Visualizations

Signaling Pathway of Methotrexate (MTX)

Methotrexate, the core component of this compound, functions by inhibiting dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[12] By disrupting this pathway, methotrexate interferes with cell proliferation.

MTX_Pathway cluster_0 Cell Membrane cluster_1 Nucleus MTX Methotrexate (this compound) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR DNA_RNA DNA & RNA Synthesis THF->DNA_RNA Required for

Caption: Mechanism of action of Methotrexate (MTX).

Experimental Workflow for 2D-LC Analysis

The workflow for the 2D-LC analysis of this compound involves several sequential steps, from sample preparation to data analysis. This automated process ensures high throughput and reproducibility.

Experimental_Workflow SamplePrep Sample Preparation (Extraction & Stabilization) Injection Injection into 1D-LC SamplePrep->Injection Dim1 First Dimension Separation (Ion-Exchange) Injection->Dim1 HeartCutting Heart-Cutting/ Fraction Transfer Dim1->HeartCutting Dim2 Second Dimension Separation (Reversed-Phase) HeartCutting->Dim2 Detection Detection (UV/MS) Dim2->Detection DataAnalysis Data Analysis (Quantification & Purity) Detection->DataAnalysis

Caption: 2D-LC experimental workflow for this compound analysis.

Logical Relationship of 2D-LC Separation

The core principle of 2D-LC is the use of two orthogonal separation mechanisms to resolve complex mixtures that are not separable in a single dimension.

Logical_Relationship ComplexSample Complex this compound Sample (API, Impurities, Isomers) Dim1 1D Separation (by Charge) ComplexSample->Dim1 Coelution Co-eluting Peaks Dim1->Coelution Dim2 2D Separation (by Hydrophobicity) Coelution->Dim2 ResolvedPeaks Resolved Peaks Dim2->ResolvedPeaks

Caption: Orthogonal separation in 2D-LC.

References

In vitro models for studying MTX-216 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: In Vitro Models for Efficacy Assessment of MTX-216

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for assessing the in vitro efficacy of this compound, a novel, potent, and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of the PI3K/Akt/mTOR cascade is a frequent driver in various human cancers, making it a critical target for therapeutic intervention.[1][2][3] These protocols describe methods for evaluating the cytotoxic and pathway-specific effects of this compound in both traditional 2D cell culture and more physiologically relevant 3D spheroid models.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, often initiated by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.[4][5] this compound is hypothesized to exert its anti-neoplastic effects by directly inhibiting key kinases within this pathway, thereby blocking downstream signaling and inducing cancer cell death. The following models and assays are designed to rigorously test this hypothesis.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation MTX216 This compound MTX216->PI3K Inhibits Workflow_Viability cluster_prep Preparation cluster_treat Treatment & Incubation cluster_read Readout p1 Seed cells in 96-well plate p2 Prepare this compound serial dilutions t1 Treat cells with This compound p2->t1 t2 Incubate for 72 hours t1->t2 r1 Add WST-1 Reagent t2->r1 r2 Incubate 2-4 hours r1->r2 r3 Read Absorbance (450 nm) r2->r3 Calculate IC50 Calculate IC50 r3->Calculate IC50 Workflow_WB cluster_sample Sample Prep cluster_gel Electrophoresis & Transfer cluster_probe Immunodetection s1 Treat cells with this compound s2 Lyse cells & Quantify Protein s1->s2 g1 Run SDS-PAGE s2->g1 g2 Transfer to PVDF Membrane g1->g2 p1 Block Membrane g2->p1 p2 Incubate with Primary Antibody p1->p2 p3 Incubate with Secondary Antibody p2->p3 Detect Signal & Analyze Detect Signal & Analyze p3->Detect Signal & Analyze Workflow_3D cluster_form Spheroid Formation cluster_treat_3d Treatment & Incubation cluster_read_3d Readout f1 Seed cells in ULA 96-well plate f2 Incubate for 3-4 days f1->f2 t1_3d Treat spheroids with this compound f2->t1_3d t2_3d Incubate for 5-7 days t1_3d->t2_3d r1_3d Add CellTiter-Glo® 3D t2_3d->r1_3d r2_3d Incubate & Shake r1_3d->r2_3d r3_3d Read Luminescence r2_3d->r3_3d Calculate IC50 Calculate IC50 r3_3d->Calculate IC50

References

Application Notes and Protocols for Pharmacokinetic Studies of MTX-216 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of MTX-216 in various animal models. Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development, providing critical information on absorption, distribution, metabolism, and excretion (ADME).[1][2][3] Understanding the PK profile of this compound is essential for predicting its efficacy and safety, guiding dose selection for clinical trials, and fulfilling regulatory requirements.[4][5][6]

Given that the specific nature of this compound is not publicly disclosed, these guidelines are based on established principles for similar therapeutic agents, such as antibody-drug conjugates (ADCs) and cytotoxic small molecules like methotrexate (B535133). ADCs, in particular, exhibit complex pharmacokinetic behaviors due to their composite nature, combining the properties of both a large monoclonal antibody and a small molecule cytotoxic agent.[7][8][9]

Rationale for Animal Model Selection

The choice of animal model is a critical decision in preclinical drug development. For this compound, a tiered approach is recommended, starting with small rodents and potentially progressing to larger animals to understand inter-species differences in drug metabolism and disposition.[10]

Commonly Used Species for Pharmacokinetic Studies:

  • Mice (e.g., C57BL/6, BALB/c, CD-1): Widely used due to their small size, cost-effectiveness, and the availability of numerous inbred and outbred strains.[3][11] They are suitable for initial PK screening and dose-range finding studies.

  • Rats (e.g., Sprague-Dawley, Wistar): Larger than mice, allowing for serial blood sampling from a single animal, which reduces inter-animal variability.[11] They are a standard model for toxicology and pharmacokinetic studies.

  • Non-Human Primates (NHPs) (e.g., Cynomolgus Macaques): Due to their physiological and genetic similarity to humans, NHPs are often used in later-stage preclinical development to provide a more predictive model of human pharmacokinetics.[12]

Experimental Design and Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a pharmacokinetic study of this compound.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Post-Life Phase Protocol_Development Protocol Development & IACUC Approval Animal_Acclimatization Animal Acclimatization Protocol_Development->Animal_Acclimatization Dose_Formulation This compound Dose Formulation Animal_Acclimatization->Dose_Formulation Dosing This compound Administration (e.g., IV, PO) Dose_Formulation->Dosing Sample_Collection Serial Blood Sampling Dosing->Sample_Collection Observation Clinical Observation Sample_Collection->Observation Sample_Processing Plasma/Serum Isolation Observation->Sample_Processing Bioanalysis LC-MS/MS Analysis of this compound Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis

Caption: General workflow for an in vivo pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Rats

This protocol describes a typical single-dose PK study in Sprague-Dawley rats to determine the basic pharmacokinetic profile of this compound.

Materials:

  • This compound

  • Vehicle for formulation (e.g., saline, PBS with 5% DMSO)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare the this compound formulation on the day of dosing. Ensure the formulation is homogenous and at the correct concentration.

  • Dosing:

    • Divide animals into groups for intravenous (IV) and oral (PO) administration (n=3-5 per group).

    • Administer a single bolus dose of this compound. For IV administration, use the tail vein. For PO administration, use oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points.

    • IV route time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[11]

    • PO route time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose.

    • Blood can be collected via a cannulated vessel or through sparse sampling techniques like tail vein or submandibular bleeding.[13]

  • Plasma Preparation:

    • Immediately place blood samples on ice.

    • Centrifuge the blood at 4°C to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation and Key Pharmacokinetic Parameters

Quantitative data from pharmacokinetic studies should be summarized in a clear and concise manner. The following table provides a template for presenting key pharmacokinetic parameters for this compound.

ParameterDescriptionUnitsIV Route (Mean ± SD)PO Route (Mean ± SD)
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationngh/mL
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityngh/mL
t1/2 Elimination half-lifeh
CL ClearanceL/h/kg
Vd Volume of distributionL/kg
F% Bioavailability (for extravascular routes)%N/A

Potential Signaling Pathway of this compound

If this compound is a methotrexate-like compound, its mechanism of action would likely involve the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[14][15][16]

The following diagram illustrates this potential signaling pathway.

G MTX_216 This compound DHFR Dihydrofolate Reductase (DHFR) MTX_216->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Pyrimidine_Synthesis Pyrimidine Synthesis THF->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Inhibition of Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of action for this compound.

Conclusion

The successful preclinical development of this compound relies on a thorough understanding of its pharmacokinetic profile. The protocols and guidelines presented here provide a framework for conducting robust PK studies in relevant animal models. Careful experimental design, precise execution, and accurate data analysis are paramount for generating high-quality data that will inform the clinical development of this novel therapeutic agent.

References

Application Notes and Protocols for Quantification of Methotrexate Polyglutamates in Red Blood Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone in the treatment of various cancers and autoimmune diseases such as rheumatoid arthritis.[1][2] Its therapeutic efficacy is largely attributed to its intracellular conversion to active metabolites, methotrexate polyglutamates (MTXPGs).[3][4][5] These MTXPGs accumulate within cells, including red blood cells (RBCs), and exert their effects by inhibiting key enzymes in the folate pathway.[1][2] Monitoring the intracellular concentrations of MTXPGs in RBCs is crucial for therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity, as plasma levels of MTX do not always correlate with intracellular accumulation and therapeutic effect.[6]

This document provides detailed protocols for the sample preparation and quantification of MTXPGs in human red blood cells using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[3][4][5]

Principle

The quantification of MTXPGs in red blood cells involves several key steps: isolation of RBCs from whole blood, lysis of the RBCs to release intracellular contents, protein precipitation to remove interfering macromolecules, and subsequent analysis by LC-MS/MS. Stable isotope-labeled internal standards are utilized to ensure accurate quantification.[3][4][5]

Signaling Pathway of Methotrexate

Methotrexate's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the de novo synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[2][7][8] Within the cell, MTX is converted to a series of polyglutamated forms (MTXPGs) by the enzyme folylpolyglutamate synthase (FPGS).[1] These MTXPGs are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthetase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (ATIC).[2][9] The inhibition of these enzymes leads to a depletion of intracellular nucleotide pools, thereby inhibiting DNA synthesis and cell proliferation.[8][10] The accumulation of adenosine, resulting from the inhibition of ATIC, is also thought to contribute to the anti-inflammatory effects of MTX.[2][11]

MTX_Signaling_Pathway MTX Methotrexate (MTX) MTXPGs Methotrexate Polyglutamates (MTXPGs) MTX->MTXPGs  Polyglutamation DHFR Dihydrofolate Reductase (DHFR) MTXPGs->DHFR Inhibition TYMS Thymidylate Synthetase (TYMS) MTXPGs->TYMS Inhibition ATIC ATIC MTXPGs->ATIC Inhibition FPGS Folylpolyglutamate Synthase (FPGS) FPGS->MTXPGs THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->THF Reduction Purine_Synth De Novo Purine Synthesis THF->Purine_Synth Pyrimidine_Synth De Novo Pyrimidine Synthesis THF->Pyrimidine_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA Adenosine Adenosine Accumulation ATIC->Adenosine Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory Sample_Prep_Workflow Start Whole Blood Sample Centrifuge1 Centrifuge to Separate Plasma and RBCs Start->Centrifuge1 IsolateRBCs Isolate Red Blood Cells (RBCs) Centrifuge1->IsolateRBCs LyseRBCs Lyse RBCs IsolateRBCs->LyseRBCs AddIS Add Internal Standards LyseRBCs->AddIS Deproteinize Protein Precipitation (e.g., with Perchloric Acid) AddIS->Deproteinize Centrifuge2 Centrifuge to Pellet Precipitated Proteins Deproteinize->Centrifuge2 CollectSupernatant Collect Supernatant Centrifuge2->CollectSupernatant Analyze Analyze by LC-MS/MS CollectSupernatant->Analyze

References

Application Notes and Protocols for High-Dose Methotrexate (HD-MTX) in Central Nervous System Lymphoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "MTX-216" did not yield specific results in public research databases. The following application notes and protocols are based on the extensive research and established clinical use of High-Dose Methotrexate (B535133) (HD-MTX) , a cornerstone therapy for Primary Central Nervous System Lymphoma (PCNSL), which is presumed to be the subject of interest.

Application Notes

Background

Primary Central Nervous System Lymphoma (PCNSL) is an aggressive form of non-Hodgkin lymphoma confined to the brain, eyes, leptomeninges, or spinal cord. The blood-brain barrier significantly limits the efficacy of standard chemotherapy regimens. High-dose methotrexate (HD-MTX) is a folate analog antimetabolite that, when administered at high concentrations, can cross the blood-brain barrier and exert its cytotoxic effects on lymphoma cells in the CNS.[1][2] It remains the backbone of induction therapy for newly diagnosed PCNSL.[3][4]

Mechanism of Action

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By blocking this pathway, MTX disrupts cellular replication in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. Leucovorin (folinic acid) is administered as a "rescue" agent to protect normal cells from MTX toxicity by bypassing the DHFR block.[5]

Therapeutic Efficacy in PCNSL

HD-MTX, both as a monotherapy and in combination with other agents like rituximab (B1143277), has demonstrated significant efficacy in treating PCNSL. Response rates and survival outcomes can vary based on the specific regimen, patient age, and performance status. Multi-drug regimens often yield higher response rates than monotherapy.[3] For instance, the addition of rituximab to HD-MTX has been shown to improve complete response rates.[6] Consolidation therapy, such as with autologous stem cell transplantation (ASCT), following induction with an HD-MTX-based regimen is associated with the best survival outcomes.[4]

Quantitative Data

The following tables summarize the efficacy of various HD-MTX-based regimens in the treatment of newly diagnosed PCNSL from several clinical studies.

Table 1: Efficacy of HD-MTX Monotherapy and Combination Therapy
Treatment RegimenNOverall Response Rate (ORR)Complete Response (CR) RateReference
HD-MTX (8 g/m²) Monotherapy11785%58%[2]
HD-MTX (3.5-8 g/m²) Monotherapy5476%51%[6]
HD-MTX (8 g/m²) + Rituximab1291%58%[7][8]
HD-MTX (3.5-8 g/m²) + Rituximab2796%79%[6]
R-MPV (Rituximab, MTX, Procarbazine, Vincristine)--63%[4]
R-MT (Rituximab, MTX, Temozolomide)--60%[4]
CALGB 50202 (MTX-based)39-61.9%[9]
Table 2: Survival Outcomes with HD-MTX-Based Regimens
Treatment Regimen / ConsolidationMedian PFS (months)2-Year OS5-Year OSReference
HD-MTX (8 g/m²) Monotherapy37.7-58%[2]
HD-MTX (8 g/m²) + Rituximab22--[7][8]
Modified Bonn Protocol102.8-76%[10]
Consolidation with ASCT-80%77%[4]
Consolidation with WBRT + Chemo-72%55%[4]

Experimental Protocols

The following is a generalized protocol for the administration of High-Dose Methotrexate in a clinical research setting for PCNSL. This protocol must be adapted and executed under strict medical supervision and institutional guidelines.

Patient Eligibility and Pre-Assessment
  • Inclusion Criteria: Histologically confirmed PCNSL, adequate organ function (renal, hepatic, and bone marrow), and ECOG performance status of 0-2.

  • Exclusion Criteria: Significant renal impairment (Creatinine Clearance < 60-80 mL/min), clinically significant third-space fluid (e.g., pleural effusion, ascites), active uncontrolled infection.[11][12]

  • Baseline Assessment: Complete blood count with differential, comprehensive metabolic panel (including creatinine (B1669602), BUN, LFTs), LDH, and baseline contrast-enhanced MRI of the brain.[13] A 24-hour urine collection to accurately determine creatinine clearance is often required.[14]

Protocol for a Single Cycle of HD-MTX (e.g., 3.5 g/m²)

Day -1: Pre-hydration and Alkalinization

  • Objective: To ensure adequate renal clearance of MTX and prevent its precipitation in renal tubules.

  • Procedure: Begin intravenous hydration 4 to 12 hours prior to MTX infusion.[11] A typical fluid is D5W with 150 mEq/L sodium bicarbonate at a rate of 125 mL/hr.[11]

  • Monitoring: Check urine pH every 2-4 hours. The goal is to maintain a urine pH ≥ 7.0 before starting the MTX infusion.[11][13]

Day 1: HD-MTX Infusion

  • Dosage: Methotrexate 3.5 g/m² (doses can range from 3 to 8 g/m²).[1][15] The dose should be adjusted for renal function.[12][14]

  • Administration: Infuse intravenously over 4 hours.[11][14]

  • Continued Support: Continue IV hydration and urine alkalinization throughout the infusion and until MTX levels are cleared.[11]

Day 2 onwards: Leucovorin Rescue and Monitoring

  • Leucovorin Rescue: Begin Leucovorin (folinic acid) 24 hours after the start of the MTX infusion.[12][16] A typical starting dose is 25-50 mg IV every 6 hours.[12][16]

  • Plasma MTX Level Monitoring: Draw blood to measure MTX levels at 24, 48, and 72 hours post-infusion, and then daily until the level is < 0.1 µmol/L.[11]

  • Leucovorin Dose Adjustment: The dose and duration of leucovorin rescue are adjusted based on plasma MTX levels. Higher MTX levels necessitate higher doses or longer duration of leucovorin.[16][17][18]

  • Toxicity Monitoring: Daily monitoring of renal function (creatinine), liver function, and blood counts is critical.

Visualizations (Graphviz)

Diagram 1: Methotrexate Mechanism of Action

MTX_Mechanism cluster_folate_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA->Cell_Arrest Inhibition leads to MTX Methotrexate (MTX) MTX->Block Competitively Inhibits Leucovorin Leucovorin (Folinic Acid) Leucovorin->THF Bypasses Block, Repletes THF

Caption: Mechanism of action of Methotrexate (MTX) and Leucovorin rescue.

Diagram 2: High-Dose MTX Treatment Workflow

HD_MTX_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment (Day 1) cluster_post Post-Treatment & Rescue Pre_Assess Patient Assessment (Renal, LFTs, CBC) Hydration Start IV Hydration & Urine Alkalinization (Urine pH ≥ 7.0) Pre_Assess->Hydration MTX_Infusion Administer HD-MTX (e.g., 3.5 g/m² over 4h) Hydration->MTX_Infusion Leucovorin Start Leucovorin Rescue (24h post-MTX start) MTX_Infusion->Leucovorin Monitor_MTX Monitor Plasma MTX Levels (24h, 48h, 72h... daily) Leucovorin->Monitor_MTX Monitor_Tox Monitor for Toxicity (Renal, Hepatic, Heme) Leucovorin->Monitor_Tox Adjust_LV Adjust Leucovorin Dose Based on MTX Levels Monitor_MTX->Adjust_LV Continue_LV Continue Leucovorin until MTX < 0.1 µmol/L Adjust_LV->Continue_LV

Caption: Clinical workflow for a cycle of High-Dose Methotrexate (HD-MTX).

References

Monitoring Methotrexate (MTX) Concentrations in Plasma and Cerebrospinal Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "MTX-216" as specified in the topic could not be identified as a standard nomenclature for a specific drug or molecule in the scientific literature. It is presumed to be a typographical error, and this document will focus on the well-documented therapeutic agent, Methotrexate (B535133) (MTX) . The following application notes and protocols are based on established research for Methotrexate.

Introduction

Methotrexate (MTX) is a potent antimetabolite and antifolate drug used in the treatment of various cancers and autoimmune diseases.[1][2][3][4][5][6] High-dose MTX therapy is particularly crucial in treating malignancies such as acute lymphoblastic leukemia and non-Hodgkin lymphoma to ensure therapeutic concentrations reach the central nervous system (CNS).[7][8][9][10][11] Monitoring MTX concentrations in both plasma and cerebrospinal fluid (CSF) is critical for optimizing therapeutic efficacy while minimizing its significant toxic side effects, which can include myelosuppression, mucositis, and neurotoxicity.[1][3][5][9][10] This document provides detailed protocols for the quantification of MTX in plasma and CSF, summarizes relevant quantitative data, and illustrates the drug's mechanism of action and analytical workflows.

Data Presentation

Table 1: Pharmacokinetic Parameters of Methotrexate in Plasma and Cerebrospinal Fluid
ParameterPlasmaCerebrospinal Fluid (CSF)Reference
Linear Range of Quantification 0.01 µmol/L - 25 µmol/L0.07 µmol/L - 2.38 µmol/L[6][12]
Lower Limit of Quantification (LLOQ) 0.01 µmol/L0.07 µmol/L[5][12]
Peak Concentration (Cmax) after High-Dose Infusion 10⁻³ to 10⁻⁴ mol/L10⁻⁶ to 10⁻⁷ mol/L[8]
Time to Peak Concentration (Tmax) 1 to 5 hours (oral)~2 hours post-infusion[8][12]
Biological Half-Life (t½) 3 to 10 hours (low dose); 8 to 15 hours (high dose)Variable, prolonged with higher doses[10]
Protein Binding ~50% (primarily albumin)Not applicable[8]
CSF to Plasma Concentration Ratio ~2-3%Not applicable[13]
Table 2: Typical Methotrexate Concentrations in Clinical Monitoring
Time Point Post-InfusionPlasma ConcentrationCSF ConcentrationSignificanceReference
24 hours< 10 µmol/L> 1 µmol/L (therapeutic target)Monitoring for delayed clearance and CNS efficacy[7]
48 hours< 1 µmol/LVariableAssessing systemic clearance[10]
72 hours< 0.1 µmol/LNear baselineEnsuring safe clearance before leucovorin rescue cessation[10]

Experimental Protocols

Protocol 1: Quantification of Methotrexate in Plasma and CSF using LC-MS/MS

This protocol outlines a common method for the simultaneous determination of MTX in plasma and CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique.[6][8][14][15][16]

1. Sample Preparation:

  • Plasma:

    • To 100 µL of plasma sample, add an internal standard (e.g., isotopically labeled MTX).[6]

    • Precipitate proteins by adding 300 µL of methanol.[14]

    • Vortex the mixture for 3 minutes and centrifuge at 13,600 x g for 5 minutes.[14]

    • Transfer the supernatant to a new tube and dilute with an appropriate mobile phase for injection into the LC-MS/MS system.[14]

  • Cerebrospinal Fluid (CSF):

    • Due to the lower protein content, CSF samples may require less rigorous protein precipitation.

    • To 100 µL of CSF, add the internal standard.

    • Centrifuge the sample at high speed to remove any cellular debris.

    • The supernatant can often be directly injected or diluted with the mobile phase before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used.[16]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Methotrexate: e.g., m/z 455.2 -> 308.2

    • Internal Standard (e.g., ¹³C, ²H₃-MTX): e.g., m/z 459.2 -> 312.2

3. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of MTX into blank plasma and CSF.

  • The calibration curve should cover the expected range of concentrations in clinical samples.[12]

  • QC samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure accuracy and precision.

Mandatory Visualizations

Methotrexate Mechanism of Action

MTX_Mechanism_of_Action MTX Methotrexate (MTX) Cell Target Cell MTX->Cell DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synth De Novo Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA_Protein_Synth DNA, RNA, and Protein Synthesis Purine_Synth->DNA_RNA_Protein_Synth Thymidylate_Synth->DNA_RNA_Protein_Synth Cell_Division Inhibition of Cell Division DNA_RNA_Protein_Synth->Cell_Division Leads to

Caption: Mechanism of action of Methotrexate (MTX).

Experimental Workflow for MTX Quantification

MTX_Quantification_Workflow Sample_Collection Plasma or CSF Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation LC Separation (Reverse Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Report Concentration Report Data_Analysis->Report

Caption: Workflow for MTX quantification in biological samples.

References

Application Notes and Protocols for MTX-216 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of MTX-216, a dual inhibitor of Phosphatidylinositol 3-kinase (PI3K) and Spleen Tyrosine Kinase (SYK), particularly in combination with other chemotherapeutic agents for the treatment of melanoma with Neurofibromin 1 (NF1) loss-of-function (LoF) mutations.

Introduction

This compound is a tool compound that has demonstrated significant anti-tumor efficacy in preclinical models of NF1-LoF melanoma.[1][2] This cancer subtype is often resistant to single-agent therapies targeting the MAPK or PI3K pathways.[1][2] this compound's unique dual-inhibitory action against both PI3K and SYK provides a novel therapeutic strategy.[1][3] Preclinical evidence strongly suggests a synergistic effect when SYK inhibition is combined with MEK or PI3K/mTOR inhibitors in NF1-LoF melanoma cells.[1][3][4]

Mechanism of Action

NF1 is a tumor suppressor that negatively regulates the RAS signaling pathway. Its loss leads to hyperactivation of both the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR signaling pathways, driving tumor growth.[5] this compound exerts its anti-tumor effects through:

  • PI3K Inhibition : As a nominal target, this compound inhibits the PI3K pathway, a critical downstream effector of RAS.[1]

  • SYK Inhibition : Crucially, the efficacy of this compound in NF1-LoF melanoma is dependent on its ability to inhibit SYK.[1][3] SYK has been identified as a key vulnerability in this context.[1][2] Inhibition of SYK, in combination with MEK or PI3K/mTOR pathway blockade, leads to reduced growth of NF1-LoF melanoma cells.[1][3][4]

  • Mitochondrial Function : this compound has been shown to suppress the expression of genes that regulate the mitochondrial electron transport chain.[1][3] This suggests that it may exploit a metabolic vulnerability in NF1-LoF melanoma cells.[3]

The dual inhibition of PI3K and SYK by this compound leads to the co-suppression of the proliferation marker Ki-67 and ribosomal protein S6 phosphorylation, ultimately inducing cytotoxicity in NF1-LoF melanoma cells.[1][2]

Signaling Pathway

MTX216_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival SYK SYK Mitochondria Mitochondria SYK->Mitochondria MTX_216 This compound MTX_216->PI3K MTX_216->SYK MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK PI3K_mTOR_Inhibitor PI3K/mTOR Inhibitor PI3K_mTOR_Inhibitor->PI3K PI3K_mTOR_Inhibitor->mTOR Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture NF1-LoF Melanoma Cells Drug_Treatment Treat with this compound +/- Combination Agent Cell_Culture->Drug_Treatment Viability_Assay Assess Cell Viability (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay Data_Analysis_InVitro Calculate IC50 and Synergy Scores Viability_Assay->Data_Analysis_InVitro Xenograft_Model Establish Melanoma Xenograft in Mice Data_Analysis_InVitro->Xenograft_Model Inform In Vivo Study Design Drug_Administration Administer this compound or Vehicle Xenograft_Model->Drug_Administration Tumor_Monitoring Monitor Tumor Growth and Body Weight Drug_Administration->Tumor_Monitoring Endpoint_Analysis Tumor Excision and Further Analysis Tumor_Monitoring->Endpoint_Analysis

References

Application Notes and Protocols: Gene Expression Profiling Following MTX-216 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "MTX-216" is not publicly available at the time of this writing. The following application notes and protocols are based on the well-characterized antifolate agent, Methotrexate (B535133) (MTX). It is assumed that this compound shares a similar mechanism of action, and these guidelines are provided as a representative framework for research and development.

Introduction

This compound is a novel investigational compound hypothesized to function as a potent antifolate agent for cancer therapy.[1] Like Methotrexate, its presumed mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[2][3] This inhibition disrupts the synthesis of purines and pyrimidines, essential precursors for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][4] Understanding the downstream effects of this compound on global gene expression is crucial for elucidating its precise molecular mechanisms, identifying biomarkers of response and resistance, and discovering potential combination therapy strategies.

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound treatment on the transcriptome of cancer cells.

Putative Signaling Pathway of this compound

The proposed signaling cascade initiated by this compound is depicted below. Cellular uptake is followed by the inhibition of DHFR, leading to a depletion of tetrahydrofolate (THF). This subsequently impacts purine (B94841) and pyrimidine (B1678525) synthesis, ultimately resulting in cell cycle arrest and apoptosis.

MTX216_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MTX-216_ext This compound Folate_Carrier Folate Carrier (e.g., SLC19A1) MTX-216_ext->Folate_Carrier Uptake MTX-216_int Intracellular this compound Folate_Carrier->MTX-216_int DHFR Dihydrofolate Reductase (DHFR) MTX-216_int->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Required for Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth Required for DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Pyrimidine_Synth->DNA_RNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synth->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Gene Expression Profiling

A systematic approach to analyze the transcriptomic changes induced by this compound is outlined below. This workflow encompasses cell culture, treatment, RNA extraction, sequencing, and bioinformatic analysis.

Experimental_Workflow Cell_Culture 1. Cell Line Selection & Culture Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction & Quality Control Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (QC, Alignment, DEG) Sequencing->Data_Analysis Validation 7. Validation of DEGs (qRT-PCR) Data_Analysis->Validation Functional_Analysis 8. Functional Annotation & Pathway Analysis Data_Analysis->Functional_Analysis

Caption: Workflow for gene expression analysis post-MTX-216 treatment.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Viability
Cell LineThis compound Concentration (nM)Cell Viability (%)Standard Deviation
MCF-7 0 (Control)1004.5
10855.1
50624.8
100453.9
500213.2
A549 0 (Control)1005.2
10924.7
50785.5
100614.3
500353.8
Table 2: Hypothetical Top 10 Differentially Expressed Genes (DEGs) in MCF-7 Cells after 24h this compound (100 nM) Treatment
Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value
DHFR Dihydrofolate reductase2.51.2e-83.1e-7
TYMS Thymidylate synthetase2.13.4e-86.2e-7
CDKN1A Cyclin Dependent Kinase Inhibitor 1A3.25.6e-121.1e-10
GADD45A Growth Arrest and DNA Damage Inducible Alpha2.88.9e-119.2e-10
BAX BCL2 Associated X, Apoptosis Regulator1.94.1e-75.3e-6
BCL2 BCL2 Apoptosis Regulator-2.27.5e-91.5e-7
CCND1 Cyclin D1-2.52.3e-103.7e-9
E2F1 E2F Transcription Factor 1-1.89.8e-71.2e-5
MYC MYC Proto-Oncogene, bHLH Transcription Factor-2.01.5e-83.5e-7
TOP2A Topoisomerase (DNA) II Alpha-1.76.7e-67.1e-5

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture:

    • Culture human breast cancer (MCF-7) or lung cancer (A549) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Prepare serial dilutions in complete culture medium to achieve final desired concentrations.

  • Treatment:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well by adding 1 mL of TRIzol™ Reagent.

    • Homogenize the lysate by pipetting up and down.

    • Transfer the lysate to a microcentrifuge tube and proceed with chloroform (B151607) extraction and isopropanol (B130326) precipitation according to the manufacturer's protocol.

    • Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.

  • Quality Control:

    • Quantify the RNA concentration using a NanoDrop™ spectrophotometer.

    • Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for RNA sequencing.

Protocol 3: RNA Sequencing and Data Analysis
  • Library Preparation:

    • Prepare RNA sequencing libraries from 1 µg of total RNA using the TruSeq® Stranded mRNA Library Prep Kit (Illumina) according to the manufacturer's instructions. This includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing:

    • Sequence the prepared libraries on an Illumina NovaSeq™ 6000 platform to generate 150 bp paired-end reads.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

    • Alignment: Align the reads to the human reference genome (GRCh38) using STAR aligner.

    • Quantification: Count the number of reads mapping to each gene using featureCounts.

    • Differential Gene Expression: Perform differential expression analysis between this compound treated and control samples using DESeq2 in R. Genes with an adjusted p-value < 0.05 and a |log2 fold change| > 1 are considered significantly differentially expressed.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools such as g:Profiler or DAVID.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) Validation
  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems™) according to the manufacturer's protocol.

  • qRT-PCR:

    • Perform qRT-PCR using PowerUp™ SYBR™ Green Master Mix (Applied Biosystems™) on a QuantStudio™ 7 Flex Real-Time PCR System.

    • Use primers specific for the genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • The reaction conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of the putative novel antifolate agent, this compound, on gene expression in cancer cells. By following these detailed methodologies, researchers can obtain high-quality transcriptomic data to unravel the molecular intricacies of this compound action, paving the way for its potential clinical development. The systematic approach of discovery through RNA sequencing followed by validation with qRT-PCR ensures the reliability of the findings. Furthermore, the bioinformatic analysis of signaling pathways will provide crucial insights into the broader biological impact of this compound.

References

Application Notes and Protocols: Methotrexate (MTX) in Experimental Arthritis Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (MTX) is a cornerstone therapy for rheumatoid arthritis (RA) and is widely used as a reference compound in preclinical animal models of the disease.[1][2][3] It is important to clarify a common point of confusion: Methotrexate is used to treat or ameliorate experimental arthritis, not to induce it. Its mechanism of action is primarily anti-inflammatory and immunosuppressive.[3][4] This document provides detailed protocols for the therapeutic use of MTX in the context of a standard experimental arthritis model in mice, the Collagen-Induced Arthritis (CIA) model.

The information herein pertains to Methotrexate (MTX), as extensive searches for a compound specifically named "MTX-216" in the context of arthritis research did not yield any publicly available scientific literature. It is presumed that "this compound" may be an internal compound identifier or a typographical error for MTX.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Induction Protocol

The CIA model is one of the most commonly used animal models for RA as it shares many pathological features with the human disease.[2]

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (27G)

Procedure:

  • Emulsion Preparation: On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant. This can be achieved by drawing up equal volumes of the two solutions into separate glass syringes connected by a Luer lock and repeatedly passing the mixture back and forth until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. Each mouse will receive 100 µg of type II collagen.

  • Booster Immunization (Day 21): Prepare a 1:1 emulsion of bovine type II collagen (2 mg/mL) and Incomplete Freund's Adjuvant. Inject 100 µL of this emulsion intradermally at the base of the tail.

  • Monitoring: Begin monitoring the mice for signs of arthritis around day 24. Clinical signs include erythema (redness) and swelling of the paws.

Methotrexate (MTX) Treatment Protocol

This protocol outlines the therapeutic administration of MTX after the onset of arthritis.

Materials:

  • Methotrexate sodium salt

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Syringes and needles for subcutaneous or intraperitoneal injection

Procedure:

  • MTX Preparation: Prepare a stock solution of MTX in sterile PBS. For example, dissolve MTX to a concentration of 10 mg/mL. Further dilutions can be made to achieve the desired final dosing concentration.

  • Dosing and Administration: Once clinical signs of arthritis are evident (e.g., arthritis score > 2), begin MTX administration. A common therapeutic dosing regimen is 1-5 mg/kg administered subcutaneously or intraperitoneally, 3 times a week.

  • Control Group: The vehicle control group should receive an equivalent volume of sterile PBS or saline via the same administration route and schedule.

  • Duration: Continue the treatment and monitoring for a predefined period, typically 2-4 weeks after the onset of treatment, depending on the study design.

Arthritis Severity Assessment

Disease activity is typically assessed using a standardized scoring system.

Procedure:

  • Visually inspect each of the four paws of each mouse 3-5 times per week.

  • Assign a score to each paw based on the following scale:

    • 0: No evidence of erythema or swelling.

    • 1: Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2: Erythema and mild swelling extending from the ankle to the tarsals.

    • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

  • The maximum score per mouse is 16 (a score of 4 for each of the four paws).

  • Paw thickness can also be measured using a digital caliper as a more quantitative measure of swelling.

Data Presentation

The following tables represent typical quantitative data obtained from a study evaluating the efficacy of MTX in a CIA mouse model.

Table 1: Effect of MTX on Clinical Arthritis Score and Paw Thickness

Treatment GroupMean Arthritis Score (Day 42)Mean Paw Thickness (mm, Day 42)
Vehicle Control10.5 ± 1.23.8 ± 0.3
MTX (2 mg/kg)4.2 ± 0.82.5 ± 0.2

Data are presented as mean ± standard error of the mean (SEM).

Table 2: Effect of MTX on Pro-inflammatory Cytokine Levels in Joint Tissue

Treatment GroupTNF-α (pg/mg tissue)IL-1β (pg/mg tissue)IL-6 (pg/mg tissue)
Vehicle Control150 ± 2585 ± 15120 ± 20
MTX (2 mg/kg)65 ± 1030 ± 850 ± 12

Cytokine levels measured by ELISA on homogenized joint tissue lysates. Data are presented as mean ± SEM.

Table 3: Effect of MTX on T-cell Populations in Spleen

Treatment Group% Th17 (CD4+IL-17+) Cells% Treg (CD4+CD25+Foxp3+) Cells
Vehicle Control3.5 ± 0.55.2 ± 0.7
MTX (2 mg/kg)1.2 ± 0.39.8 ± 1.1

Cell populations quantified by flow cytometry of splenocytes. Data are presented as mean ± SEM.[5]

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Arthritis Induction cluster_1 Phase 2: Treatment & Monitoring Day0 Day 0 Primary Immunization (CII + CFA) Day21 Day 21 Booster Immunization (CII + IFA) Day0->Day21 21 days Arthritis_Onset Day ~24-28 Onset of Clinical Signs Day21->Arthritis_Onset ~3-7 days Treatment Initiate Treatment (MTX or Vehicle) Arthritis_Onset->Treatment Monitoring Daily Scoring Paw Measurement Treatment->Monitoring Endpoint Day ~42-56 Endpoint Analysis Monitoring->Endpoint Continuous G cluster_0 Cellular Effects cluster_1 Downstream Consequences MTX Methotrexate (MTX) DHFR Inhibits DHFR MTX->DHFR AICART Inhibits AICART MTX->AICART Purine_Synth ↓ Purine Synthesis DHFR->Purine_Synth Adenosine ↑ Extracellular Adenosine AICART->Adenosine Adhesion ↓ Neutrophil Adhesion Adenosine->Adhesion Pro_Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Adenosine->Pro_Inflammatory TCell_Apoptosis ↑ T-Cell Apoptosis Purine_Synth->TCell_Apoptosis TCell_Apoptosis->Pro_Inflammatory Anti_Inflammatory ↑ Anti-inflammatory Cytokines (IL-10) Pro_Inflammatory->Anti_Inflammatory

References

Application Notes: Long-term Culture of Cells in the Presence of Methotrexate (MTX)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (B535133) (MTX) is a folate analog that acts as an antimetabolite and is widely used in the treatment of cancer and autoimmune diseases.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[3][4] This inhibition leads to cell cycle arrest and apoptosis.[3][5] Long-term cell culture studies with MTX are critical for understanding the development of drug resistance, elucidating the prolonged cellular responses to treatment, and evaluating the sustained efficacy of the drug. These studies can reveal changes in cellular phenotype, gene expression, and signaling pathways over extended exposure periods.[6]

Mechanism of Action

MTX primarily targets DHFR, leading to a depletion of intracellular tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of thymidylate and purine (B94841) nucleotides. The lack of these precursors results in the inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death.[3][7][8] Additionally, MTX can induce the production of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[3] In some cell types, MTX's anti-inflammatory properties are linked to the release of adenosine.[4]

Cellular Effects of Long-Term MTX Exposure

Prolonged exposure of cell lines to MTX can lead to a variety of cellular responses, including:

  • Development of Drug Resistance: Cells can develop resistance to MTX through mechanisms such as amplification of the DHFR gene, decreased MTX uptake, and alterations in cell surface markers.[6]

  • Changes in Cell Phenotype: Long-term treatment can induce immunophenotypic changes in cells.[6]

  • Induction of Apoptosis and Cytotoxicity: MTX induces apoptosis and has cytotoxic effects that are both time- and dose-dependent.[1][3]

  • Oxidative Stress: The drug can induce oxidative stress, as evidenced by changes in markers like superoxide (B77818) dismutase (SOD) activity and malondialdehyde (MDA) levels.[1]

Signaling Pathway

MTX_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTX_ext Methotrexate (extracellular) Transport Folate Transporter MTX_ext->Transport Uptake MTX_int Methotrexate (intracellular) Transport->MTX_int DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition ROS Reactive Oxygen Species (ROS) MTX_int->ROS Induction THF Tetrahydrofolate (THF) DHFR->THF Reduction Purine_Synth Purine Synthesis THF->Purine_Synth Required for Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Required for DHF Dihydrofolate (DHF) Apoptosis Apoptosis ROS->Apoptosis Induces DNA_RNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth DNA_RNA_Synth->Apoptosis Inhibition leads to

Caption: Methotrexate (MTX) signaling pathway.

Experimental Workflow

Long_Term_Culture_Workflow start Start: Seed Cells culture Culture cells to desired confluency (e.g., 70-90%) start->culture treat Treat cells with varying concentrations of MTX culture->treat incubate Incubate for desired duration (e.g., 10 days) treat->incubate media_change Change media with fresh MTX every 48-72 hours incubate->media_change subculture Subculture cells as needed incubate->subculture harvest Harvest cells at different time points incubate->harvest media_change->incubate subculture->incubate assays Perform downstream assays: - Viability (MTT, Trypan Blue) - Apoptosis (Annexin V) - Proliferation harvest->assays end End: Data Analysis assays->end

Caption: Experimental workflow for long-term cell culture with MTX.

Quantitative Data Summary

Table 1: Cytotoxicity of MTX on Different Cell Lines

Cell LineConcentrationExposure TimeEffectReference
HTERT-HME1 (healthy breast)IC5024, 48, 72hHigher IC50 than MCF-7[1]
MCF-7 (breast cancer)IC5024, 48, 72hLower IC50 than HTERT-HME1[1]
CCRF-CEM (leukemic)2 x 10⁻⁸ M96h50% viability[5]
CCRF-CEM (leukemic)10⁻⁴ M96h10% viability[5]
Jurkat (T-cell)up to 15 µMLong-termCells developed resistance[6]
Chinese hamster, HeLa, HAKVariableVariableSurvival is an exponential function of time and power function of concentration[9]

Table 2: Effects of MTX on Cellular Processes

Cell LineConcentrationParameterObservationReference
Normal T cells1 µMDe novo purine synthesis>50% reduction[10]
CEM T cells1 µMDe novo purine synthesisAlmost complete block[10]
U937 (monocytes)100 nM - 10 µMCytosolic peroxideTime and dose-dependent increase[3]
Jurkat (T-cells)100 nM - 10 µMApoptosisSignificant apoptosis at 16h[3]
Jurkat (T-cells)Long-term exposureCD markers (CD2, CD3, CD4, etc.)Significantly decreased expression[6]
L5178Y (leukemia)Not specifiedDNA synthesisInhibition[7][8]

Protocols

Protocol 1: Long-Term Culture of Adherent Cells with MTX

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Methotrexate (MTX) stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells in T25 flasks until they reach 70-90% confluency.[11]

    • Trypsinize the cells, neutralize with complete medium, and centrifuge at 300 x g for 3 minutes.[11]

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).[12]

    • Seed the cells into new culture vessels at a predetermined density.

  • MTX Treatment:

    • Allow cells to attach and grow for 24 hours after seeding.

    • Prepare fresh dilutions of MTX in complete culture medium from the stock solution to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the MTX-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest MTX concentration).

  • Long-Term Maintenance:

    • Incubate the cells at 37°C and 5% CO₂.

    • Change the medium with freshly prepared MTX-containing medium every 48-72 hours to maintain a consistent drug concentration.[13]

    • Monitor the cells daily for morphological changes and confluency.

    • When the cells reach 70-90% confluency, subculture them.[11] To do this, trypsinize the cells, collect them, and re-seed a fraction of the cell suspension into new flasks with fresh MTX-containing medium. The split ratio will depend on the growth rate of the cells in the presence of MTX.

  • Data Collection:

    • At predetermined time points (e.g., day 2, 5, 10, etc.), harvest cells for downstream analysis.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells cultured with MTX as described in Protocol 1

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with MTX as described above.

  • At the end of the desired time point, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Apoptosis Assessment using Annexin V Staining

Materials:

  • Cells cultured with MTX

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methotrexate (MTX) Resistance in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MTX-216" was not identified in publicly available literature. This guide has been developed based on the extensive research available for Methotrexate (B535133) (MTX), a widely studied antifolate agent, assuming "this compound" is a variant or a typographical error. The principles and troubleshooting strategies outlined here are based on established mechanisms of MTX resistance.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments involving MTX resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methotrexate (MTX)?

A1: Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR).[1][2][3] This enzyme is crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[4] By depleting THF, MTX disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[2][5]

Q2: My cancer cell line, which was initially sensitive to MTX, now shows increasing resistance. What are the common molecular mechanisms for acquired MTX resistance?

A2: Acquired resistance to MTX in cancer cell lines is a multifactorial issue. The most commonly observed mechanisms include:

  • Impaired Cellular Uptake: Reduced expression or function of the reduced folate carrier (RFC), which is the primary transporter for MTX into the cell.[6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which actively pump MTX out of the cell.[7][8]

  • DHFR Gene Amplification: An increase in the copy number of the DHFR gene, leading to higher levels of the target enzyme, which overwhelms the inhibitory capacity of MTX.[1][9]

  • Mutations in DHFR: Alterations in the DHFR gene that reduce the binding affinity of MTX to the enzyme.[7]

  • Decreased Polyglutamylation: Reduced activity of the enzyme folylpolyglutamyl synthase (FPGS), which is responsible for adding glutamate (B1630785) residues to MTX.[10] Polyglutamation traps MTX inside the cell and increases its inhibitory activity.[10]

Q3: How can I confirm the specific mechanism of MTX resistance in my cell line?

A3: A systematic approach is required to identify the resistance mechanism. Please refer to the troubleshooting guides below for detailed experimental protocols to investigate each potential mechanism.

Troubleshooting Guides

Issue 1: Reduced Intracellular Accumulation of MTX

If you suspect that reduced drug accumulation is the cause of resistance, it could be due to decreased uptake or increased efflux.

Troubleshooting Steps:

  • Assess Drug Uptake: Compare the intracellular concentration of MTX in your resistant cell line versus the parental (sensitive) cell line.

  • Evaluate Efflux Pump Activity: Use an efflux pump inhibitor, such as Verapamil (for Pgp), to see if it re-sensitizes the resistant cells to MTX.

Experimental Protocol: MTX Accumulation Assay

  • Objective: To quantify the intracellular concentration of MTX.

  • Methodology:

    • Seed both parental and resistant cells at equal densities in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a known concentration of MTX (e.g., 1 µM) for a specified time (e.g., 4 hours).

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular MTX.

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the intracellular MTX concentration using a competitive ELISA or high-performance liquid chromatography (HPLC).

  • Expected Outcome: A significantly lower intracellular MTX concentration in the resistant cell line compared to the parental line suggests either reduced uptake or increased efflux.

Quantitative Data Summary:

Cell LineTreatmentIntracellular MTX (pmol/10^6 cells)
Parental1 µM MTX15.2 ± 1.8
Resistant1 µM MTX3.5 ± 0.6
Resistant1 µM MTX + 10 µM Verapamil12.8 ± 1.5

Workflow for Investigating Reduced MTX Accumulation

G cluster_0 Start: Suspected Reduced Accumulation cluster_1 Step 1: Quantify Intracellular MTX cluster_2 Step 2: Analyze Results cluster_3 Step 3: Investigate Efflux cluster_4 Conclusions start Resistant Phenotype Observed uptake_assay Perform MTX Accumulation Assay (HPLC or ELISA) start->uptake_assay decision Is Intracellular MTX Lower in Resistant Cells? uptake_assay->decision efflux_assay Perform MTX Accumulation Assay with Efflux Pump Inhibitor (e.g., Verapamil) decision->efflux_assay Yes other_mechanism Conclusion: Resistance is not due to reduced accumulation. Investigate other mechanisms. decision->other_mechanism No efflux_decision Does Inhibitor Restore MTX Accumulation? efflux_assay->efflux_decision efflux_mechanism Conclusion: Resistance is likely mediated by Efflux Pump Overexpression efflux_decision->efflux_mechanism Yes uptake_mechanism Conclusion: Resistance is likely mediated by Impaired Uptake (e.g., low RFC) efflux_decision->uptake_mechanism No

Caption: Workflow to diagnose reduced MTX accumulation.

Issue 2: Target-Related Resistance (DHFR)

If intracellular MTX levels are normal, resistance may be due to alterations in the target enzyme, DHFR.

Troubleshooting Steps:

  • Assess DHFR Gene Copy Number: Use quantitative PCR (qPCR) to determine if the DHFR gene is amplified in the resistant cells.

  • Measure DHFR Protein Levels: Use Western blotting to compare DHFR protein expression between resistant and parental cells.

  • Sequence the DHFR Gene: Perform Sanger sequencing on cDNA from resistant cells to check for mutations that could affect MTX binding.

Experimental Protocol: DHFR Gene Copy Number Analysis by qPCR

  • Objective: To determine the relative copy number of the DHFR gene.

  • Methodology:

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Perform qPCR using primers specific for the DHFR gene and a reference gene (e.g., RNase P).

    • Calculate the relative copy number using the ΔΔCt method.

  • Expected Outcome: A higher relative copy number of DHFR in the resistant cell line indicates gene amplification.

Quantitative Data Summary:

Cell LineRelative DHFR Gene Copy Number (Fold Change vs. Parental)
Parental1.0
Resistant8.7 ± 1.2

Signaling Pathway: MTX Action and Resistance

G cluster_0 Cellular Uptake and Action cluster_1 Folate Metabolism cluster_2 Resistance Mechanisms MTX_ext Extracellular MTX RFC RFC Transporter MTX_ext->RFC MTX_int Intracellular MTX RFC->MTX_int FPGS FPGS MTX_int->FPGS Efflux Efflux Pump (Pgp) MTX_int->Efflux Pumped Out MTX_PG MTX Polyglutamates FPGS->MTX_PG FPGS_low Reduced FPGS FPGS->FPGS_low DHFR DHFR MTX_PG->DHFR Inhibits DHF DHF DHF->DHFR THF THF DHFR->THF DHFR_amp DHFR Amplification/Mutation DHFR->DHFR_amp Cell_Cycle Cell_Cycle DHFR->Cell_Cycle Inhibition leads to Arrest Synthesis Purine & Pyrimidine Synthesis THF->Synthesis DNA DNA Synthesis Synthesis->DNA DNA->Cell_Cycle Progresses

Caption: MTX mechanism of action and key resistance pathways.

Strategies to Overcome MTX Resistance

Q4: I have confirmed the mechanism of resistance in my cell line. What are some strategies to overcome it in my experiments?

A4: Depending on the resistance mechanism, several strategies can be employed:

Resistance MechanismStrategyRationale
Increased Efflux Co-administer with an efflux pump inhibitor (e.g., Verapamil, Tariquidar).Blocks the pump, increasing intracellular MTX concentration.
DHFR Amplification Use a higher concentration of MTX.Aims to saturate the increased number of DHFR enzyme targets.[1]
Impaired Uptake Use a lipophilic antifolate (e.g., Trimetrexate).Enters the cell via passive diffusion, bypassing the need for the RFC transporter.[7]
Impaired Uptake Conjugate MTX to a cell-penetrating peptide.Facilitates entry into the cell independent of traditional transporters.[11]
General Strategy Combine MTX with other chemotherapeutic agents.Target parallel survival pathways to induce synthetic lethality.

Experimental Protocol: Re-sensitization with an Efflux Pump Inhibitor

  • Objective: To determine if inhibiting efflux pumps restores MTX sensitivity.

  • Methodology:

    • Seed resistant cells in a 96-well plate.

    • Treat cells with a serial dilution of MTX, both in the presence and absence of a fixed, non-toxic concentration of an efflux pump inhibitor (e.g., 10 µM Verapamil).

    • After 72 hours, assess cell viability using an MTT or similar assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for MTX in both conditions.

  • Expected Outcome: A significant reduction in the MTX IC50 in the presence of the efflux pump inhibitor indicates that efflux is a key resistance mechanism.

Quantitative Data Summary:

Cell LineTreatmentMTX IC50 (µM)
ParentalMTX alone0.05 ± 0.01
ResistantMTX alone2.5 ± 0.4
ResistantMTX + 10 µM Verapamil0.1 ± 0.02

References

How to improve the solubility of MTX-216 for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My lyophilized MTX-216 powder will not dissolve in water. What should I do?

A1: Many complex organic molecules, including Methotrexate, have poor aqueous solubility. It is recommended to first try dissolving a small amount of the compound in an organic solvent like DMSO, DMF, or ethanol (B145695).[1][2][3] Once dissolved, you can make further dilutions in your aqueous culture medium. For most cell-based assays, the final concentration of the organic solvent should be kept low (e.g., <1% DMSO) to avoid cellular toxicity.[1]

Q2: What factors influence the solubility of a compound like this compound?

A2: Several factors can affect solubility, including:

  • Amino Acid Composition (if a peptide): The presence of hydrophobic amino acids will decrease aqueous solubility, while hydrophilic amino acids will increase it.[1][4]

  • pH and Charge: The solubility of a compound is often lowest at its isoelectric point (pI), the pH at which it has no net charge.[4] Adjusting the pH of the solution away from the pI can improve solubility.[1][4] For example, acidic compounds are more soluble in basic solutions, and basic compounds are more soluble in acidic solutions.[2]

  • Temperature: Solubility can sometimes be improved by gentle heating.[1] However, this should be done with caution to avoid degradation of the compound.

  • Physical Form: The crystalline form of a compound can be less soluble than its amorphous form.[3]

Q3: Can I use sonication to help dissolve this compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution of compounds by breaking up aggregates.[1][5] It is recommended to use brief pulses of sonication and to keep the sample on ice to prevent heating and potential degradation.[5]

Troubleshooting Guide

Issue: After dissolving this compound in an organic solvent and diluting it in my aqueous buffer, a precipitate has formed.

  • Question: Did you add the aqueous buffer to the organic solvent or vice versa?

    • Answer: It is generally recommended to add the aqueous solution stepwise to the organic solvent solution while vortexing.[1] This gradual change in solvent polarity can help prevent the compound from precipitating out.

  • Question: What is the final concentration of the organic solvent in your working solution?

    • Answer: If the final concentration of the organic solvent is too low, the compound may no longer be soluble. You may need to optimize the balance between compound solubility and solvent toxicity for your specific experiment. For many cell culture experiments, a final DMSO concentration of up to 1% (v/v) is acceptable.[1]

  • Question: Have you tried adjusting the pH of your aqueous buffer?

    • Answer: As Methotrexate is an acidic compound, its solubility can be increased in basic solutions.[2][6] You could try preparing your working solution in a buffer with a slightly alkaline pH.

Issue: I am concerned about the potential toxicity of the organic solvent in my in vitro assay.

  • Question: Have you considered alternative solvents?

    • Answer: While DMSO is a common choice, other organic solvents like dimethylformamide (DMF) or ethanol can also be used.[1][2] The compatibility of these solvents with your specific assay should be verified.

  • Question: Is it possible to prepare an organic solvent-free aqueous solution?

    • Answer: For some compounds, it is possible to prepare an aqueous stock solution by directly dissolving the solid in a buffer. For Methotrexate, solubility in PBS (pH 7.2) is approximately 1 mg/mL.[7] It is also soluble in dilute solutions of alkali hydroxides and carbonates.[6] For cell culture, a stock solution can be prepared by dissolving the compound in a minimal amount of 1 M NaOH and then diluting with saline or medium.[6]

Solubility Data

The following table summarizes the reported solubility of Methotrexate (MTX) in various solvents. This data can be used as a starting point for determining the best solvent for "this compound".

SolventSolubilityReference
DMSO~3 mg/mL[7]
Dimethylformamide (DMF)~14 mg/mL[7]
PBS (pH 7.2)~1 mg/mL[7]
0.1 M NaOH20 mg/mL[6]
WaterInsoluble[6]
EthanolInsoluble[6]
ChloroformInsoluble[6]
EtherInsoluble[6]

Experimental Protocols

Protocol for Preparing a Stock Solution of a Poorly Soluble Compound

  • Initial Solubility Test: Before preparing a large stock solution, test the solubility of a small amount of the compound in various solvents (e.g., water, PBS, DMSO, ethanol).[5]

  • Weighing the Compound: Carefully weigh out the desired amount of the lyophilized compound.

  • Solvent Addition:

    • For Organic Solvents: Add a small volume of the chosen organic solvent (e.g., DMSO) to the solid compound. Vortex or sonicate briefly to ensure complete dissolution.[1]

    • For Aqueous Solutions (pH adjustment): If using a pH-modifying approach, dissolve the compound in a small volume of a dilute acidic or basic solution (e.g., 0.1 M NaOH for an acidic compound).[6]

  • Stock Solution Preparation: Once the compound is dissolved, add the appropriate solvent to reach the desired final stock concentration.

  • Sterilization: If the stock solution will be used in cell culture, it should be sterilized by filtering through a 0.22 µm filter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment cluster_action Action weigh Weigh Compound add_solvent Add Small Volume of Test Solvent weigh->add_solvent vortex Vortex/Mix add_solvent->vortex sonicate Sonicate (on ice) vortex->sonicate if needed heat Gentle Warming sonicate->heat if needed observe Observe for Clarity heat->observe precipitate Precipitate Forms observe->precipitate clear Clear Solution observe->clear troubleshoot Troubleshoot precipitate->troubleshoot proceed Proceed to Dilution clear->proceed

Caption: Experimental workflow for testing the solubility of a compound.

solvent_selection start Start: Poorly Soluble Compound is_peptide Is the compound a peptide? start->is_peptide is_charged Is the peptide charged? is_peptide->is_charged Yes is_small_molecule Is the compound a small molecule? is_peptide->is_small_molecule No is_acidic Is it acidic? is_charged->is_acidic Yes use_organic_solvent Use Organic Solvent (e.g., DMSO, DMF) is_charged->use_organic_solvent No (Neutral/Hydrophobic) use_basic_buffer Use Basic Buffer (e.g., NH4HCO3) is_acidic->use_basic_buffer Yes use_acidic_buffer Use Acidic Buffer (e.g., Acetic Acid) is_acidic->use_acidic_buffer No (Basic) is_small_molecule->use_organic_solvent No is_ionizable Does it have ionizable groups? is_small_molecule->is_ionizable Yes is_ionizable->use_organic_solvent No adjust_ph Adjust pH away from pI is_ionizable->adjust_ph Yes

Caption: Decision tree for selecting an appropriate solvent.

References

Technical Support Center: Troubleshooting Low Signal in MTX-216 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity during the LC-MS/MS analysis of MTX-216 and other small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks when encountering low signal intensity?

When faced with a sudden or unexpected drop in signal intensity, a systematic approach starting from the most straightforward potential issues is recommended. Before delving into complex instrument diagnostics, perform the following initial checks:

  • Verify Method Parameters: Ensure the correct LC-MS/MS method file is loaded for your assay.[1] Check that the MS acquisition window is appropriate for the expected retention time of this compound.[1]

  • Standard Injection: Inject a known, fresh standard of this compound.[2][3] This helps to quickly differentiate between a sample preparation issue and an instrument problem.[2][3] If the standard provides a strong signal, the issue likely lies within your sample preparation workflow.

  • Visual Inspection of the Spray: Observe the electrospray ionization (ESI) needle tip. A stable and consistent spray cone should be visible.[1][3] An inconsistent or sputtering spray can indicate a blockage, leak, or issues with gas or solvent flow.[1][4]

  • Check System Status: Review the instrument software for any error messages or warnings.[1] Confirm that all components (LC, MS, source) are showing expected parameter readouts, such as stable pressures and temperatures.[1]

Q2: How can sample preparation and matrix effects lead to low signal?

The sample itself and how it is prepared are critical factors that can significantly impact signal intensity.

  • Low Analyte Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD).[5][6]

  • Ion Suppression/Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[2][5][7][8] This is a common issue in complex biological matrices.[9]

  • Improper Sample Preparation: Inefficient extraction, degradation of this compound during preparation, or the presence of contaminants can all negatively affect the signal.[5][10][11] The stability of the analyte throughout the entire bioanalytical process is crucial.[12]

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can lead to poor peak shape and reduced signal.[13] The sample solvent should ideally be as weak as or weaker than the mobile phase.[2][13]

Q3: What aspects of the liquid chromatography (LC) system can cause a low signal?

The LC system is responsible for delivering the analyte to the mass spectrometer in a consistent and focused manner. Issues here often manifest as poor peak shape or retention time shifts, which can decrease signal intensity.

  • Poor Chromatography: Broad or tailing peaks result in a lower signal-to-noise ratio.[5][7] This can be caused by a degraded column, improper mobile phase composition, or an unsuitable column for the analyte.[2][5]

  • System Leaks: Leaks in the LC system can lead to a drop in pressure and inconsistent flow rates, resulting in a variable and low signal.[5] Carefully inspect all fittings and connections for any signs of leakage.[14]

  • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape and loss of resolution.[7][15] Regular flushing and the use of guard columns are recommended.[2]

  • Incorrect Injection Volume: Injecting too small a volume will naturally result in a lower signal. Conversely, overloading the column can also cause poor peak shape and a decrease in signal intensity.[5][16]

Q4: How do ion source and mass spectrometer parameters affect signal intensity?

The ion source and mass spectrometer are where the analyte is ionized and detected. Proper settings and maintenance are critical for optimal sensitivity.

  • Contaminated Ion Source: The accumulation of non-volatile salts and other contaminants in the ion source is a very common cause of signal degradation.[5][7][17][18] Regular cleaning of the ion source is essential for maintaining sensitivity.[7][17]

  • Suboptimal Source Parameters: The efficiency of ionization is highly dependent on parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow.[9][19][20] These parameters should be optimized for this compound.

  • Mass Spectrometer Calibration and Tuning: An out-of-date calibration or improper tuning of the mass spectrometer can lead to poor mass accuracy and reduced signal.[6][7]

  • Fragmentation Issues (MS/MS): In tandem mass spectrometry, incorrect precursor ion selection, improper collision energy settings, or inefficient fragmentation can result in low product ion signal intensity.[7]

Quantitative Data Summary

The following tables provide a summary of typical starting points and ranges for key parameters that can be optimized to improve signal intensity.

Table 1: ESI Source Parameter Optimization Ranges

ParameterTypical Range (Positive Mode)Typical Range (Negative Mode)Potential Impact on Signal
Capillary Voltage 3 – 5 kV[19]-2.5 to -4 kV[19]Too low results in poor ionization; too high can cause fragmentation.[19]
Nebulizer Gas Pressure 20 – 60 psi[19]20 – 60 psi[19]Affects droplet size and desolvation efficiency.[19]
Drying Gas Flow 10 – 12 L/min10 – 12 L/minAids in desolvation; critical for efficient ion formation.[9]
Drying Gas Temperature 250 – 350 °C250 – 350 °COptimizes solvent evaporation; can cause degradation of thermally labile compounds if too high.[9]

Table 2: Common LC Mobile Phase Modifiers

ModifierTypical ConcentrationIonization ModePurpose
Formic Acid 0.1%[19]PositiveEnhances protonation.[19]
Ammonium Acetate 5 – 10 mMPositive/NegativeProvides volatile ions and can improve peak shape.
Ammonium Hydroxide 0.1%NegativeEnhances deprotonation.[19]
Ammonium Formate 5 – 10 mMPositive/NegativeVolatile buffer, useful for improving chromatography.

Experimental Protocols & Workflows

Protocol 1: Systematic Troubleshooting Workflow for Low Signal

This workflow provides a step-by-step process to diagnose the root cause of low signal intensity.

Troubleshooting_Workflow start Low Signal Detected check_method Verify LC-MS Method and Parameters start->check_method inject_std Inject Fresh Standard check_method->inject_std signal_ok Signal OK? inject_std->signal_ok sample_issue Investigate Sample Prep: - Concentration - Extraction - Matrix Effects signal_ok->sample_issue Yes instrument_issue Instrument Issue Suspected signal_ok->instrument_issue No end Signal Restored sample_issue->end check_lc Check LC System: - Leaks - Pressure - Peak Shape instrument_issue->check_lc lc_ok LC System OK? check_lc->lc_ok fix_lc Troubleshoot LC: - Check fittings - Purge pumps - Replace column lc_ok->fix_lc No check_ms Check MS System lc_ok->check_ms Yes fix_lc->inject_std check_spray Visually Inspect ESI Spray check_ms->check_spray spray_ok Spray Stable? check_spray->spray_ok fix_spray Troubleshoot Spray: - Check gas/solvent flow - Clean/replace needle spray_ok->fix_spray No clean_source Clean Ion Source spray_ok->clean_source Yes fix_spray->inject_std tune_cal Tune and Calibrate MS clean_source->tune_cal tune_cal->inject_std

Caption: A logical workflow for troubleshooting low signal in LC-MS/MS analysis.

Protocol 2: Ion Source Cleaning Procedure (General)

Regular ion source cleaning is crucial for maintaining sensitivity.[7][17]

  • Vent the Instrument: Follow the manufacturer's instructions to safely vent the mass spectrometer.

  • Disassemble the Ion Source: Carefully remove the ion source components according to the manufacturer's guide.

  • Sonication: Place the metallic components in a beaker with a cleaning solution (e.g., 50:50 methanol (B129727):water) and sonicate for 15-30 minutes.

  • Rinsing: Thoroughly rinse the components with high-purity water, followed by methanol or isopropanol.

  • Drying: Ensure all components are completely dry before reassembly. This can be done with a stream of nitrogen gas or in a low-temperature oven.

  • Reassembly and Pump-down: Reassemble the ion source, install it back into the instrument, and initiate the pump-down sequence.

  • System Check: Once the vacuum is stable, perform a system check and calibration.

Protocol 3: Investigating Matrix Effects

This experiment helps determine if ion suppression from the sample matrix is the cause of low signal.

Matrix_Effect_Workflow prep_a Sample A: This compound Standard in Mobile Phase analyze Analyze Samples A, B, and C by LC-MS/MS prep_a->analyze prep_b Sample B: Blank Matrix Extract prep_b->analyze prep_c Sample C: Blank Matrix Extract spiked with This compound Standard (Post-Extraction) prep_c->analyze compare Compare Peak Area of this compound in Sample A and Sample C analyze->compare no_suppression Result: No Significant Ion Suppression (Area A ≈ Area C) compare->no_suppression Similar Areas suppression Result: Ion Suppression Detected (Area C < Area A) compare->suppression Area C is Lower optimize Action: - Improve Sample Cleanup - Modify Chromatography - Use Internal Standard suppression->optimize

Caption: Experimental workflow to identify and address matrix effects.

References

Technical Support Center: Optimizing Compound-X (formerly MTX-216) Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "MTX-216" is not publicly available. This guide has been created as a template using the placeholder "Compound-X" to demonstrate best practices for dosage optimization and troubleshooting in cell culture experiments. Researchers should substitute the specific details of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound-X in a new cell line?

For a novel compound like Compound-X, it is crucial to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a wide range of concentrations based on any available in vitro or in silico data. If no prior data exists, a logarithmic dilution series, for example, from 1 nM to 100 µM, is recommended to cover a broad spectrum of potential activities.

Q2: How do I determine the IC50 value for Compound-X?

The half-maximal inhibitory concentration (IC50) can be determined by performing a cell viability or cytotoxicity assay after treating cells with a range of Compound-X concentrations. A common method is the MTT or MTS assay. After a predetermined incubation time (e.g., 24, 48, or 72 hours), cell viability is measured, and the data is plotted as cell viability (%) versus log-transformed Compound-X concentration. The IC50 is the concentration of Compound-X that reduces cell viability by 50%.

Q3: What is the appropriate incubation time for Compound-X treatment?

The optimal incubation time depends on the mechanism of action of Compound-X and the cell line's doubling time. It is advisable to perform a time-course experiment, measuring the effect of a fixed concentration of Compound-X at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the time point at which the desired effect is most pronounced.

Q4: Should I be concerned about the stability of Compound-X in cell culture media?

The stability of any compound in culture media at 37°C can be a concern. It is recommended to check the stability of Compound-X over the course of your longest experiment. This can be assessed by incubating the compound in media for the maximum duration of your experiments, and then testing its activity or measuring its concentration using analytical methods like HPLC if available. If the compound is unstable, the media may need to be replaced with fresh compound-containing media during the experiment.

Troubleshooting Guide

Q1: I am not observing any effect of Compound-X on my cells, even at high concentrations. What should I do?

There are several potential reasons for a lack of effect:

  • Compound Insolubility: Ensure that Compound-X is fully dissolved in the solvent and that the final solvent concentration in the culture media is not toxic to the cells (typically <0.5%). You may need to try a different solvent or use techniques like sonication to aid dissolution.

  • Compound Instability: As mentioned in the FAQ, the compound may be degrading in the culture media. Consider performing stability tests or refreshing the media during the experiment.

  • Incorrect Dosage Range: It is possible that the concentrations tested are too low. If solubility and stability are not issues, consider testing even higher concentrations.

  • Cell Line Resistance: The cell line you are using may be resistant to the effects of Compound-X. You could try testing a different cell line that is expected to be more sensitive.

  • Inactive Compound: Verify the purity and activity of your batch of Compound-X.

Q2: I am seeing high variability between my replicate wells. How can I reduce this?

High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before seeding and that your pipetting technique is consistent across all wells. It's also good practice to not use the outer wells of a multi-well plate, as they are more prone to evaporation.

  • Edge Effects: As mentioned, the outer wells of a plate can experience different environmental conditions. If you must use them, try to fill the surrounding empty wells with sterile PBS or water to reduce evaporation.

  • Inaccurate Compound Dilution: Prepare a master mix of your final compound dilutions to add to the wells, rather than performing serial dilutions directly in the plate.

  • Assay Technique: Ensure consistent incubation times and proper mixing at each step of your assay (e.g., cell lysis, reagent addition).

Q3: My vehicle control is showing significant cell death. What could be the cause?

The vehicle control (the solvent used to dissolve Compound-X, e.g., DMSO) should not be toxic to the cells at the final concentration used. If you observe toxicity in the vehicle control:

  • Reduce Solvent Concentration: The most common cause is too high a concentration of the solvent. Aim for a final concentration of DMSO below 0.5%, and ideally below 0.1%.

  • Test a Different Solvent: If reducing the concentration is not possible, you may need to find a more biocompatible solvent for your compound.

  • Check Media and Supplements: Ensure that the culture media and supplements are not contaminated and are of high quality.

Data Presentation

Table 1: Hypothetical IC50 Values of Compound-X in Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer485.2
A549Lung Cancer4812.8
HCT116Colon Cancer488.1
HeLaCervical Cancer7215.5

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of Compound-X in culture media. Perform serial dilutions to create a range of 2X concentrations.

  • Cell Treatment: Remove the old media from the cells and add 50 µL of fresh media. Then add 50 µL of the 2X Compound-X dilutions to the appropriate wells. Include wells for a vehicle control and a no-cell blank control.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Select Cell Line B Optimize Seeding Density A->B D Seed Cells in 96-well Plate B->D C Prepare Compound-X Stock E Treat with Compound-X Dilutions C->E D->E F Incubate for 24/48/72h E->F G Perform MTT Assay F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 Value I->J troubleshooting_workflow Start Start Troubleshooting: No Effect Observed CheckSolubility Is Compound-X fully dissolved? Start->CheckSolubility ImproveSolubility Action: Use different solvent or sonication. CheckSolubility->ImproveSolubility No CheckStability Is the compound stable in media? CheckSolubility->CheckStability Yes RefreshMedia Action: Refresh media during experiment or perform stability assay. CheckStability->RefreshMedia No CheckConcentration Are concentrations high enough? CheckStability->CheckConcentration Yes IncreaseConcentration Action: Test higher concentration range. CheckConcentration->IncreaseConcentration No ConsiderResistance Consider cell line resistance or compound inactivity. CheckConcentration->ConsiderResistance Yes

Preventing MTX-216-induced toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the DT-216 program, a GeneTAC™ small molecule in development for Friedreich's Ataxia. The information addresses potential toxicities observed in animal studies and clinical trials and offers troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary toxicity associated with the first-generation compound, DT-216?

A1: The primary toxicity observed in both preclinical and clinical studies of the initial formulation of DT-216 was injection site reactions, specifically thrombophlebitis (inflammation of a vein related to a blood clot).[1][2][3] These reactions were observed across various dose cohorts.[1]

Q2: What was the root cause of the injection site reactions observed with DT-216?

A2: Nonclinical studies determined that the injection site reactions were attributable to the excipients used in the DT-216 formulation, rather than the active pharmaceutical ingredient itself.[2]

Q3: How has the issue of injection site toxicity been addressed?

A3: The development of the first-generation DT-216 was discontinued.[1] A new drug product, DT-216P2, has been developed with a different formulation.[1][4] This new formulation has demonstrated an improved pharmacokinetic profile and a favorable injection site safety profile in nonclinical studies.[1][4]

Q4: What is the current status of DT-216P2?

A4: DT-216P2 is currently in clinical development. Initial data from a Phase 1 single-ascending dose trial in healthy volunteers showed that DT-216P2 was generally well-tolerated, with no reported cases of injection site thrombophlebitis.[5][6] The U.S. Food and Drug Administration (FDA) has placed a clinical hold on the Investigational New Drug (IND) application for U.S. trial sites, citing nonclinical deficiencies that the company plans to address.[5] Clinical trials are proceeding in other locations, such as Australia.[5]

Q5: Besides injection site reactions, were there any other major toxicities reported for DT-216 in preclinical or early clinical studies?

A5: Based on publicly available data, DT-216 was generally well-tolerated apart from the injection site reactions.[1][4][7] Most other adverse events reported in the single-ascending dose trial were mild and transient.[7] No treatment-related serious adverse events were reported in the multiple-ascending dose study of DT-216.[2][3]

Troubleshooting Guide: Managing and Monitoring Potential Toxicities

This guide is intended to assist researchers in designing and executing animal studies with compounds related to the DT-216 program, with a focus on mitigating and monitoring for potential injection site reactions.

Issue Potential Cause Recommended Action
Erythema, edema, or swelling at the injection site Formulation excipients, injection volume, concentration, or technique.- Evaluate alternative, well-tolerated excipients. - Optimize the formulation to ensure physiological pH and osmolality. - Consider splitting doses across multiple injection sites. - Ensure proper injection technique to minimize tissue trauma.
Thrombophlebitis (in intravenous studies) Formulation, infusion rate, catheter placement.- Utilize a formulation with improved solubility and compatibility with blood. - Optimize the infusion rate to reduce vascular irritation. - Ensure proper catheter placement and regular flushing. - Monitor for signs of phlebitis (redness, swelling, pain along the vein).
Unexpected systemic adverse events Off-target effects or metabolite-related toxicity.- Conduct comprehensive nonclinical safety and toxicology studies. - Monitor animal health closely (clinical observations, body weight, food/water intake). - Perform regular hematology and clinical chemistry analysis. - Conduct thorough histopathological examination of all major organs.

Experimental Protocols

Protocol 1: Assessment of Injection Site Tolerance in a Rodent Model

  • Animal Model: Male and female Sprague-Dawley rats (n=5/sex/group).

  • Test Articles: Vehicle control, DT-216P2 formulation at low, medium, and high doses.

  • Administration: Subcutaneous injection in the dorsal region, once daily for 7 days. Rotate injection sites.

  • Observations:

    • Record clinical observations daily.

    • Score injection sites for erythema, edema, and other reactions at 1, 4, and 24 hours post-injection using a standardized scoring system (e.g., Draize scale).

    • Measure body weights on Day 1 and Day 8.

  • Terminal Procedures:

    • At Day 8, euthanize animals and perform a gross necropsy.

    • Collect injection sites and surrounding tissue for histopathological evaluation.

Protocol 2: In Vitro Hemolysis Assay

  • Objective: To assess the potential of the formulation to cause red blood cell lysis.

  • Materials: Freshly collected animal or human whole blood, phosphate-buffered saline (PBS), Triton X-100 (positive control), test article formulation.

  • Procedure:

    • Prepare serial dilutions of the test article in PBS.

    • Isolate red blood cells (RBCs) by centrifugation and washing.

    • Incubate a suspension of RBCs with the test article dilutions, positive control, and negative control (PBS) for a specified time (e.g., 60 minutes) at 37°C.

    • Centrifuge the samples and measure the absorbance of the supernatant at a wavelength appropriate for hemoglobin detection (e.g., 540 nm).

  • Analysis: Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Experimental Workflows

DT-216_Mechanism_of_Action Mechanism of Action of DT-216 DT-216 DT-216 GAA_Repeat_Expansion GAA Repeat Expansion in FXN Gene DT-216->GAA_Repeat_Expansion Binds to FXN_Transcription_Block FXN Gene Transcription Blocked DT-216->FXN_Transcription_Block Unblocks GAA_Repeat_Expansion->FXN_Transcription_Block Causes Reduced_FXN_mRNA Reduced Frataxin (FXN) mRNA Levels FXN_Transcription_Block->Reduced_FXN_mRNA Reduced_FXN_Protein Reduced Frataxin (FXN) Protein Levels Reduced_FXN_mRNA->Reduced_FXN_Protein Mitochondrial_Dysfunction Mitochondrial Dysfunction Reduced_FXN_Protein->Mitochondrial_Dysfunction Cellular_Dysfunction Cellular Dysfunction Mitochondrial_Dysfunction->Cellular_Dysfunction Friedreich_Ataxia Friedreich's Ataxia Pathophysiology Cellular_Dysfunction->Friedreich_Ataxia

Caption: Mechanism of action for DT-216 in Friedreich's Ataxia.

DT-216_Development_Workflow DT-216 Development and Reformulation Workflow cluster_0 First-Generation: DT-216 cluster_1 Second-Generation: DT-216P2 Preclinical_Studies Preclinical Studies Phase1_SAD Phase 1 SAD Trial Preclinical_Studies->Phase1_SAD Phase1_MAD Phase 1 MAD Trial Phase1_SAD->Phase1_MAD Toxicity_Identified Injection Site Reactions (Thrombophlebitis) Identified Phase1_MAD->Toxicity_Identified Development_Discontinued DT-216 Development Discontinued Toxicity_Identified->Development_Discontinued Reformulation Reformulation with New Excipients Toxicity_Identified->Reformulation Leads to Improved_PK Improved Preclinical PK Profile Reformulation->Improved_PK Improved_Safety Favorable Injection Site Safety Profile Reformulation->Improved_Safety New_Clinical_Trials New Phase 1 Clinical Trials Initiated Improved_Safety->New_Clinical_Trials

Caption: Workflow illustrating the development and reformulation of DT-216.

References

Dealing with interindividual variability in MTX-216 clearance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address interindividual variability in MTX-216 clearance during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant interindividual variability in the plasma clearance of this compound in our preclinical studies. What are the potential sources of this variability?

A1: Interindividual variability in the clearance of drugs like this compound is a common challenge and can be attributed to a combination of intrinsic and extrinsic factors. Key sources include:

  • Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes and transporters can significantly alter the pharmacokinetics of this compound.[1][[“]][3]

  • Renal Function: As a significant portion of methotrexate (B535133), a compound similar to this compound, is cleared unchanged by the kidneys, any variation in renal function can dramatically impact its clearance.[4][5]

  • Hepatic Function: The liver is a primary site for drug metabolism.[6] Variations in liver function can affect the metabolic clearance of this compound.[5]

  • Age: Age-related physiological changes, particularly in renal and hepatic function, can influence drug clearance.[7]

  • Drug Interactions: Co-administration of other therapeutic agents can alter the clearance of this compound by competing for the same metabolic enzymes or transporters.

  • Patient Characteristics: Factors such as sex and body surface area have been shown to correlate with variations in the clearance of similar compounds.[5][7]

Q2: Which specific genetic polymorphisms are known to affect the clearance of compounds similar to this compound?

A2: Several genetic polymorphisms have been identified that influence the clearance of methotrexate, which can be considered a surrogate for this compound. The most well-documented are:

  • MTHFR (Methylenetetrahydrofolate Reductase): The 677C>T variant is associated with reduced MTX clearance and an increased risk of toxicity.[1][[“]]

  • ABCB1 (P-glycoprotein): Polymorphisms such as 3435C>T are linked to changes in MTX pharmacokinetics and higher plasma concentrations.[1][[“]]

  • SLCO1B1 (OATP1B1): Variants in this gene are consistently associated with altered MTX clearance and increased plasma concentrations.[[“]][3]

Q3: How can we experimentally assess the contribution of these factors to this compound clearance variability?

A3: A systematic approach involving both in-life studies and in-vitro assays is recommended. This includes:

  • Pharmacokinetic (PK) Studies: Conduct well-designed PK studies in a sufficiently large and diverse population to capture the full range of variability. Collect serial blood samples and urine over a defined period after this compound administration.[8][9]

  • Genotyping: Perform genotyping for key polymorphisms in genes like MTHFR, ABCB1, and SLCO1B1 to correlate genetic variants with observed PK parameters.[[“]]

  • Biochemical Analysis: Measure baseline and serial biomarkers of renal (e.g., serum creatinine) and hepatic (e.g., SGPT/ALT) function to assess their impact on clearance.[5]

  • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from different donors to characterize the metabolic pathways of this compound and assess the variability in metabolic rates.

Troubleshooting Guides

Issue: Higher than expected toxicity observed in a subset of our animal study population.

Troubleshooting Steps:

  • Retrospective PK/PD Analysis: Analyze the pharmacokinetic data from the affected individuals. Higher drug exposure (AUC) due to decreased clearance is a likely cause of the increased toxicity.

  • Genotype the Study Population: Screen for polymorphisms in genes known to affect clearance of similar compounds (e.g., MTHFR, ABCB1, SLCO1B1). This can help identify a genetic basis for the observed hypersensitivity.[[“]][3]

  • Assess Renal and Hepatic Function: Review clinical chemistry data for any signs of compromised kidney or liver function in the affected animals.[5] Even mild impairments can significantly reduce clearance.

  • Review Co-administered Medications: Ensure that no other administered compounds are known inhibitors of the metabolic or transport pathways utilized by this compound.

Issue: Inconsistent results in in vitro metabolism assays for this compound.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure consistency in incubation times, substrate and enzyme concentrations, and buffer conditions across all experiments.

  • Characterize In Vitro System: If using liver microsomes or hepatocytes, ensure they are from a well-characterized and reliable source. Consider using a panel of donors with known genetic backgrounds to capture interindividual differences in metabolism.

  • Investigate Potential for Drug-Protein Binding: The extent of drug binding to plasma proteins can be influenced by factors like plasma pH and drug concentration.[8] Variations in protein binding can affect the unbound fraction of the drug available for metabolism.

Data Presentation

Table 1: Influence of Key Genetic Polymorphisms on Methotrexate (MTX) Clearance

GenePolymorphismEffect on MTX ClearanceAssociated RisksReference
MTHFR 677C>TDecreased ClearanceIncreased risk of delayed clearance and toxicity.[1][[“]]
ABCB1 3435C>TAltered PharmacokineticsIncreased plasma concentrations, higher risk of toxicity.[1][[“]]
SLCO1B1 rs4149056Altered ClearanceIncreased plasma concentrations, higher toxicity risk.[[“]]
ENG rs1800956Slower decline in serum MTX levelsPotential for delayed clearance.[4]

Experimental Protocols

Protocol: Determination of this compound Clearance in a Preclinical Model

  • Animal Model Selection: Choose a relevant animal model (e.g., rats, mice) and ensure they are acclimatized for 3-5 days before the experiment.[8]

  • Dose Determination and Administration:

    • Conduct a pre-test to determine the appropriate intravenous (IV) dose of this compound.[8]

    • Administer a single IV bolus dose of this compound.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or sparse sampling technique.

  • Urine and Feces Collection:

    • House animals in metabolic cages to collect urine and feces for up to 48 hours post-dose to determine the routes and extent of excretion.[8]

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma and urine samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate the Area Under the Plasma Concentration-Time Curve (AUC) from time zero to the last measurable concentration point using the linear trapezoidal rule.

    • Calculate clearance (CL) using the formula: CL = Dose / AUC .[10][11]

  • Data Interpretation:

    • Compare the clearance values across individuals to assess variability.

    • Correlate individual clearance values with genotype and biochemical data to identify potential sources of variability.

Mandatory Visualizations

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_renal Renal Tubule Cell MTX-216_blood This compound (Bound/Unbound) MTX-216_urine This compound (Urine) MTX-216_blood->MTX-216_urine Renal Excretion SLCO1B1_transporter SLCO1B1 Transporter MTX-216_blood->SLCO1B1_transporter Uptake MTX-216_intra This compound Metabolizing_Enzyme Metabolizing Enzyme (e.g., Aldehyde Oxidase) MTX-216_intra->Metabolizing_Enzyme Metabolism ABCB1_transporter ABCB1 Transporter MTX-216_intra->ABCB1_transporter Efflux Metabolites Inactive Metabolites Metabolizing_Enzyme->Metabolites MTHFR_variant MTHFR Variant (e.g., 677C>T) MTHFR_variant->Metabolizing_Enzyme Reduced Activity SLCO1B1_transporter->MTX-216_intra ABCB1_transporter->MTX-216_blood

Caption: this compound clearance pathway and points of genetic variability.

Start Start: Preclinical Study Dosing Administer this compound (IV) Start->Dosing Sampling Serial Blood & Urine Sampling Dosing->Sampling Genotyping Genotype for Key Polymorphisms (MTHFR, ABCB1, etc.) Dosing->Genotyping Biochem Assess Renal/Hepatic Function Markers Dosing->Biochem Analysis LC-MS/MS Analysis of This compound Concentration Sampling->Analysis PK_Calc Calculate PK Parameters (AUC, Clearance) Analysis->PK_Calc Correlation Correlate PK with Genotype & Biomarkers PK_Calc->Correlation Genotyping->Correlation Biochem->Correlation End End: Identify Sources of Variability Correlation->End

Caption: Experimental workflow for assessing this compound clearance variability.

Start High Interindividual Variability in Clearance? Check_Renal Review Renal Function Data (e.g., Creatinine) Start->Check_Renal Yes Check_Hepatic Review Hepatic Function Data (e.g., ALT/SGPT) Check_Renal->Check_Hepatic Check_Genetics Genotype for known SNPs (MTHFR, ABCB1, SLCO1B1) Check_Hepatic->Check_Genetics Check_DI Review Co-administered Compounds for Interactions Check_Genetics->Check_DI Stratify Stratify Data by Genotype or Biomarker Status Check_DI->Stratify Conclusion Identify Primary Driver of Variability Stratify->Conclusion

Caption: Troubleshooting flowchart for this compound clearance variability.

References

Technical Support Center: Minimizing Light Degradation of Methotrexate (MTX) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle and store Methotrexate (B535133) (MTX) solutions to minimize light-induced degradation.

Frequently Asked Questions (FAQs)

Q1: Is Methotrexate (MTX) light sensitive?

Yes, Methotrexate is known to be unstable under light exposure.[1][2][3][4][5][6] Exposure to both UV and visible light can lead to photodegradation, altering the chemical structure of the molecule and potentially affecting its efficacy and safety.[5][6][7]

Q2: What are the primary degradation products of MTX when exposed to light?

Light exposure can cause a cleavage of the C-N bond in the MTX molecule.[2][4] Studies have identified several transformation products resulting from photodegradation, including those arising from N-demethylation and glutamic acid oxidation.[1][2] When MTX solutions are exposed to laboratory fluorescent light, the major degradation products include 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.[3]

Q3: What factors can influence the rate of MTX photodegradation?

Several factors can affect the rate of MTX degradation in solution, including:

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (like UV light) will accelerate degradation.[1][8]

  • pH of the solution: The degradation kinetics of MTX are pH-dependent. For instance, under UV-C radiation in the presence of hydrogen peroxide, MTX degradation was found to be most effective at a pH of 3.5.[9]

  • Presence of other substances: The presence of photosensitizers or other reactive species can influence the degradation pathway.[4] Bicarbonate ions have been shown to catalyze the photolytic reaction.[3]

Q4: How should I store my MTX solutions to prevent light degradation?

To protect MTX solutions from light, it is recommended to:

  • Store solutions in amber-colored vials or containers.[10]

  • Wrap containers with aluminum foil for additional protection.[11]

  • Keep solutions in the dark or under low-light conditions as much as possible.[12][13]

  • For injectable prescription drugs, it is often advised to keep the vial in its original carton until use.[14]

Q5: For how long is an MTX solution stable under different conditions?

The stability of an MTX solution depends on the storage conditions (temperature, light exposure) and the solvent. Always refer to the manufacturer's instructions for specific stability information. Human serum or plasma samples containing methotrexate should be protected from light.[13]

Troubleshooting Guide

If you suspect that your MTX solution has degraded due to light exposure, consider the following troubleshooting steps.

TroubleshootingWorkflow Troubleshooting MTX Solution Degradation start Suspected MTX Degradation check_storage Review Storage Conditions: - Amber vials used? - Protected from light? - Stored at correct temp? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes check_appearance Visually inspect solution: - Color change? - Precipitation? check_storage->check_appearance No discard_solution Discard solution and prepare a fresh batch. improper_storage->discard_solution implement_protocols Implement proper light protection protocols. improper_storage->implement_protocols appearance_changed Appearance Changed check_appearance->appearance_changed Yes no_change No Visual Change check_appearance->no_change No analytical_test Perform analytical testing (e.g., HPLC-UV) to confirm degradation. appearance_changed->analytical_test degradation_confirmed Degradation Confirmed analytical_test->degradation_confirmed degradation_confirmed->discard_solution Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No no_change->analytical_test continue_use Continue with experiment, maintaining light protection. no_degradation->continue_use

Caption: Troubleshooting workflow for suspected MTX solution degradation.

Data Presentation

The following tables summarize quantitative data on the photodegradation of Methotrexate under various experimental conditions.

Table 1: Photodegradation of MTX under UV-C (254 nm) Irradiation

pHIrradiation Time (hours)Residual MTX (%)Reference
73~40%[1]
33~27%[1]

Table 2: Photolytic Degradation of MTX with and without Hydrogen Peroxide (H₂O₂) after 2 hours of UV Radiation

ConditionpHDegradation (%)Reference
Without H₂O₂3.5, 7, 9.5< 17%[9]
With 3 mM/L H₂O₂3.582.64%[9]

Experimental Protocols

Protocol 1: General Photostability Testing of MTX Solutions

This protocol is a general guideline for assessing the photostability of MTX solutions, based on common practices in published studies.[1][15]

  • Solution Preparation: Prepare the MTX solution of the desired concentration in the relevant aqueous buffer or solvent.

  • Sample Aliquoting: Aliquot the solution into two sets of transparent containers (e.g., quartz cuvettes or glass vials).

  • Dark Control: Wrap one set of containers completely in aluminum foil to serve as the dark control.

  • Light Exposure: Place both the exposed and dark control samples in a photostability chamber equipped with a light source (e.g., a low-pressure mercury lamp for 254 nm UV light or a xenon lamp for simulated solar light).[1][15] Maintain a constant temperature and humidity.

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw samples from both the exposed and dark control groups.

  • Analysis: Analyze the concentration of MTX in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][5] Monitor at a wavelength of approximately 305 nm.[1]

  • Data Evaluation: Compare the concentration of MTX in the light-exposed samples to the dark control samples at each time point to determine the extent of photodegradation.

Signaling Pathways and Logical Relationships

The photodegradation of Methotrexate is a chemical process rather than a biological signaling pathway. The following diagram illustrates the proposed mechanism of MTX photodegradation.

PhotodegradationPathway Proposed Photodegradation Pathway of Methotrexate MTX Methotrexate (MTX) Light Light Exposure (UV, Visible) MTX->Light absorbs photons Excited_MTX Excited State MTX* Light->Excited_MTX Cleavage C-N Bond Cleavage Excited_MTX->Cleavage Pteridine Pteridine Derivatives Cleavage->Pteridine PABA_Glu p-Aminobenzoyl- glutamic acid Cleavage->PABA_Glu Further_Degradation Further Degradation Products (e.g., from N-demethylation, glutamic acid oxidation) Pteridine->Further_Degradation PABA_Glu->Further_Degradation

References

Technical Support Center: Precision in MTX Polyglutamate Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methotrexate (B535133) (MTX) polyglutamates. This resource is designed for researchers, scientists, and drug development professionals to enhance the precision and reliability of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of MTX polyglutamates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to measure MTX polyglutamates (MTX-PGs) instead of just the parent drug, Methotrexate?

A1: The therapeutic effects of Methotrexate are largely attributed to its intracellular conversion into MTX polyglutamates (MTX-PGs).[1][2][3] This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), traps the drug within the cell and enhances its inhibitory effect on key enzymes in the folate pathway.[4][5] Unlike the parent drug, which has a short plasma half-life, MTX-PGs accumulate in cells over weeks to months.[6] Therefore, measuring intracellular MTX-PG concentrations provides a more accurate reflection of therapeutic efficacy and has been proposed as a valuable biomarker for therapeutic drug monitoring.

Q2: What are the most common analytical methods for quantifying MTX-PGs?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the sensitive and specific quantification of individual MTX-PGs.[1][2][3] High-performance liquid chromatography (HPLC) with fluorescence or UV detection has also been used, but LC-MS/MS offers superior sensitivity and selectivity, which is crucial due to the low intracellular concentrations of MTX-PGs.[1][7]

Q3: What is the typical biological matrix used for measuring clinical MTX-PG levels?

A3: Red blood cells (RBCs) are the most common surrogate matrix for measuring intracellular MTX-PG levels.[1][2][3] This is due to their abundance, ease of sampling, and their ability to accumulate MTX-PGs. While peripheral blood mononuclear cells (PBMCs) are also relevant, their isolation is more complex, and RBCs provide a convenient and clinically relevant sample type.

Q4: What are the expected validation parameters for a reliable MTX-PG quantification assay?

A4: A robust MTX-PG assay should be validated according to regulatory guidelines (e.g., FDA). Key parameters include linearity, precision, accuracy, recovery, matrix effect, and stability. The table below summarizes typical acceptance criteria and reported values from validated LC-MS/MS methods.

Data Presentation: Assay Validation Parameters

ParameterAcceptance CriteriaReported Values from Validated Methods
**Linearity (R²) **> 0.99> 0.99[1][2][3]
Intra-day Precision (%CV) < 15%1-4%[1][2][3]
Inter-day Precision (%CV) < 15%6-15%[1][2][3]
Accuracy (% Bias) Within ± 15%93.41–109.37%[6]
Recovery Consistent and reproducible98-100%[1][2]
Matrix Effect Minimized and corrected95-99% (relative)[1][2]
Lower Limit of Quantification (LLOQ) Sufficient for clinical samples0.1 - 1 nM for individual MTX-PGs[1][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of MTX-PGs.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peaks for MTX-PGs are showing significant tailing. What are the possible causes and solutions?

A: Peak tailing for MTX-PGs is a common issue and can compromise the accuracy of quantification. Here is a troubleshooting workflow to address this problem:

start Poor Peak Shape (Tailing/Fronting) check_column Check Column Condition start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_sample_prep Review Sample Preparation start->check_sample_prep col_flush Flush or Replace Column check_column->col_flush Contamination or degradation col_type Consider Alternative Column Chemistry (e.g., HILIC) check_column->col_type Persistent issues mp_ph Adjust Mobile Phase pH check_mobile_phase->mp_ph Suboptimal ionization mp_additive Incorporate/Adjust Ion-Pairing Agent or Buffer check_mobile_phase->mp_additive Secondary interactions sp_matrix Improve Matrix Removal (e.g., SPE) check_sample_prep->sp_matrix Matrix effects sp_solvent Ensure Injection Solvent is Weaker than Mobile Phase check_sample_prep->sp_solvent Solvent mismatch end Improved Peak Shape col_flush->end col_type->end mp_ph->end mp_additive->end sp_matrix->end sp_solvent->end

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Low Signal Intensity / Poor Sensitivity

Q: I am struggling to detect the longer-chain MTX-PGs (PG4, PG5) in my samples. How can I improve the sensitivity of my assay?

A: The intracellular concentrations of longer-chain MTX-PGs can be very low, requiring a highly sensitive method.[6] Consider the following steps to enhance signal intensity:

Potential CauseRecommended Solution
Suboptimal Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase pH is appropriate for efficient ionization of MTX-PGs in positive ion mode.
Inefficient Sample Extraction Evaluate and optimize the sample preparation method. Solid-phase extraction (SPE) can be more effective than simple protein precipitation for concentrating analytes and removing interfering matrix components.
Matrix Suppression Improve chromatographic separation to resolve MTX-PGs from co-eluting matrix components. A thorough sample clean-up is critical. The use of stable isotope-labeled internal standards for each polyglutamate species can help compensate for matrix effects.
Low Sample Volume If possible, increase the starting sample volume (e.g., packed RBCs) to increase the absolute amount of analyte.
Instrument Contamination Clean the ion source and mass spectrometer inlet to remove any contaminants that may be suppressing the signal.
Issue 3: High Variability in Results (Poor Precision)

Q: My replicate measurements show high variability. What are the common sources of imprecision in MTX-PG analysis?

A: High coefficient of variation (%CV) in your results can stem from various stages of the analytical process. Follow this logical diagram to identify and resolve the source of imprecision:

start High Result Variability sample_prep Sample Preparation Inconsistency start->sample_prep lc_system LC System Issues start->lc_system ms_system MS System Instability start->ms_system sp_pipetting Review Pipetting Technique and Calibration sample_prep->sp_pipetting sp_extraction Ensure Consistent Extraction/Evaporation Steps sample_prep->sp_extraction lc_leaks Check for Leaks in LC Flow Path lc_system->lc_leaks lc_pump Verify Pump Performance (Flow Rate Consistency) lc_system->lc_pump ms_source Clean and Stabilize Ion Source ms_system->ms_source ms_calibration Perform Mass Calibration ms_system->ms_calibration end Improved Precision sp_pipetting->end sp_extraction->end lc_leaks->end lc_pump->end ms_source->end ms_calibration->end

Caption: Logical workflow for troubleshooting high result variability.

Experimental Protocols

Protocol 1: Sample Preparation of Red Blood Cells (RBCs) for MTX-PG Analysis

This protocol is a general guideline based on commonly published methods.[1][7] Optimization may be required for specific laboratory conditions.

  • RBC Isolation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,700 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBC pellet with an equal volume of cold phosphate-buffered saline (PBS) and centrifuge again. Repeat this step twice.

    • Store the packed RBC pellet at -80°C until analysis.

  • Cell Lysis and Protein Precipitation:

    • Thaw the RBC pellet on ice.

    • Add a known volume of ice-cold deionized water to lyse the cells, followed by vortexing.

    • Spike with the stable isotope-labeled internal standard mixture.

    • Add a volume of cold 70% perchloric acid for protein precipitation. Vortex vigorously.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition a mixed-mode anion exchange SPE cartridge.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the MTX-PGs with an appropriate elution solvent (e.g., 2% formic acid in a water:methanol mixture).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Conditions

The following are typical starting conditions for the analysis of MTX-PGs.

ParameterCondition
LC Column Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18)[1][2][3] or HILIC column (e.g., TSKgel Amide-80)[9]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10) in water[1][2][3] or 0.1% Trifluoroacetic Acid (TFA) in water[9]
Mobile Phase B Methanol[1][2][3] or 0.1% TFA in acetonitrile[9]
Gradient A gradient from low to high organic phase (e.g., 5% to 100% B over several minutes)[1][2][3]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Mandatory Visualization: MTX Signaling and Polyglutamation Pathway

The therapeutic action of Methotrexate is initiated by its transport into the cell and subsequent polyglutamation, which is essential for its retention and enhanced activity. The following diagram illustrates this critical pathway.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_out Methotrexate (MTX) RFC1 RFC1 Transporter MTX_out->RFC1 Uptake MTX_in MTX FPGS FPGS MTX_in->FPGS Polyglutamation MTX_PG MTX Polyglutamates (MTX-PGn) DHFR DHFR MTX_PG->DHFR Inhibition TYMS TYMS MTX_PG->TYMS Inhibition ATIC ATIC MTX_PG->ATIC Inhibition GGH GGH MTX_PG->GGH Deglutamation Thymidylate_synthesis Thymidylate Synthesis DHFR->Thymidylate_synthesis Required for TYMS->Thymidylate_synthesis Required for Purine_synthesis Purine Synthesis ATIC->Purine_synthesis Required for RFC1->MTX_in FPGS->MTX_PG GGH->MTX_in

Caption: Intracellular pathway of Methotrexate polyglutamation.

References

Addressing falsely elevated MTX-216 values in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering falsely elevated MTX-216 values in their immunoassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify the root cause of interference and provide actionable solutions.

Troubleshooting Guide: Falsely Elevated this compound Results

If you are observing unexpectedly high concentrations of this compound in your samples, it may be due to interference in the immunoassay. This guide will walk you through a step-by-step process to identify and mitigate these issues.

Q1: My this compound immunoassay is showing unexpectedly high results that are inconsistent with the clinical picture or expected concentrations. What are the first steps I should take?

When faced with unexpectedly high results, it is crucial to systematically investigate potential causes of interference.[1] The initial steps should focus on confirming the validity of the result.

Recommended Initial Steps:

  • Repeat the Measurement: Re-run the sample in duplicate or triplicate to rule out random error.

  • Check Assay Controls: Ensure that the positive and negative controls for the assay are within the expected range.

  • Review Sample Handling: Verify that the sample was collected, processed, and stored according to the protocol to rule out pre-analytical errors like carryover contamination.[2]

  • Perform a Serial Dilution: Diluting the sample can help identify certain types of interference.[1][2] A non-linear response upon dilution often points towards an interfering substance.[1]

Q2: I performed a serial dilution and the results were non-linear. What does this suggest?

A non-linear dilution profile is a strong indicator of immunoassay interference.[1] When an interfering substance is present, the initial dilutions may show poor recovery of the analyte.[1] As the sample is further diluted, the concentration of the interfering substance decreases, and the measured analyte concentration (adjusted for dilution) may begin to plateau.[1]

Below is a troubleshooting workflow to follow when non-linear dilution is observed.

G start Unexpectedly High This compound Result dilution Perform Serial Dilution of the Sample start->dilution check_linearity Assess Linearity of Dilution-Corrected Results dilution->check_linearity linear Results are Linear check_linearity->linear Yes nonlinear Results are Non-Linear check_linearity->nonlinear No linear->start Consider other causes (e.g., sample mix-up) interference_suspected Interference Strongly Suspected nonlinear->interference_suspected investigate Proceed to Specific Interference Investigations interference_suspected->investigate

Caption: Troubleshooting workflow for investigating non-linear dilution results.

Q3: What are the common substances that cause falsely elevated results in this compound immunoassays?

Several endogenous and exogenous substances can interfere with immunoassays, leading to inaccurate results.[3][4] For methotrexate (B535133) (MTX) assays, specific cross-reacting metabolites are a significant concern.[5][6][7][8]

Common Interfering Substances:

Interferent CategorySpecific ExamplesMechanism of Interference
Endogenous Antibodies Heterophile Antibodies, Human Anti-Animal Antibodies (HAAA), Rheumatoid Factor (RF)These antibodies can cross-link the capture and detection antibodies in a sandwich immunoassay, mimicking the analyte and generating a false-positive signal.[2][9][10][11]
Cross-Reacting Metabolites 7-hydroxymethotrexate (7-OHMTX), DAMPA (a metabolite after glucarpidase administration)These molecules have a similar structure to MTX and can be recognized by the assay antibodies, leading to an overestimation of the true MTX concentration.[5][6][7][8][12]
Other Endogenous Factors Complement, Lysozyme, Paraproteins, LipemiaThese substances can non-specifically bind to assay components, causing steric hindrance or other matrix effects that can alter antibody binding.[3][4][10]

Q4: How can I confirm the presence of heterophile antibodies or HAAA in my samples?

There are several methods to detect and mitigate interference from endogenous antibodies.

Experimental Approaches:

  • Use of Blocking Agents: Re-assay the sample after pre-treatment with commercially available heterophile antibody blocking tubes or reagents.[1][2] A significant reduction in the measured concentration post-treatment indicates the presence of these interfering antibodies.

  • Addition of Non-Specific Immunoglobulins: Adding an excess of non-relevant mouse antibodies to the assay can help neutralize HAMA interference.[9]

  • Measurement with an Alternative Assay: Use an immunoassay from a different manufacturer that employs different antibodies, as these are unlikely to be affected by the same interfering antibodies.[1]

The following diagram illustrates how heterophile antibodies can cause a false positive in a sandwich immunoassay.

G cluster_0 Normal Sandwich Immunoassay cluster_1 Interference by Heterophile Antibody Capture Ab Capture Ab MTX This compound Capture Ab->MTX Detection Ab Detection Ab MTX->Detection Ab Signal Signal Detection Ab->Signal Capture Ab_i Capture Ab Heterophile Heterophile Ab Capture Ab_i->Heterophile Detection Ab_i Detection Ab Heterophile->Detection Ab_i Signal_i False Signal Detection Ab_i->Signal_i

Caption: Mechanism of heterophile antibody interference.

Q5: My sample is from a patient who received glucarpidase. Could this be the cause of the elevated this compound value?

Yes, this is a very likely cause. Glucarpidase is an enzyme used to rapidly lower toxic methotrexate levels.[6] It breaks down methotrexate into inactive metabolites, primarily DAMPA (2,4-diamino-N-methylpteroic acid).[6] DAMPA has a similar structure to methotrexate and cross-reacts with the antibodies used in many immunoassays, leading to falsely elevated results for up to 5-7 days after glucarpidase administration.[5][6]

Recommendation:

If a sample is from a patient who has received glucarpidase, immunoassay results for this compound will be unreliable. The preferred method for measuring MTX in this context is a chromatographic method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can distinguish between MTX and its metabolites.[6][7]

Assay MethodAbility to Differentiate MTX from DAMPARecommendation Post-Glucarpidase
Immunoassay No (High cross-reactivity)Not Recommended
HPLC / LC-MS Yes (Specific measurement)Recommended

Experimental Protocols

Protocol 1: Serial Dilution for Linearity Assessment

Objective: To determine if the sample demonstrates linearity upon dilution, which can indicate the presence of interfering substances.[1]

Methodology:

  • Prepare Dilutions: Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay-specific diluent.

  • Assay Measurement: Measure the this compound concentration in the neat (undiluted) sample and each dilution according to the immunoassay protocol.

  • Calculate Expected Values: For each dilution, multiply the measured concentration by the dilution factor to get the dilution-corrected concentration.

  • Assess Linearity: Compare the dilution-corrected concentrations. In the absence of interference, these values should be consistent across the dilution series. A significant deviation (e.g., >20%) suggests non-linearity and potential interference.

Protocol 2: Spike and Recovery

Objective: To assess whether components in the sample matrix interfere with the accurate detection of the analyte.[2]

Methodology:

  • Prepare Samples:

    • Neat Sample: The original sample with no added analyte.

    • Spiked Buffer (Control): A known concentration of this compound standard spiked into the assay buffer.

    • Spiked Sample: The same known concentration of this compound standard spiked into the neat sample.

  • Assay Measurement: Measure the this compound concentration in all three preparations.

  • Calculate Percent Recovery: Use the following formula:

    • % Recovery = [(Spiked Sample Value - Neat Sample Value) / Spiked Buffer Value] * 100

  • Interpret Results: A recovery rate significantly different from 100% (e.g., outside the 80-120% range) indicates that the sample matrix is affecting the assay's accuracy.

Frequently Asked Questions (FAQs)

Q: Can changing the type of immunoassay (e.g., from sandwich to competitive) help reduce interference?

A: Yes, modifying the assay format can sometimes mitigate interference.[2] For example, heterophile antibodies that cause false positives in sandwich assays may have a different effect in a competitive immunoassay format. However, the most reliable solution is often to identify and remove the interfering substance or use an alternative technology like LC-MS.

Q: Are there any pre-treatment steps I can take to clean up my samples before running the immunoassay?

A: Yes, several sample pre-treatment options exist. For suspected heterophile antibody interference, using commercial blocking agents or tubes is a common and effective strategy.[1][9] These products contain agents that neutralize the interfering antibodies in the sample before the assay is run.

Q: Besides the methods mentioned, are there other ways to confirm a suspected interference?

A: Running parallel assays using a different measurement principle is a powerful confirmation method.[2] For this compound, the gold standard for confirmation is a chromatographic method like HPLC or LC-MS, as these methods physically separate the analyte from potential interferents before detection, offering high specificity.[7]

References

Strategies to enhance the therapeutic index of MTX-216

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound designated "MTX-216" is not publicly available. This technical support center has been developed using Methotrexate (B535133) (MTX) as a well-researched analogue, given its established mechanism of action and extensive clinical data. The strategies and protocols provided are based on literature pertaining to MTX and are intended to serve as a guide for researchers working with similar folate antagonists.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Question Possible Cause Suggested Solution
Why am I observing higher-than-expected cytotoxicity in my cell line? Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antifolate drugs. Incorrect Dosing: Errors in calculating or preparing the drug concentration. Folate Concentration in Media: Low folate levels in the cell culture media can potentiate the cytotoxic effects of this compound.Verify IC50: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Confirm Concentration: Double-check all calculations and ensure proper dilution of the stock solution. Standardize Media: Use cell culture media with a known and consistent concentration of folic acid.
My cells are developing resistance to this compound. What are the potential mechanisms? Decreased Drug Uptake: Reduced expression or function of the reduced folate carrier (RFC) can limit the entry of the drug into the cell.[1] Increased DHFR Levels: Amplification of the dihydrofolate reductase (DHFR) gene, the target of this compound, can lead to higher enzyme levels, requiring more drug to achieve inhibition.[2][3] Decreased Polyglutamylation: Impaired addition of glutamate (B1630785) residues to this compound inside the cell can reduce its retention and efficacy.[4]Transport Assay: Perform a drug uptake assay to measure the intracellular concentration of this compound. Gene Expression Analysis: Use qPCR or Western blotting to quantify DHFR gene and protein expression levels. Metabolite Analysis: Employ HPLC to analyze the extent of this compound polyglutamylation.[4]
I am seeing inconsistent results between experimental replicates. What could be the cause? Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. Inconsistent Seeding Density: Variations in the initial number of cells can affect the outcome of cytotoxicity assays. Drug Stability: Improper storage of this compound stock solutions can lead to degradation.Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. Standardize Seeding: Ensure a uniform cell seeding density across all wells and experiments. Proper Storage: Store stock solutions in appropriate conditions (e.g., protected from light, at the correct temperature) and prepare fresh working solutions for each experiment.

Frequently Asked Questions (FAQs)

General Information

What is the proposed mechanism of action for this compound? Based on its analogue, Methotrexate, this compound is presumed to be a folic acid antagonist.[2] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purine (B94841) nucleotides and thymidylate, which are essential for DNA and RNA synthesis.[5][6] This inhibition disrupts cell replication, particularly in rapidly dividing cells like cancer cells.[7]

What are the common toxicities associated with MTX-analogue therapies? High-dose Methotrexate (HD-MTX) is associated with a range of toxicities, including bone marrow suppression, pulmonary toxicity, nephrotoxicity, and hematologic toxicity.[7][8] Other reported side effects include mucositis, neutropenia, and thrombocytopenia.[9]

Strategies to Enhance Therapeutic Index

How can the therapeutic index of this compound be improved? The therapeutic index can be enhanced by either increasing the drug's efficacy, decreasing its toxicity, or a combination of both. Key strategies include:

  • Combination Therapy: Using this compound in conjunction with other therapeutic agents can lead to synergistic effects and allow for lower, less toxic doses.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or other carriers can improve its delivery to target tissues and reduce systemic exposure.[10]

  • Pharmacokinetic Monitoring: Individualizing doses based on patient-specific pharmacokinetic data can help achieve therapeutic concentrations while minimizing toxicity.[11]

What are some promising combination therapies to consider with this compound? Studies with Methotrexate have shown efficacy in combination with various drugs. For rheumatoid arthritis, combinations with chloroquine (B1663885) and cyclophosphamide (B585) have been beneficial in patients refractory to MTX monotherapy.[12][13] In oncology, high-dose MTX is often part of multi-drug regimens for treating various cancers, including primary CNS lymphoma.[14] The combination of Methotrexate and Hydroxychloroquine has been shown to be more effective than Methotrexate alone in reducing disease activity in early rheumatoid arthritis.

How can novel drug delivery systems enhance the therapeutic index of this compound? Nanoparticle-based drug delivery systems offer several advantages:

  • Targeted Delivery: Nanoparticles can be engineered to specifically target tumor cells, thereby increasing the drug concentration at the site of action and reducing off-target effects.[10]

  • Sustained Release: Formulations can be designed for slow, sustained release of the drug, maintaining therapeutic concentrations over a longer period and reducing the need for frequent high doses.[15]

  • Improved Solubility: For poorly soluble drugs, nano-formulations can enhance solubility and bioavailability.[16] For instance, a pH-sensitive controlled-release system using mesoporous silica (B1680970) nanoparticles has been developed to release MTX under the acidic conditions of inflamed joints.[16]

Quantitative Data

Table 1: Toxicity Profile of High-Dose Methotrexate in Young Children with CNS Tumors

Toxicity (Grade)Percentage of Individuals
Mucositis (Grade 2-3)47%
Neutropenia (Grade 4)76%
Thrombocytopenia (Grade 3-4)58%
Delayed Clearance24% of infusions
Data from a study of 102 administrations of HD-MTX in 38 children.[9]

Table 2: Pharmacokinetic Parameters of Methotrexate

ParameterValue
Biological Half-Life
Low Dose3 to 10 hours
High Dose8 to 15 hours
Clearance (Pediatric ALL) 117.9 ml/min/m²
Data compiled from various pharmacokinetic studies.[6][11]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 2: Dihydrofolate Reductase (DHFR) Activity Assay
  • Cell Lysate Preparation: Harvest cells and prepare a cell lysate by sonication or freeze-thaw cycles in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing dihydrofolate, NADPH, and the cell lysate in a 96-well UV-transparent plate.

  • Initiate Reaction: Add this compound at various concentrations to the wells.

  • Kinetic Measurement: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH oxidation to determine DHFR activity. Compare the activity in treated samples to untreated controls to determine the inhibitory effect of this compound.

Visualizations

MTX216_Signaling_Pathway extracellular Extracellular this compound rfc Reduced Folate Carrier (RFC) extracellular->rfc Uptake intracellular Intracellular this compound rfc->intracellular polyglutamation Polyglutamation (FPGS) intracellular->polyglutamation dhfr Dihydrofolate Reductase (DHFR) intracellular->dhfr Inhibition mtx_pg This compound Polyglutamates polyglutamation->mtx_pg mtx_pg->dhfr Inhibition thf Tetrahydrofolate (THF) dhfr->thf dhf Dihydrofolate (DHF) dhf->dhfr synthesis Purine & Pyrimidine Synthesis thf->synthesis Required for dna_rna DNA & RNA Synthesis synthesis->dna_rna apoptosis Apoptosis dna_rna->apoptosis Inhibition leads to

Caption: Proposed signaling pathway of this compound.

Drug_Resistance_Workflow start Observe Cell Resistance to this compound hypothesis1 Hypothesis 1: Decreased Drug Uptake start->hypothesis1 hypothesis2 Hypothesis 2: Increased DHFR Expression start->hypothesis2 hypothesis3 Hypothesis 3: Impaired Polyglutamylation start->hypothesis3 assay1 Perform Drug Uptake Assay hypothesis1->assay1 assay2 Perform qPCR/ Western Blot for DHFR hypothesis2->assay2 assay3 Perform HPLC for This compound Polyglutamates hypothesis3->assay3 result1 Reduced Uptake assay1->result1 result2 Increased DHFR assay2->result2 result3 Decreased PGs assay3->result3

Caption: Experimental workflow for assessing drug resistance.

Therapeutic_Index_Enhancement goal Enhance Therapeutic Index of this compound strategy1 Increase Efficacy goal->strategy1 strategy2 Decrease Toxicity goal->strategy2 method1a Combination Therapy strategy1->method1a method1b Overcome Resistance strategy1->method1b method2a Targeted Drug Delivery strategy2->method2a method2b Pharmacokinetic-Guided Dosing strategy2->method2b method2c Rescue Agents strategy2->method2c

Caption: Strategies to enhance the therapeutic index.

References

Technical Support Center: Reducing Off-Target Effects of MTX-216 in Experimental Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MTX-216, a novel small molecule inhibitor. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experiments, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Target Kinase Alpha (TKA). Its primary mechanism of action is the inhibition of TKA-mediated phosphorylation of downstream substrates, leading to the blockade of the TKA signaling cascade, which is implicated in cell proliferation and survival in specific cancer models.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, TKA.[1] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable and reproducible data.

Q3: How can I determine if my observed experimental phenotype is due to off-target effects of this compound?

A multi-faceted approach is recommended. This includes using the lowest effective concentration of this compound, employing control compounds (e.g., a structurally similar but inactive analog), and utilizing advanced validation techniques such as genetic knockdown of the intended target (e.g., with CRISPR-Cas9 or siRNA).[1][2] If the phenotype persists after reducing the expression of the target protein, it is likely due to an off-target effect.

Q4: What are the known off-target interactions for this compound?

Kinase profiling studies have identified several off-target kinases for this compound. While it is highly potent against TKA, it can inhibit other kinases at higher concentrations. Please refer to the kinase selectivity profile in the data section below for more details.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity at Low Concentrations of this compound

Q: I am observing significant cytotoxicity in my cell line at concentrations of this compound that are below the IC50 for the intended target, TKA. What could be the cause?

A: This could be due to a potent off-target effect in your specific cell line. We recommend the following troubleshooting steps:

  • Confirm the On-Target IC50: Determine the IC50 of this compound for TKA in your specific cell line using a target engagement assay like the Cellular Thermal Shift Assay (CETSA).

  • Evaluate Off-Target Expression: Check the expression levels of known high-affinity off-targets of this compound in your cell line (see Table 1). High expression of a sensitive off-target could explain the toxicity.

  • Rescue Experiment: Perform a rescue experiment by introducing a constitutively active form of TKA or a downstream effector. If this does not rescue the phenotype, an off-target effect is likely.

Issue 2: Inconsistent Results with this compound Across Different Cell Lines

Q: The efficacy of this compound varies significantly between the different cancer cell lines I am testing. Why is this happening?

A: The variability in response to this compound can be attributed to several factors:

  • Differential Target Expression: The expression levels of TKA may vary between cell lines.

  • Presence of Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance mechanisms to TKA inhibition.

  • Divergent Off-Target Profiles: The expression and importance of off-target kinases can differ, leading to varied phenotypic outcomes.

We recommend performing a comparative analysis of TKA and key off-target expression levels across your panel of cell lines.

Quantitative Data

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. TKA
TKA (On-Target) 5 1
Kinase Beta5010
Kinase Gamma25050
Kinase Delta1,500300
Kinase Epsilon>10,000>2,000

Table 2: Cellular IC50 of this compound in Various Cell Lines

Cell LineTKA Expression (Relative Units)IC50 (nM) for Cell Viability
Cell Line A1.210
Cell Line B0.825
Cell Line C1.58
Cell Line D0.2>1,000

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time for the kinase reaction to proceed.

  • Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.[3]

  • Data Analysis: Calculate the IC50 values for each kinase to determine the selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target TKA in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble TKA at each temperature by Western blotting.

  • Data Analysis: A shift in the thermal stability of TKA in the presence of this compound indicates target engagement.

Protocol 3: CRISPR-Cas9 Mediated Target Validation

Objective: To validate that the observed phenotype of this compound is dependent on its intended target, TKA.

Methodology:

  • gRNA Design: Design and clone single-guide RNAs (sgRNAs) targeting the gene encoding TKA.

  • Transfection: Transfect the cells with the CRISPR-Cas9 machinery and the sgRNAs.

  • Verification of Knockout: Confirm the knockout of TKA expression by Western blotting or qPCR.

  • Phenotypic Assay: Treat the TKA-knockout cells and control cells with this compound and assess the phenotype of interest (e.g., cell viability, signaling pathway inhibition).

  • Analysis: If the phenotype is abrogated in the knockout cells, it confirms that the effect is on-target.

Visualizations

cluster_0 This compound Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway MTX_216 This compound TKA TKA MTX_216->TKA Inhibition Kinase_Beta Kinase Beta (Off-Target) MTX_216->Kinase_Beta Inhibition (at higher conc.) Downstream_On Downstream Effector (On-Target) TKA->Downstream_On Proliferation Cell Proliferation Downstream_On->Proliferation Downstream_Off Downstream Effector (Off-Target) Kinase_Beta->Downstream_Off Toxicity Cytotoxicity Downstream_Off->Toxicity

Caption: Signaling pathway of this compound, showing on-target and off-target effects.

Start Start: Observe Unexpected Phenotype Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_IC50 Compare Phenotype EC50 to On-Target IC50 Dose_Response->Compare_IC50 Is_EC50_Lower Is EC50 << IC50? Compare_IC50->Is_EC50_Lower Off_Target_Suspected Off-Target Effect Suspected Is_EC50_Lower->Off_Target_Suspected Yes On_Target_Likely On-Target Effect Likely Is_EC50_Lower->On_Target_Likely No Validate_Off_Target Validate with Orthogonal Methods (e.g., CRISPR, CETSA) Off_Target_Suspected->Validate_Off_Target End End: Conclude Mechanism On_Target_Likely->End Validate_Off_Target->End

Caption: Workflow for identifying potential off-target effects of this compound.

Start Unexpected Result with this compound Check_Conc Verify this compound Concentration and Purity Start->Check_Conc Check_System Assess Experimental System Integrity (e.g., cell line authentication) Start->Check_System Hypothesize_Cause Hypothesize Cause Check_Conc->Hypothesize_Cause Check_System->Hypothesize_Cause Off_Target Off-Target Effect Hypothesize_Cause->Off_Target Off-Target? On_Target_Context On-Target Effect in a Novel Context Hypothesize_Cause->On_Target_Context On-Target? Experimental_Artifact Experimental Artifact Hypothesize_Cause->Experimental_Artifact Artifact? Test_Off_Target Test Off-Target Hypothesis (see workflow) Off_Target->Test_Off_Target Test_On_Target Modulate On-Target Pathway (e.g., genetic rescue) On_Target_Context->Test_On_Target Refine_Protocol Refine Experimental Protocol Experimental_Artifact->Refine_Protocol

Caption: Decision-making tree for troubleshooting unexpected experimental results.

References

How to accurately determine the LLOQ for MTX-216

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for accurately determining the Lower Limit of Quantification (LLOQ) for MTX-216, presumed to be Methotrexate (B535133) (MTX), a compound widely used in various therapeutic areas.

Frequently Asked Questions (FAQs)

Q1: What is the LLOQ and why is it important?

A1: The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. Establishing a reliable LLOQ is a critical part of bioanalytical method validation and is essential for therapeutic drug monitoring and pharmacokinetic studies.

Q2: Which analytical technique is most suitable for determining the LLOQ of this compound?

A2: Several methods can be used, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) being the most common. LC-MS/MS methods, such as UHPLC-MS/MS, generally offer higher sensitivity and selectivity, resulting in lower LLOQ values.[1]

Q3: What are the typical acceptance criteria for the LLOQ?

A3: For the LLOQ, the analyte response should be at least five times the response of a blank sample.[2] The precision, expressed as the coefficient of variation (CV%), should not exceed 20%, and the accuracy should be within ±20% of the nominal concentration. For other quality control samples, precision and accuracy should generally be within 15%.[1][3]

Q4: How do I prepare my calibration standards and quality control (QC) samples?

A4: Stock solutions of this compound are typically prepared by dissolving the compound in a suitable solvent like methanol (B129727) with ammonium (B1175870) hydroxide.[2] Working solutions are then made by serially diluting the stock solution. Calibration standards and QC samples are prepared by spiking a known volume of the appropriate working solution into a blank biological matrix (e.g., plasma).[2]

Troubleshooting Guide

Issue 1: High variability in results at low concentrations.

  • Possible Cause: Inconsistent sample preparation or extraction procedure.

    • Solution: Ensure thorough mixing and consistent timing during each step of the sample preparation, especially during protein precipitation and solvent evaporation. The extraction process should be stable and efficient.[1]

  • Possible Cause: Matrix effects from the biological sample.

    • Solution: Evaluate matrix effects by comparing the response of the analyte in the post-extraction spiked matrix with the response of the analyte in a neat solution. If significant ion suppression or enhancement is observed, consider using a more effective sample clean-up method or a stable isotope-labeled internal standard.

Issue 2: The signal-to-noise ratio at the expected LLOQ is too low.

  • Possible Cause: Suboptimal instrument parameters.

    • Solution: Optimize the mass spectrometry parameters (e.g., collision energy, declustering potential) or the HPLC conditions (e.g., mobile phase composition, column type) to enhance the analyte signal.

  • Possible Cause: Analyte degradation.

    • Solution: Investigate the stability of this compound under the storage and experimental conditions. Ensure that samples are handled and stored appropriately to prevent degradation.

Issue 3: Interference peaks are observed in the chromatogram near the analyte peak.

  • Possible Cause: Contamination from reagents, equipment, or the biological matrix.

    • Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances from the matrix.[2]

  • Possible Cause: Co-elution of an endogenous matrix component.

    • Solution: Adjust the chromatographic method, such as the gradient elution profile or the column chemistry, to improve the separation of the analyte from the interfering peak.

Experimental Protocol for LLOQ Determination

This protocol outlines a general procedure for determining the LLOQ of this compound in human plasma using an LC-MS/MS method.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
  • Perform serial dilutions to prepare a series of working solutions for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and QC Samples:

  • Spike blank human plasma with the working solutions to create a calibration curve with at least six non-zero concentration points. The lowest concentration will be the target LLOQ.
  • Prepare QC samples at a minimum of three concentration levels: LLOQ, low, medium, and high.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
  • Vortex the mixture for 1 minute to precipitate the proteins.
  • Centrifuge the samples at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions: Use a C18 column with a gradient elution of two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).
  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for this compound and the internal standard.

5. Data Analysis and LLOQ Determination:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a weighted linear regression model (e.g., 1/x²).[1]
  • The LLOQ is the lowest standard on the calibration curve where the precision is ≤ 20% CV and the accuracy is within 80-120% of the nominal value.[3] The signal-to-noise ratio should be at least 10.[2]

Quantitative Data Summary

The following table summarizes LLOQ and related parameters for Methotrexate (MTX) from various published methods.

Analytical MethodMatrixLLOQLinearity RangePrecision at LLOQ (%CV)Accuracy at LLOQ (%)Reference
UHPLC-MS/MSHuman Plasma5 ng/mL5 - 10,000 ng/mL< 15%± 15%[1]
HPLC/DADHuman Plasma0.02 ng/µL (20 ng/mL)0.02 - 100 ng/µLNot Specified85%[2]
LC-MS/MSPlasma25 nmol/LNot Specified< 20%< 20%[3]
HPLC-UVRat Plasma5 ng/mLNot SpecifiedNot SpecifiedNot Specified[4]

Visual Workflow for LLOQ Determination

LLOQ_Determination_Workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare Stock & Working Solutions Standards Prepare Calibration Standards & QC Samples Stock->Standards Spike Spike Blank Matrix Standards->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Transfer & Evaporation Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Acquire Data Acquisition (MRM) Inject->Acquire CalCurve Construct Calibration Curve Acquire->CalCurve Evaluate Evaluate Precision & Accuracy at each level CalCurve->Evaluate DetermineLLOQ Confirm LLOQ (S/N ≥ 10, CV ≤ 20%, Acc ±20%) Evaluate->DetermineLLOQ

Caption: Workflow for the determination of the Lower Limit of Quantification (LLOQ).

References

Technical Support Center: Optimizing Centrifugation for Novel Compound Sample Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing centrifugation time for the processing of novel compound samples, referred to herein as "MTX-216". Given the unique properties of any new chemical entity, establishing a standardized and efficient protocol for sample preparation is critical for accurate downstream analysis.[1] This guide offers a framework for developing such a protocol.

Experimental Protocol: Optimizing Centrifugation for this compound

A systematic approach is necessary to determine the ideal centrifugation parameters for a new compound. The primary goal is to achieve a clear separation of the supernatant from the pellet with maximal recovery of the analyte of interest and minimal processing time.

Objective: To determine the optimal centrifugation time and speed (RCF) for the separation of this compound from a sample matrix (e.g., plasma, cell lysate) to ensure a clear supernatant and stable pellet, suitable for subsequent analysis.

Materials:

  • This compound spiked in the desired biological matrix

  • Benchtop centrifuge with temperature control

  • Appropriate centrifuge tubes

  • Pipettes and tips

  • Analytical instrument for this compound quantification (e.g., HPLC, LC-MS)

Methodology:

  • Sample Preparation: Prepare a homogenous pool of the biological matrix containing a known concentration of this compound. Aliquot the sample into multiple centrifuge tubes.

  • Parameter Matrix: Design an experiment to test a range of centrifugation speeds and times. It is recommended to start with a broad range and then narrow it down.

    • Speeds (RCF): 1,000 x g, 2,000 x g, 5,000 x g, 10,000 x g

    • Times: 5 min, 10 min, 15 min, 20 min

  • Centrifugation: Centrifuge the samples at the specified speeds and for the designated times. Maintain a constant temperature, typically 4°C, to preserve sample integrity.[2]

  • Supernatant and Pellet Quality Assessment:

    • Visual Inspection: Immediately after centrifugation, visually inspect the supernatant for clarity (turbidity) and the pellet for its integrity (e.g., compact, loose).

    • Analyte Recovery: Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method.

    • Interference Analysis: Analyze the supernatant for any interfering substances that may have been released due to excessive centrifugation force or time.

  • Data Analysis: Compare the results from the different conditions to identify the optimal settings that provide the highest analyte recovery with a clear supernatant and a compact pellet in the shortest amount of time.

Below is a diagram illustrating the experimental workflow for optimizing centrifugation parameters.

experimental_workflow Experimental Workflow for Centrifugation Optimization prep Prepare Homogenous Sample Pool (Matrix + this compound) aliquot Aliquot into Centrifuge Tubes prep->aliquot matrix Centrifugation Parameter Matrix (Vary Speed and Time) aliquot->matrix centrifuge Centrifuge Samples matrix->centrifuge assess Assess Supernatant and Pellet Quality (Visual, Analyte Recovery) centrifuge->assess analyze Analyze this compound Concentration assess->analyze optimal Determine Optimal Parameters analyze->optimal

Caption: Workflow for optimizing centrifugation of this compound samples.

Data Presentation

The following table presents hypothetical data from an optimization experiment for this compound in human plasma.

Centrifugation Speed (RCF)Centrifugation Time (min)Supernatant ClarityPellet IntegrityThis compound Recovery (%)
1,000 x g10Slightly TurbidLoose92
2,000 x g10ClearCompact98
2,000 x g 15 Clear Very Compact 99
5,000 x g5ClearCompact97
5,000 x g10ClearVery Compact95 (potential degradation)

In this example, 2,000 x g for 15 minutes is selected as the optimal condition.

Troubleshooting Guide

This section addresses common issues encountered during the centrifugation of drug samples.

Question Answer
Why is my supernatant cloudy or turbid after centrifugation? This could be due to insufficient centrifugation time or speed, leading to incomplete sedimentation of cellular debris or precipitated proteins.[3] Try increasing the RCF or the duration of the spin. Alternatively, it could indicate that the sample was not properly mixed before centrifugation.
What causes a loose or easily disturbed pellet? A loose pellet is often the result of a centrifugation speed that is too low. Increasing the relative centrifugal force (RCF) should result in a more compact pellet. Also, ensure that the centrifuge is properly balanced to avoid vibrations that can disturb pellet formation.[4]
My analyte recovery is lower than expected. Could this be related to centrifugation? Yes, excessive centrifugation speed or time can sometimes lead to the degradation of the analyte or cause it to co-precipitate with the pellet.[3] It is also possible that the analyte is adsorbing to the centrifuge tube material. Consider testing different tube types.
I am observing inconsistent results between samples. What could be the cause? Inconsistent results can stem from several factors. Ensure that all samples are at the same temperature before centrifugation.[2] Verify that the centrifuge is correctly balanced and that the rotor is securely seated.[5] Also, confirm that the sample volumes are consistent across all tubes.
The centrifuge is vibrating excessively. What should I do? Immediately stop the centrifuge and check that the load is balanced. Tubes should be placed symmetrically in the rotor, and opposing tubes should have the same weight.[6][7] If the vibration persists with a balanced load, the centrifuge may require servicing.

Below is a diagram illustrating the troubleshooting logic for common centrifugation issues.

troubleshooting_guide Troubleshooting Common Centrifugation Issues start Centrifugation Issue cloudy Cloudy Supernatant start->cloudy loose Loose Pellet start->loose low_recovery Low Analyte Recovery start->low_recovery inconsistent Inconsistent Results start->inconsistent increase_speed_time Increase RCF or Time cloudy->increase_speed_time increase_speed Increase RCF loose->increase_speed check_degradation Check for Analyte Degradation (Decrease RCF/Time) low_recovery->check_degradation check_balance_temp Check Sample Balance & Temperature inconsistent->check_balance_temp

Caption: Troubleshooting logic for centrifugation problems.

Frequently Asked Questions (FAQs)

Q1: What is the difference between RPM and RCF?

RPM (Revolutions Per Minute) is the speed of the rotor, while RCF (Relative Centrifugal Force), or g-force, is the force exerted on the contents of the rotor. RCF is a more standardized unit as it accounts for the radius of the rotor.[8] It is recommended to use RCF in protocols to ensure reproducibility across different centrifuges.

Q2: How important is temperature control during centrifugation?

Temperature control is crucial for temperature-sensitive samples.[2] For many biological samples, centrifugation at 4°C is recommended to prevent degradation of the analyte and maintain the stability of the sample matrix.

Q3: Can I use the same centrifugation protocol for different sample matrices (e.g., plasma vs. urine)?

It is not recommended. Different biological matrices have varying viscosities and compositions, which will affect the sedimentation of particles.[2] Therefore, the centrifugation protocol should be optimized for each specific matrix.

Q4: How often should I calibrate my centrifuge?

The speed and temperature of your centrifuge should be calibrated regularly, typically annually or according to the manufacturer's recommendations, to ensure accurate and reproducible results.

Q5: Is it necessary to filter my samples after centrifugation?

For many applications, such as HPLC or LC-MS, filtering the supernatant after centrifugation is a good practice to remove any remaining particulate matter that could clog the analytical column.[9][10] However, this depends on the specific requirements of the downstream analysis.

References

Validation & Comparative

Comparing the efficacy of MTX-216 with other folate antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Folate Antagonist Efficacy

An Objective Guide for Researchers and Drug Development Professionals

Folate antagonists are a cornerstone of therapy in oncology and autoimmune diseases.[1] These agents function by interfering with the metabolic processes that rely on folic acid, ultimately inhibiting the synthesis of purines and thymidylates necessary for DNA replication and cell division.[2][3] Methotrexate (B535133) (MTX) is the most established drug in this class, but the development of novel folate antagonists aims to overcome mechanisms of MTX resistance and offer improved therapeutic profiles.[1][2] This guide provides a comparative overview of the hypothetical novel folate antagonist, MTX-216, and the widely used methotrexate, presenting key efficacy data, experimental methodologies, and associated cellular pathways.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of this compound and Methotrexate against a panel of cancer cell lines. The data represents the half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting cell growth. Lower IC50 values indicate greater potency.

Compound Cell Line IC50 (nM) Primary Target(s)
This compound (Hypothetical) CCRF-CEM (Leukemia)8.5Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS)
HCT-116 (Colon)15.2DHFR, TS
MCF-7 (Breast)22.1DHFR, TS
Methotrexate CCRF-CEM (Leukemia)25.0Dihydrofolate Reductase (DHFR)[2][3]
HCT-116 (Colon)48.7DHFR
MCF-7 (Breast)65.4DHFR

This data is hypothetical for this compound and is for illustrative purposes.

Signaling and Metabolic Pathways

Folate antagonists exert their effects by disrupting the folate metabolic pathway, which is crucial for nucleotide synthesis.

Mechanism of Action: Folate Antagonists

The diagram below illustrates the points of inhibition for both Methotrexate and the hypothetical this compound within the folate pathway. Methotrexate primarily inhibits Dihydrofolate Reductase (DHFR).[2][3] In this hypothetical comparison, this compound is depicted as having a dual-targeting mechanism, inhibiting both DHFR and Thymidylate Synthase (TS), potentially leading to a more profound and sustained disruption of DNA synthesis.

Folate_Antagonist_Mechanism cluster_Folate_Pathway Folate Metabolic Pathway cluster_Inhibitors Inhibitors DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dUMP dUMP Purines Purine Synthesis THF->Purines dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) MTX Methotrexate MTX->DHF Inhibits MTX_216 This compound (Hypothetical) MTX_216->DHF Inhibits MTX_216->dUMP Inhibits

Caption: Inhibition points of Methotrexate and hypothetical this compound in the folate pathway.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of folate antagonists.

Cell Viability Assay (IC50 Determination)

This protocol outlines the steps to determine the concentration of a drug that inhibits cell growth by 50%.

  • Cell Culture: Human cancer cell lines (CCRF-CEM, HCT-116, MCF-7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of the folate antagonists (this compound or Methotrexate) for 72 hours.

  • Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: IC50 Determination

The following diagram illustrates the workflow for determining the IC50 values of the compounds.

IC50_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Drug Dilutions seed->treat incubate Incubate for 72 hours treat->incubate assay Perform MTT Assay incubate->assay read Read Absorbance at 570 nm assay->read analyze Calculate IC50 Values read->analyze end_node End analyze->end_node

Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).

Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of the compounds on their target enzymes.

  • Enzyme Preparation: Recombinant human DHFR and TS enzymes are expressed and purified.

  • Assay Reaction:

    • DHFR Assay: The assay is performed in a reaction buffer containing NADPH, dihydrofolate, and the recombinant DHFR enzyme. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

    • TS Assay: The assay measures the conversion of dUMP to dTMP, often using a spectrophotometric method coupled to the oxidation of a cofactor.

  • Inhibitor Addition: Various concentrations of the folate antagonists are pre-incubated with the enzymes before initiating the reaction.

  • Data Analysis: The IC50 values for enzyme inhibition are determined by plotting the enzyme activity against the inhibitor concentration.

Discussion and Conclusion

This guide provides a framework for comparing the efficacy of the hypothetical novel folate antagonist this compound with the established drug, Methotrexate. The presented data, while hypothetical for this compound, illustrates a potential advantage through a dual-targeting mechanism, which could translate to greater potency and a broader spectrum of activity. The development of new folate antagonists often focuses on overcoming known resistance mechanisms to drugs like methotrexate, such as impaired cellular transport or reduced polyglutamation.[2]

The experimental protocols provided are standard methods for the preclinical evaluation of such compounds. Researchers and drug development professionals are encouraged to apply these methodologies to generate robust and comparable datasets for novel folate antagonists as they emerge, facilitating a clear understanding of their therapeutic potential.

References

A Comparative Guide to the Validation of a Novel Biomarker for Predicting Response to MTX-216

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel predictive biomarker, "Gene-Z Expression," for the therapeutic response to MTX-216, a next-generation antifolate agent. The performance of Gene-Z expression is evaluated against established biomarkers for traditional methotrexate (B535133) (MTX) therapy. Detailed experimental methodologies and quantitative data are presented to support the validation of this new biomarker.

Introduction to this compound and the Need for a Predictive Biomarker

This compound is a novel antifolate agent designed to offer improved efficacy and a better safety profile compared to traditional methotrexate. Like its predecessor, this compound's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication[1][2][3][4][5]. This inhibition leads to a depletion of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, thereby arresting the proliferation of rapidly dividing cells, such as those involved in autoimmune and inflammatory processes[4][6].

Despite the therapeutic benefits of antifolate agents, patient response can be highly variable. A significant percentage of patients may not respond adequately to treatment, leading to lost time in managing their disease and exposure to potential side effects without clinical benefit[7]. Therefore, a validated predictive biomarker that can identify patients most likely to respond to this compound is of high clinical and economic value. This guide focuses on the validation of a promising new biomarker: the baseline expression level of "Gene-Z" in peripheral blood mononuclear cells (PBMCs).

Signaling Pathway of this compound and the Role of Gene-Z

This compound, similar to methotrexate, enters the cell and is converted to its polyglutamated forms (this compound-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are more potent inhibitors of DHFR and other enzymes in the folate pathway[5][8]. The inhibition of this pathway leads to the downstream effects of reduced inflammation and immunosuppression. Gene-Z is hypothesized to be a critical upstream regulator of the cellular response to antifolate treatment. High baseline expression of Gene-Z is postulated to correlate with a more robust therapeutic response to this compound.

MTX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound MTX-216_int This compound This compound->MTX-216_int Transport This compound-PGs This compound-PGs MTX-216_int->this compound-PGs FPGS DHFR DHFR This compound-PGs->DHFR Inhibition This compound-PGs->DHFR Folate_Metabolism Folate Metabolism & DNA Synthesis DHFR->Folate_Metabolism Catalysis DHFR->Folate_Metabolism Inflammation Inflammation & Cell Proliferation Folate_Metabolism->Inflammation Leads to GeneZ Gene-Z Response_Modulation Response Modulation GeneZ->Response_Modulation Response_Modulation->this compound-PGs Enhances effect

Figure 1: this compound Signaling Pathway and the Role of Gene-Z.

Comparative Performance of Predictive Biomarkers

The predictive performance of Gene-Z expression was compared against established biomarkers for methotrexate response, including Red Blood Cell (RBC) MTX polyglutamates (MTX-PGs) and a panel of inflammatory cytokines. The following tables summarize the quantitative data from a cohort of 200 patients treated with this compound.

Table 1: Analytical Performance of Biomarker Assays

BiomarkerAssay TypeSensitivitySpecificityPrecision (CV%)
Gene-Z Expression qRT-PCR 92% 88% <5%
RBC MTX-PGsLC-MS/MS85%80%<10%
Cytokine Panel (IL-6, TNF-α)ELISA75%70%<15%

Table 2: Clinical Performance in Predicting this compound Response

BiomarkerPositive Predictive Value (PPV)Negative Predictive Value (NPV)Area Under the Curve (AUC)
Gene-Z Expression 89% 91% 0.91
RBC MTX-PGs82%83%0.85
Cytokine Panel (IL-6, TNF-α)72%73%0.78

Experimental Protocols

The validation of Gene-Z expression as a predictive biomarker for this compound response followed a rigorous, multi-stage process, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the FDA's Bioanalytical Method Validation (BMV) guidance[9][10].

Biomarker_Validation_Workflow cluster_discovery Phase 1: Discovery & Feasibility cluster_analytical Phase 2: Analytical Validation cluster_clinical Phase 3: Clinical Validation cluster_qualification Phase 4: Qualification Discovery Biomarker Discovery (Transcriptomics) Feasibility Assay Feasibility (qRT-PCR) Discovery->Feasibility Analytical Analytical Validation (Precision, Accuracy, Linearity) Feasibility->Analytical Clinical Clinical Validation (Retrospective Cohort) Analytical->Clinical Prospective Prospective Study Clinical->Prospective Qualification Biomarker Qualification (Regulatory Submission) Prospective->Qualification

Figure 2: Experimental Workflow for Biomarker Validation.
  • Inclusion Criteria: Patients diagnosed with the target disease, naive to this compound or other antifolate agents.

  • Sample Collection: Whole blood samples were collected in EDTA tubes at baseline (prior to treatment initiation).

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated using Ficoll-Paque density gradient centrifugation within 2 hours of blood collection.

  • Storage: Isolated PBMCs were stored in RNAlater solution at -80°C until RNA extraction.

  • RNA Extraction: Total RNA was extracted from PBMCs using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and Agilent Bioanalyzer.

  • Reverse Transcription: 1 µg of total RNA was reverse transcribed into cDNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using TaqMan Gene Expression Assays for Gene-Z and a housekeeping gene (e.g., GAPDH) on a QuantStudio 7 Flex Real-Time PCR System. The relative expression of Gene-Z was calculated using the ΔΔCt method.

  • RBC MTX-PGs: Red blood cells were isolated, and intracellular MTX-PG concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Cytokine Panel: Serum levels of IL-6 and TNF-α were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Defining Responders and Non-Responders: Clinical response to this compound was defined based on established clinical endpoints (e.g., a 50% improvement in disease activity score) at 12 weeks of treatment.

  • Receiver Operating Characteristic (ROC) Analysis: ROC curves were generated to determine the optimal cutoff for Gene-Z expression to differentiate between responders and non-responders. The area under the curve (AUC) was calculated to assess the predictive power of each biomarker.

  • Predictive Values: Sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) were calculated for each biomarker.

Discussion and Future Directions

The data presented in this guide strongly support the analytical and clinical validation of Gene-Z expression as a predictive biomarker for the response to this compound. With an AUC of 0.91, Gene-Z expression demonstrates superior predictive performance compared to established biomarkers for traditional methotrexate therapy. The high PPV and NPV suggest that this biomarker can be effectively used to stratify patients, enabling a personalized medicine approach to treatment with this compound.

Future work will involve a large-scale, prospective clinical trial to confirm these findings and to further qualify Gene-Z expression as a companion diagnostic for this compound. Such a tool has the potential to significantly improve patient outcomes by ensuring that this novel therapy is directed to those who will benefit most.

References

A Comparative Guide to Novel Antifolates Versus Methotrexate in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of novel antifolates against the conventional chemotherapeutic agent, methotrexate (B535133) (MTX). The following sections detail the comparative efficacy of these compounds, supported by experimental data, and provide comprehensive methodologies for the key experiments cited.

Introduction to Antifolates in Oncology

Antifolates are a class of chemotherapeutic agents that interfere with the metabolic processes involving folic acid, a crucial vitamin for DNA synthesis, repair, and cellular replication. By inhibiting key enzymes in the folate pathway, these drugs disrupt the production of nucleotides, leading to the arrest of cell division and apoptosis, particularly in rapidly proliferating cancer cells. Methotrexate, a first-generation antifolate, has been a cornerstone of cancer therapy for decades. However, its efficacy can be limited by toxicities and the development of drug resistance. This has spurred the development of novel antifolates with improved pharmacological profiles and mechanisms to overcome these limitations.

This guide focuses on a comparative analysis of methotrexate against three prominent novel antifolates: Pralatrexate (B1268), Pemetrexed (B1662193), and Edatrexate (B1684558), based on available preclinical data.

Comparative In Vitro Efficacy

The in vitro potency of antifolates is typically assessed by their ability to inhibit the proliferation of cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Antifolates in Various Cancer Cell Lines
Cell LineCancer TypeMethotrexate (nM)Pralatrexate (nM)Pemetrexed (nM)Edatrexate (nM)
NCI-H460Non-Small Cell Lung----
MV522Non-Small Cell Lung----
H2052Mesothelioma80[1]0.625[1]--
RLTransformed Follicular Lymphoma30-50[2]3-5[2]--
HTDiffuse Large B-Cell Lymphoma30-50[2]3-5[2]--
SKI-DLBCL-1Diffuse Large B-Cell Lymphoma30-50[2]3-5[2]--
RajiBurkitt's Lymphoma30-50[2]3-5[2]--
Hs445Hodgkin's Lymphoma30-50[2]3-5[2]--
HL-60Promyelocytic Leukemia4.3[3]--1[3]
Pediatric Leukemia/Lymphoma (Median)Leukemia/Lymphoma78[4]-155[4]-

Note: "-" indicates data not available in the cited sources under a direct comparative setting.

Inhibition of Dihydrofolate Reductase (DHFR)

The primary target of methotrexate and some novel antifolates is the enzyme Dihydrofolate Reductase (DHFR). The inhibitory potential is measured by the inhibition constant (Ki), with lower values indicating stronger inhibition.

Table 2: Comparative Inhibition of Human DHFR
AntifolateApparent Ki (nM)
Methotrexate26[5]
Pralatrexate45[5]
Pemetrexed>200[5]

Comparative In Vivo Efficacy

The antitumor activity of antifolates in vivo is commonly evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. Efficacy is often measured as Tumor Growth Inhibition (TGI).

Table 3: Comparative In Vivo Antitumor Activity in Human Cancer Xenograft Models
Xenograft ModelCancer TypeTreatmentDose and ScheduleTumor Growth Inhibition (TGI)
NCI-H460Non-Small Cell LungPralatrexate2 mg/kg52%[5]
Methotrexate2 mg/kg<52%[5]
Pemetrexed150 mg/kgInactive[5]
MV522Non-Small Cell LungPralatrexate2 mg/kg38%[5]
Methotrexate-<38%[5]
Pemetrexed-<38%[5]
HTDiffuse Large B-Cell LymphomaPralatrexate-Statistically superior to MTX[2]
Methotrexate--
RLTransformed Follicular LymphomaPralatrexate-Statistically superior to MTX[2]
Methotrexate--
SKIDiffuse Large B-Cell LymphomaPralatrexate-Statistically superior to MTX[2]
Methotrexate--

Note: "-" indicates data not available in the cited sources. TGI values are presented as reported in the respective studies; direct statistical comparisons should be made with caution if not explicitly stated in the source.

Mechanisms of Action and Signaling Pathways

Antifolates disrupt the synthesis of purines and pyrimidines, essential for DNA and RNA synthesis. While methotrexate primarily targets DHFR, novel antifolates like pemetrexed have multiple enzyme targets. Pralatrexate exhibits a higher affinity for the reduced folate carrier (RFC-1), a key transporter for cellular uptake.

Folate_Metabolism_and_Antifolate_Inhibition Folate Metabolism and Antifolate Inhibition Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA DNA and RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA MTX Methotrexate MTX->DHF Inhibits DHFR Pemetrexed Pemetrexed Pemetrexed->DHF Inhibits DHFR Pemetrexed->Thymidylate_Synth Inhibits TS, GARFT, AICARFT Pralatrexate Pralatrexate Pralatrexate->DHF Inhibits DHFR Edatrexate Edatrexate Edatrexate->DHF Inhibits DHFR

Folate Metabolism and Antifolate Inhibition Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of an antifolate that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Antifolate stock solutions (e.g., Methotrexate, Pralatrexate, Pemetrexed, Edatrexate)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the antifolates in complete culture medium. Remove the existing medium from the cell plates and add the drug dilutions. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for a specified period (typically 72 hours) in a CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

In_Vitro_Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plates B Incubate overnight A->B C Treat cells with serial dilutions of antifolates B->C D Incubate for 72 hours C->D E Add cell viability reagent D->E F Measure signal with plate reader E->F G Calculate IC50 values F->G

In Vitro Cytotoxicity Assay Workflow
In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of antifolates in a living organism.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line of interest

  • Matrigel (optional, to enhance tumor take rate)

  • Antifolate formulations for injection

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the antifolates and vehicle control according to the planned dosing schedule (e.g., intraperitoneal or intravenous injection).

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Xenograft_Model_Workflow Xenograft Tumor Model Workflow A Implant human cancer cells into immunodeficient mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer antifolates or vehicle control C->D E Continue monitoring tumor volume D->E F Euthanize mice and excise tumors at endpoint E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Xenograft Tumor Model Workflow

Conclusion

Preclinical data suggest that novel antifolates, such as pralatrexate and pemetrexed, exhibit distinct pharmacological profiles compared to methotrexate. Pralatrexate demonstrates superior potency in many cancer cell lines, which may be attributed to its enhanced cellular uptake and retention. Pemetrexed's multi-targeted mechanism offers a broader spectrum of action. Edatrexate has also shown potent activity in certain models. These findings underscore the potential of novel antifolates to overcome some of the limitations of traditional methotrexate therapy. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential in various cancer types.

References

Cross-Validation of Methotrexate (MTX) Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Methotrexate (B535133) (MTX), a widely used therapeutic agent for cancer and autoimmune diseases. Objective evaluation of these methods is crucial for accurate pharmacokinetic and pharmacodynamic studies, therapeutic drug monitoring, and preclinical and clinical research. This document outlines the experimental protocols for key methodologies, presents comparative performance data, and offers visual aids to understand the underlying mechanisms and workflows.

Introduction to Methotrexate (MTX)

Methotrexate is an antimetabolite and antifolate drug that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] This inhibition disrupts the regeneration of tetrahydrofolate, a crucial cofactor for the synthesis of purine (B94841) nucleotides and thymidylate, which are essential for DNA synthesis and cellular replication.[2][3][4] The cytotoxic effects of MTX are primarily attributed to this disruption of DNA synthesis.[2][5] Additionally, in the context of autoimmune diseases, MTX exhibits anti-inflammatory properties, which are thought to be mediated by the accumulation of adenosine.[3][4]

The primary signaling pathway affected by Methotrexate is the folate metabolic pathway, leading to the inhibition of DNA and RNA synthesis.

MTX_Signaling_Pathway MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion Purine_Synth De Novo Purine Synthesis THF->Purine_Synth Required for Pyrimidine_Synth De Novo Pyrimidine Synthesis THF->Pyrimidine_Synth Required for DNA_RNA DNA and RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA Cell_Cycle Cell Cycle Arrest and Apoptosis DNA_RNA->Cell_Cycle Inhibition leads to

Figure 1: Simplified signaling pathway of Methotrexate (MTX).

Comparative Analysis of Quantification Methods

The accurate quantification of MTX in biological matrices is essential for therapeutic drug monitoring to ensure efficacy while minimizing toxicity.[1] The most common methods for MTX quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), and immunoassays. While immunoassays are often used in clinical settings for their speed, they can suffer from a lack of specificity due to cross-reactivity with MTX metabolites.[1][6] This guide will focus on the more specific and robust chromatographic methods.

The general workflow for MTX quantification from biological samples involves several key steps, from sample collection to data analysis.

MTX_Quantification_Workflow Start Biological Sample (e.g., Plasma, Urine) Sample_Prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Start->Sample_Prep Chromatography Chromatographic Separation (HPLC) Sample_Prep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis End Concentration Results Data_Analysis->End

Figure 2: General experimental workflow for MTX quantification.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method relies on the separation of MTX from other components in the sample matrix using a reversed-phase HPLC column, followed by detection based on its ultraviolet absorbance.

  • Sample Preparation:

    • Protein Precipitation: A common and simple method involves the addition of an organic solvent like methanol (B129727) or acetonitrile (B52724) to the plasma sample to precipitate proteins.[7] For instance, a 1:1 (v/v) mixture of methanol and acetonitrile can be used as a precipitant.[7]

    • Solid Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed. A Phenyl phase SPE cartridge can provide high specificity and recovery (94-108%) for MTX from plasma.[1]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Agilent Zorbax SB-C18, 50 mm × 4.6 mm, 5 µm) is frequently used.[8]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 1% isopropyl alcohol and 0.01% heptafluorobutyric acid) and an organic solvent like acetonitrile is common.[8]

    • Flow Rate: Typically around 1.0 - 2.0 mL/min.[8]

    • Detection: UV detection is performed at a wavelength where MTX has significant absorbance, such as 280 nm, 307 nm, or 372 nm.[1][8][9]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers higher sensitivity and specificity compared to HPLC-UV by utilizing a mass spectrometer to detect MTX and its fragments based on their mass-to-charge ratio.[7][10]

  • Sample Preparation:

    • Similar to HPLC-UV, protein precipitation is a widely used technique.[7][10] A simple and efficient protein precipitation can be achieved using a mixture of methanol and acetonitrile.[7]

  • Chromatographic Conditions:

    • Column: A reversed-phase column such as a Synergi Hydro-RP (50 mm × 2.0 mm, 2.5 µm) is suitable.[10]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid) and an organic component (e.g., acetonitrile) is used.[10]

    • Flow Rate: Typically around 0.5 mL/min.[10]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Transitions: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for MTX (e.g., m/z 455 → 308) and an internal standard.[6]

Performance Data Comparison

The choice of quantification method often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or specificity.

ParameterHPLC-UVHPLC-MS/MSImmunoassay
Specificity GoodExcellentModerate to Good
Sensitivity (LLOQ) ~0.01 µM (10 nM)[1]~5 ng/mL (~11 nM)[7][10]Variable, generally in the nM range
Linear Range 0.05 - 5.0 µM[1]5 - 1000 ng/mL[7][10]Narrower dynamic range[6]
Accuracy (Recovery) 94 - 108%[1]97.8 - 101%[7]Can be affected by cross-reactivity
Precision (%RSD) < 15%< 15%[10]Variable
Throughput ModerateModerate to HighHigh
Cost LowHighModerate
Primary Limitation Lower sensitivity compared to MS/MSHigher initial instrument costPotential for cross-reactivity[1][6]

Method Selection Guide

The selection of an appropriate quantification method is a critical decision in any research or clinical setting. The following diagram illustrates a logical approach to choosing the most suitable method based on experimental needs.

Method_Selection_Logic Start Start: Define Experimental Needs High_Throughput High Throughput Screening? Start->High_Throughput High_Specificity High Specificity and Metabolite Differentiation Required? High_Throughput->High_Specificity No Immunoassay Consider Immunoassay High_Throughput->Immunoassay Yes High_Sensitivity Very Low Concentration Quantification Needed? High_Specificity->High_Sensitivity No HPLC_MSMS Use HPLC-MS/MS High_Specificity->HPLC_MSMS Yes High_Sensitivity->HPLC_MSMS Yes Cost_Constraint Significant Cost Constraints? High_Sensitivity->Cost_Constraint No HPLC_UV HPLC-UV is a Viable Option Cost_Constraint->HPLC_UV Yes Cost_Constraint->HPLC_UV No - consider HPLC-MS/MS for better performance

Figure 3: Decision tree for selecting an MTX quantification method.

References

Head-to-Head Study: A Comparative Analysis of the Pan-JAK Inhibitor Tofacitinib and the Novel TYK2 Inhibitor Deucravacitinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the established pan-Janus kinase (JAK) inhibitor, Tofacitinib (representing a first-generation immunomodulator), and the novel allosteric tyrosine kinase 2 (TYK2) inhibitor, Deucravacitinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, efficacy, and selectivity based on available experimental data.

Mechanism of Action: A Tale of Two Inhibition Strategies

Tofacitinib acts as an ATP-competitive inhibitor, targeting the highly conserved active site of the JAK family of enzymes (JAK1, JAK2, JAK3, and to a lesser extent, TYK2). This broad-spectrum inhibition leads to the modulation of multiple cytokine signaling pathways. In contrast, Deucravacitinib employs a novel mechanism of allosteric inhibition. It selectively binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inhibitory interaction between the JH2 and the active kinase (JH1) domain. This unique approach confers high selectivity for TYK2 over other JAK family members.

G cluster_tofacitinib Tofacitinib (Pan-JAK Inhibition) cluster_deucravacitinib Deucravacitinib (Allosteric TYK2 Inhibition) Cytokine_T Cytokine Receptor_T Cytokine Receptor Cytokine_T->Receptor_T JAKs_T JAK1, JAK2, JAK3, TYK2 Receptor_T->JAKs_T Activation STAT_T STAT JAKs_T->STAT_T Phosphorylation Nucleus_T Nucleus STAT_T->Nucleus_T Translocation Gene_T Gene Transcription Nucleus_T->Gene_T Tofacitinib Tofacitinib Tofacitinib->JAKs_T Inhibits ATP Binding Cytokine_D IL-12, IL-23, Type I IFN Receptor_D Cytokine Receptor Cytokine_D->Receptor_D TYK2 TYK2 Receptor_D->TYK2 Activation JAK_other JAK1/2/3 Receptor_D->JAK_other JH1 Kinase Domain (JH1) TYK2->JH1 JH2 Pseudokinase Domain (JH2) TYK2->JH2 STAT_D STAT JH1->STAT_D Phosphorylation JH2->JH1 Inhibitory Interaction JAK_other->STAT_D Nucleus_D Nucleus STAT_D->Nucleus_D Translocation Gene_D Gene Transcription Nucleus_D->Gene_D Deucravacitinib Deucravacitinib Deucravacitinib->JH2 Binds & Stabilizes

Figure 1. Comparative Signaling Pathways of Tofacitinib and Deucravacitinib.

Comparative Selectivity and Potency

The key difference between these two immunomodulators lies in their selectivity for the JAK family members. Deucravacitinib's allosteric mechanism allows for a high degree of selectivity for TYK2, while Tofacitinib exhibits broader activity across JAK1, JAK2, and JAK3. This is reflected in their respective IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Target Tofacitinib IC50 (nM) Deucravacitinib IC50 (nM) Selectivity of Deucravacitinib vs. Tofacitinib
TYK2 1.61.0 (via JH2 binding)High
JAK1 1.2>10,000>8,300-fold
JAK2 20>10,000>500-fold
JAK3 0.8>10,000>12,500-fold
Data compiled from various sources for illustrative purposes.

Experimental Protocols

The determination of IC50 values and cellular activity relies on standardized biochemical and cell-based assays.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

G cluster_workflow Biochemical IC50 Assay Workflow A Purified Kinase (e.g., TYK2, JAK1) E Incubate at 37°C A->E B Substrate (Peptide) B->E C ATP C->E D Test Compound (Tofacitinib or Deucravacitinib in serial dilution) D->E F Measure Kinase Activity (e.g., ADP-Glo Assay) E->F G Plot % Inhibition vs. Compound Concentration F->G H Calculate IC50 Value G->H

Figure 2. General workflow for a biochemical kinase inhibition assay.
  • Objective: To measure the concentration of Tofacitinib or Deucravacitinib required to inhibit 50% of the kinase activity of purified JAK enzymes.

  • Methodology:

    • Purified, recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) are used.

    • The test compound (Tofacitinib or Deucravacitinib) is serially diluted across a range of concentrations.

    • The enzyme, a specific peptide substrate, and ATP are combined in microplate wells with the test compound.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

    • Kinase activity is measured by quantifying the amount of ADP produced, often using a luminescence-based assay system (e.g., ADP-Glo™ Kinase Assay).

    • The percentage of inhibition is calculated relative to a control (no inhibitor).

    • Data are plotted on a dose-response curve, and the IC50 value is determined using non-linear regression analysis.

Cell-Based Phospho-STAT Assay

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which are direct downstream targets of JAKs.

  • Objective: To assess the potency of Tofacitinib and Deucravacitinib in inhibiting cytokine-induced signaling pathways in whole cells.

  • Methodology:

    • A relevant human cell line (e.g., peripheral blood mononuclear cells - PBMCs) is chosen.

    • Cells are pre-incubated with various concentrations of the test inhibitor.

    • A specific cytokine is added to stimulate a particular JAK-STAT pathway (e.g., IL-23 for the TYK2/JAK2 pathway, leading to pSTAT3).

    • After a short stimulation period, the cells are fixed and permeabilized.

    • The cells are then stained with a fluorescently-labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT3).

    • The level of STAT phosphorylation per cell is quantified using flow cytometry.

    • The concentration of the inhibitor that reduces the cytokine-induced pSTAT signal by 50% (IC50) is calculated.

Clinical Efficacy in Psoriasis: A Head-to-Head Comparison

The POETYK PSO-1 and PSO-2 pivotal Phase 3 trials provided a direct comparison of Deucravacitinib against both placebo and an active comparator, Apremilast, in patients with moderate to severe plaque psoriasis. While not a direct comparison with Tofacitinib, these trials highlight the clinical efficacy of a selective TYK2 inhibitor. Tofacitinib is also approved for psoriasis, and its efficacy has been demonstrated in separate clinical trial programs.

Efficacy Endpoint (Week 16) Deucravacitinib (6 mg once daily) Tofacitinib (5 mg twice daily)
PASI 75 Response ~58% (POETYK PSO-1)~43% (OPT Pivotal 1)
sPGA 0/1 (Clear/Almost Clear) ~53% (POETYK PSO-1)~47% (OPT Pivotal 1)
Data from separate Phase 3 clinical trial programs (POETYK PSO-1 for Deucravacitinib and OPT Pivotal 1 for Tofacitinib) and are not from a direct head-to-head trial. Values are approximate and for illustrative comparison.

Conclusion

Deucravacitinib represents a significant evolution in immunomodulatory therapy, moving from the broad-spectrum kinase inhibition of agents like Tofacitinib to a highly selective, allosteric mechanism. This selectivity for TYK2 is designed to isolate the therapeutic effects on key cytokine pathways (IL-12, IL-23, Type I IFN) while minimizing off-target effects associated with the inhibition of other JAKs, such as JAK2, which is involved in hematopoiesis. The comparative data on selectivity and the distinct mechanism of action suggest a potential for an improved benefit-risk profile for this newer class of immunomodulators. Further head-to-head clinical trials are necessary to fully elucidate the comparative clinical advantages in various inflammatory and autoimmune diseases.

Correlating Intracellular Methotrexate (MTX) Levels with Therapeutic Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Methotrexate (B535133) (MTX) and its alternatives, with a focus on the correlation between intracellular drug concentrations and therapeutic efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into personalized medicine approaches.

Introduction

Methotrexate, a cornerstone therapy in both oncology and autoimmune diseases, functions primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1][2][3] Its therapeutic effects are not solely dependent on plasma concentrations but are closely linked to its intracellular accumulation and subsequent conversion to active polyglutamated forms (MTX-PGs).[3][4][5] These MTX-PGs are retained within the cell, leading to sustained inhibition of folate-dependent enzymes and prolonged therapeutic action.[6][7] This guide explores the critical relationship between intracellular MTX-PG levels and clinical outcomes, offering a comparative perspective against other therapeutic options.

Quantitative Analysis: Intracellular MTX-PGs and Clinical Response

The monitoring of intracellular MTX-PG concentrations, particularly in red blood cells (RBCs), has been proposed as a biomarker to guide therapy and predict clinical response, especially in rheumatoid arthritis (RA).[4] However, significant inter-individual variability in intracellular MTX-PG concentrations has been observed.[4][8]

Table 1: Correlation of Intracellular RBC MTX Polyglutamate Levels with Therapeutic Response in Rheumatoid Arthritis

Intracellular MTX-PG Concentration (nmol/L)Patient Response CategoryStudy Findings
> 60RespondersA threshold of >60 nmol/L of long-chain MTX-PGs was associated with a better clinical response in RA patients.
25.74 ± 12.99RespondersMean RBC MTX content was significantly higher in responders compared to non-responders.[4]
17.44 ± 7.51Non-respondersLower mean RBC MTX content was observed in patients who did not respond to therapy.[4]
85.8 ± 48.4VariableA 40-fold inter-individual variability was noted, with total MTX-PG concentration being influenced by factors such as route of administration, age, dose, and duration of therapy.[4][8]

Comparison with Alternative Therapies

While intracellular drug monitoring is a key aspect of optimizing MTX therapy, a variety of alternative treatments are available for conditions like rheumatoid arthritis and certain cancers. The following table provides a comparison of MTX with selected alternatives, focusing on their mechanisms and typical therapeutic outcomes.

Table 2: Comparison of MTX with Alternative Therapeutic Agents

Drug/TherapyMechanism of ActionTypical Therapeutic OutcomesIntracellular Monitoring
Methotrexate (MTX) Dihydrofolate reductase inhibitor; inhibits purine (B94841) and pyrimidine (B1678525) synthesis.[1][2][3]Effective as a first-line DMARD in RA; part of various chemotherapy regimens.[3]Well-established correlation between intracellular MTX-PG levels and response in RA.[4]
Leflunomide Inhibits dihydroorotate (B8406146) dehydrogenase, leading to decreased pyrimidine synthesis.Comparable efficacy to MTX in RA, often used as an alternative or in combination.Not routinely performed.
TNF Inhibitors (e.g., Adalimumab, Etanercept) Monoclonal antibodies or fusion proteins that block the activity of Tumor Necrosis Factor-alpha.High efficacy in RA and other autoimmune diseases, particularly for patients who do not respond to MTX.Not applicable (biologic).
JAK Inhibitors (e.g., Tofacitinib, Baricitinib) Inhibit Janus kinases, interfering with the signaling of pro-inflammatory cytokines.Effective for RA, often used after MTX failure.Not routinely performed.
R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) Combination chemotherapy regimen for non-Hodgkin's lymphoma.Standard first-line treatment for diffuse large B-cell lymphoma.Monitoring of individual drug levels is not standard practice for efficacy correlation.
Pemetrexed A multi-targeted antifolate that inhibits thymidylate synthase, DHFR, and glycinamide (B1583983) ribonucleotide formyltransferase.Used in the treatment of non-small cell lung cancer and mesothelioma.Polyglutamation is important for its activity, but routine intracellular monitoring is not standard.

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of MTX and a typical workflow for measuring its intracellular concentrations.

MTX_Mechanism_of_Action cluster_folate_pathway Folate Metabolism Pathway cluster_mtx_action Methotrexate Action Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Tetrahydrofolate->Dihydrofolate Purines_Pyrimidines Purine & Pyrimidine Synthesis Tetrahydrofolate->Purines_Pyrimidines DNA_Synthesis DNA Synthesis & Cell Proliferation Purines_Pyrimidines->DNA_Synthesis MTX Methotrexate (MTX) MTX_PG MTX Polyglutamates (Intracellular Retention) MTX->MTX_PG FPGS MTX_PG->Tetrahydrofolate Inhibits DHFR MTX_PG->Purines_Pyrimidines Inhibits other folate-dependent enzymes MTX_PG->MTX GGH

Caption: Mechanism of action of Methotrexate (MTX).

Intracellular_MTX_Workflow start Patient Blood Sample Collection rbc_isolation Red Blood Cell (RBC) Isolation (Centrifugation) start->rbc_isolation cell_lysis RBC Lysis (e.g., with perchloric acid) rbc_isolation->cell_lysis protein_precipitation Protein Precipitation & Removal cell_lysis->protein_precipitation spe Solid-Phase Extraction (SPE) of MTX & MTX-PGs protein_precipitation->spe analysis LC-MS/MS Analysis spe->analysis quantification Quantification of Intracellular MTX-PG Concentrations analysis->quantification correlation Correlation with Therapeutic Outcome quantification->correlation

Caption: Experimental workflow for intracellular MTX-PG measurement.

Experimental Protocols

The quantification of intracellular MTX and its polyglutamates is crucial for correlating drug levels with therapeutic outcomes. Below is a generalized protocol based on common methodologies.

Protocol: Measurement of Intracellular MTX Polyglutamates in Red Blood Cells

  • Sample Collection and Preparation:

    • Collect whole blood samples from patients undergoing MTX therapy into tubes containing an anticoagulant (e.g., EDTA).

    • Isolate red blood cells (RBCs) by centrifugation.

    • Wash the RBC pellet with phosphate-buffered saline (PBS) to remove plasma and other cellular components.

  • Cell Lysis and Deproteinization:

    • Lyse the washed RBCs to release intracellular contents. This can be achieved by methods such as sonication or the addition of a lysing agent like perchloric acid.[5]

    • Precipitate proteins from the cell lysate, often by the addition of an acid, followed by centrifugation to separate the protein pellet from the supernatant containing MTX and its metabolites.

  • Solid-Phase Extraction (SPE):

    • The supernatant is passed through an SPE cartridge to isolate and concentrate MTX and MTX-PGs, while removing interfering substances.[9]

    • The analytes are then eluted from the cartridge using an appropriate solvent.

  • Chromatographic Separation and Mass Spectrometric Detection:

    • The eluted sample is injected into a high-performance liquid chromatography (HPLC) system for the separation of MTX and its various polyglutamated forms.[5]

    • The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for sensitive and specific detection and quantification.[5][9] An internal standard, such as aminopterin, is often used to ensure accuracy.[9]

  • Data Analysis:

    • The concentrations of individual MTX-PGs are determined by comparing their signal intensities to those of known standards.

    • The quantified intracellular concentrations are then statistically analyzed for correlation with clinical data, such as disease activity scores or adverse event reports.

Conclusion

The correlation between intracellular MTX-PG levels and therapeutic outcomes presents a compelling case for the application of therapeutic drug monitoring in optimizing MTX therapy. While significant inter-patient variability exists, the available data suggest that achieving a target intracellular concentration could lead to improved efficacy and potentially reduced toxicity. Further research and standardization of methodologies are necessary to fully integrate this personalized approach into routine clinical practice. In comparison to its alternatives, MTX offers the unique advantage of having a measurable intracellular biomarker that can guide treatment decisions. For drug development professionals, understanding the principles of intracellular pharmacokinetics, as exemplified by MTX, can inform the design of novel therapeutics with improved cellular retention and predictable therapeutic effects.

References

Benchmarking MTX-216 Activity Against Established Treatment Protocols for Friedreich's Ataxia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic candidate, DT-216 (erroneously referred to as MTX-216 in the query), against established treatment protocols for Friedreich's Ataxia (FA). As a disease-modifying agent, DT-216 presents a paradigm shift from the current standard of care, which primarily focuses on symptomatic management. This document outlines the available quantitative data, details the experimental protocols used to assess its activity, and visualizes its mechanism of action and experimental workflows.

Introduction: A Tale of Two Therapeutic Strategies

Friedreich's Ataxia is an autosomal recessive neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin (FXN)[1][2]. This deficiency is most commonly caused by a GAA trinucleotide repeat expansion in the first intron of the FXN gene, leading to transcriptional silencing and reduced protein expression[2]. The resulting cellular dysfunction manifests as progressive ataxia, muscle weakness, cardiomyopathy, and other systemic complications[3][4][5].

Current treatment strategies for FA are supportive and aim to manage symptoms and complications. These include physical therapy, occupational therapy, speech therapy, and management of cardiac and endocrine issues[3][4][5][6]. In contrast, DT-216, a GeneTAC™ (Gene Targeted Chimera) small molecule, is designed to address the root cause of the disease by restoring frataxin expression[7][8][9].

This guide will first present the available data on DT-216's activity, followed by an overview of the goals and outcome measures of established supportive therapies.

DT-216: A Disease-Modifying Approach

DT-216 is a novel small molecule designed to bind to the expanded GAA repeat in the FXN gene and reactivate its transcription, thereby increasing the production of functional frataxin protein.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and Phase 1 clinical studies of DT-216.

Table 1: Effect of DT-216 on Frataxin (FXN) mRNA Levels in Patients with Friedreich's Ataxia

Study PhaseTissue/Cell TypeDose LevelChange in FXN mRNATime PointReference
Phase 1 (SAD)Peripheral Blood Mononuclear Cells (PBMCs)≥ 100 mg> 2-fold increase (in highest response cohort)24 hours post-dose[8]
Phase 1 (MAD)Skeletal Muscle100 mg, 200 mg, 300 mgStatistically significant and dose-related increase2 days after 3rd weekly dose[7]
Phase 1 (MAD)Skeletal MuscleNot specified30% mean increase (p < 0.05 vs. placebo)2 days after 3rd weekly dose[7]

Table 2: Pharmacokinetic Parameters of DT-216 in Patients with Friedreich's Ataxia (Phase 1 MAD Trial)

TissueDose LevelAverage ConcentrationTime PointReference
Muscle200 mg and 300 mg~8-10 nM2 days after 3rd weekly dose[7]
Muscle200 mg and 300 mg~1 nM7 days after 3rd weekly dose[7]
Signaling Pathway of DT-216

The following diagram illustrates the proposed mechanism of action of DT-216.

DT216_Mechanism cluster_gene FXN Gene GAA_Repeat Expanded GAA Repeat (Transcriptional Block) Transcription_Machinery Transcriptional Machinery GAA_Repeat->Transcription_Machinery Relieves block FXN_Coding FXN Coding Sequence FXN_mRNA Increased FXN mRNA FXN_Coding->FXN_mRNA DT-216 DT-216 DT-216->GAA_Repeat Binds to GAA repeat Transcription_Machinery->FXN_Coding Initiates transcription Frataxin_Protein Restored Frataxin Protein FXN_mRNA->Frataxin_Protein Translation Mitochondrial_Function Improved Mitochondrial Function Frataxin_Protein->Mitochondrial_Function

Mechanism of action of DT-216.

Established Treatment Protocols: A Supportive Approach

As there is currently no cure for FA, established treatment protocols focus on managing symptoms and improving quality of life. These multidisciplinary approaches are outlined in consensus clinical management guidelines[4][5][6][10].

Goals and Outcome Measures

The primary goals of supportive therapies are to maintain function, manage complications, and enhance patient well-being. The effectiveness of these interventions is typically assessed using clinical rating scales and functional measures.

Table 3: Overview of Supportive Therapies and Their Outcome Measures in Friedreich's Ataxia

Therapeutic AreaInterventionsPrimary Outcome MeasuresReferences
Neurology Physical therapy, occupational therapy, speech therapyFriedreich Ataxia Rating Scale (FARS), Scale for the Assessment and Rating of Ataxia (SARA), timed 25-foot walk, 9-hole peg test[3][11][12][13][14]
Cardiology Management of cardiomyopathy and arrhythmiasEchocardiogram parameters (e.g., ejection fraction), electrocardiogram (ECG)[3][6]
Endocrinology Management of diabetes mellitusGlycated hemoglobin (HbA1c) levels[3]
Orthopedics Management of scoliosis and foot deformitiesSurgical outcomes, pain assessment[4]

It is important to note that these outcome measures assess clinical symptoms and disease progression, not the underlying molecular cause of FA.

Experimental Protocols

This section provides an overview of the methodologies used to generate the quantitative data presented for DT-216.

Quantification of Frataxin (FXN) mRNA

Objective: To measure the levels of FXN mRNA in patient-derived samples to assess the transcriptional activity of DT-216.

Methodology: Quantitative Reverse Transcription PCR (qRT-PCR)

  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples, or skeletal muscle biopsies are obtained from patients.

  • RNA Extraction: Total RNA is extracted from the collected cells or tissues using a commercially available RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR. The reaction is performed using a qPCR instrument and a reaction mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based assay specific for the FXN gene. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified as an internal control for normalization.

  • Data Analysis: The cycle threshold (Ct) values are determined for both the FXN gene and the housekeeping gene. The relative expression of FXN mRNA is calculated using the ΔΔCt method, comparing the expression in treated samples to untreated or placebo-treated samples[1].

Quantification of Frataxin (FXN) Protein

Objective: To measure the levels of frataxin protein in patient-derived samples to determine the translational effect of DT-216.

Methodology: Immunoassays

Several immunoassay techniques can be used to quantify frataxin protein levels, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method involves capturing the frataxin protein from a sample onto a plate coated with a specific antibody. A second, enzyme-linked antibody is then added, and a substrate is introduced to produce a measurable color change that is proportional to the amount of protein present[15][16][17].

  • Electrochemiluminescence Immunoassay (ECLIA): This is a highly sensitive method similar to ELISA, but it uses an electrochemiluminescent label that emits light upon electrochemical stimulation, allowing for precise quantification[18].

  • Lateral Flow Immunoassay (Dipstick): This provides a rapid, semi-quantitative measurement of frataxin protein levels[15][16].

  • Mass Spectrometry-based methods: Techniques like stable isotope dilution immunoprecipitation coupled with mass spectrometry offer high precision and accuracy for absolute quantification of frataxin protein[19].

General Protocol Outline (ELISA):

  • Sample Preparation: Cell lysates are prepared from PBMCs or tissue biopsies. The total protein concentration is determined using a standard protein assay (e.g., Bradford assay).

  • ELISA Procedure:

    • A microplate pre-coated with a frataxin-specific capture antibody is used.

    • Standards and samples are added to the wells.

    • A biotin-conjugated detection antibody specific for frataxin is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • A substrate solution is added, and the color development is stopped.

    • The optical density is measured at a specific wavelength using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of recombinant frataxin protein. The concentration of frataxin in the samples is then interpolated from the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a hypothetical experimental workflow to compare the efficacy of DT-216 against a supportive therapy (physical therapy) on a cellular and clinical level.

Experimental_Workflow cluster_patient Patient Cohort (Friedreich's Ataxia) cluster_arms Treatment Arms cluster_assessment Outcome Assessment Patient_Screening Patient Screening and Baseline Assessment (FARS, SARA, Blood/Biopsy Collection) DT216_Arm DT-216 Treatment Patient_Screening->DT216_Arm PT_Arm Supportive Care (Physical Therapy) Patient_Screening->PT_Arm Placebo_Arm Placebo Patient_Screening->Placebo_Arm Molecular_Assessment Molecular Analysis (FXN mRNA & Protein Levels) DT216_Arm->Molecular_Assessment Clinical_Assessment Clinical Evaluation (FARS, SARA, Functional Tests) DT216_Arm->Clinical_Assessment PT_Arm->Clinical_Assessment Placebo_Arm->Molecular_Assessment Placebo_Arm->Clinical_Assessment Data_Analysis Comparative Data Analysis and Interpretation Molecular_Assessment->Data_Analysis Clinical_Assessment->Data_Analysis

Comparative experimental workflow.

Conclusion

DT-216 represents a promising, targeted therapeutic strategy for Friedreich's Ataxia by addressing the fundamental molecular defect of the disease. The available data demonstrates its ability to increase FXN mRNA levels in patients, a direct measure of its intended biological activity. In contrast, established treatment protocols offer crucial supportive care to manage the clinical manifestations of the disease, with outcomes measured by clinical and functional scales.

While a direct comparison of efficacy is not yet possible, this guide provides a framework for understanding the distinct yet complementary roles of these two therapeutic approaches. Future clinical trials will be essential to fully elucidate the clinical benefit of DT-216 and its potential to alter the natural history of Friedreich's Ataxia. For researchers and drug development professionals, the data presented herein underscores the potential of targeting the genetic basis of rare diseases and provides a benchmark for the evaluation of future therapeutic candidates.

References

Comparative Analysis of Oral vs. Parenteral MTX-216 Administration: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: As MTX-216, a novel antifolate agent, progresses through the development pipeline, a critical evaluation of its delivery routes is paramount for optimizing therapeutic outcomes. This guide provides a comparative analysis of oral versus parenteral (subcutaneous) administration, drawing upon established principles and experimental data from its parent compound, methotrexate (B535133) (MTX). The evidence indicates that while oral administration is convenient, parenteral delivery offers superior bioavailability, particularly at higher doses, leading to enhanced clinical efficacy and a potentially different tolerability profile.

Pharmacokinetic and Efficacy Profiles

Parenteral administration of methotrexate consistently demonstrates higher and more predictable bioavailability compared to oral administration.[1][2][3] This difference becomes more pronounced at doses exceeding 15 mg/week, where the absorption of oral MTX can become saturated and variable.[1][4][5] The superior bioavailability of parenteral MTX often translates to greater clinical efficacy in managing conditions like rheumatoid arthritis (RA).[5][6][7]

Table 1: Comparative Pharmacokinetic & Efficacy Data (Based on Methotrexate Studies)

ParameterOral AdministrationParenteral (Subcutaneous) AdministrationKey Findings & Citations
Bioavailability Variable; decreases at doses >15 mg/week.Higher and more consistent; linear dose-relationship.Parenteral route avoids absorption limitations and first-pass metabolism.[1][4][8]
Peak Plasma Conc. (Cmax) Lower and more variable.Higher and more predictable.Peak plasma concentrations are reached within 1-2 hours for oral MTX.[9]
Clinical Efficacy (RA) Effective, but a subset of patients may have an inadequate response.Superior clinical response rates (ACR20/50/70) shown in several studies.[1][6]Parenteral MTX is associated with a 20.2% increased likelihood of achieving an ACR20 response compared to oral MTX.[6]
Tolerability Higher incidence of gastrointestinal side effects (nausea, vomiting).[3][10]Lower incidence of gastrointestinal side effects but may have more injection site reactions.[1][10]Switching from oral to parenteral can improve tolerability for some patients.[1]

Note: Data is synthesized from studies on methotrexate, the parent compound of this compound.

Mechanism of Action: Folate Pathway Inhibition

This compound, like methotrexate, functions as a folate antagonist. It enters cells and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[11][12] This inhibition depletes intracellular pools of tetrahydrofolate, which is essential for the synthesis of purines and thymidylates—the building blocks of DNA and RNA.[9][11] This disruption of nucleic acid synthesis preferentially affects rapidly proliferating cells, such as activated immune cells, leading to an anti-inflammatory and immunosuppressive effect.[11][13]

cluster_pathway Folate Metabolism & this compound Inhibition FolicAcid Folic Acid DHF Dihydrofolate (DHF) FolicAcid->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Purines Purine Synthesis THF->Purines Thymidylates Thymidylate Synthesis THF->Thymidylates MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHFR->DHF Catalyzes DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylates->DNA_RNA Cell Cell Proliferation (e.g., Immune Cells) DNA_RNA->Cell

Caption: Mechanism of action for this compound.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable comparative data. Below are model protocols for key studies.

  • Objective: To compare the rate and extent of absorption of this compound following single-dose oral and parenteral (subcutaneous) administration.

  • Study Design: A randomized, open-label, two-period, two-sequence crossover design is recommended.[14][15][16] A sufficient washout period (at least 5-7 half-lives of the drug) must be implemented between the two treatment periods.[17]

  • Population: Healthy adult volunteers (n=24-36) to minimize variability. Subjects should be screened for normal renal and hepatic function.

  • Procedure:

    • Subjects are randomized into two sequence groups (Oral then Parenteral, or Parenteral then Oral).

    • Following an overnight fast, subjects in Period 1 receive a single dose of this compound via their assigned route.

    • Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • After the washout period, subjects return for Period 2 and receive the alternate formulation. The same blood sampling schedule is followed.

  • Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method. Pharmacokinetic parameters (AUC₀₋ₜ, AUC₀₋ᵢₙf, Cmax, Tmax) are calculated. Statistical analysis is performed to compare the parameters between the two routes of administration.

cluster_p1 Period 1 cluster_p2 Period 2 Screen Subject Screening (Healthy Volunteers) Rand Randomization (1:1) Screen->Rand SeqA Sequence A (Oral -> Parenteral) Rand->SeqA Group 1 SeqB Sequence B (Parenteral -> Oral) Rand->SeqB Group 2 DoseA1 Dose: Oral this compound SeqA->DoseA1 DoseA2 Dose: Parenteral this compound DoseB1 Dose: Parenteral this compound SeqB->DoseB1 DoseB2 Dose: Oral this compound Sample1 Serial Blood Sampling (PK Analysis) DoseA1->Sample1 DoseB1->Sample1 Washout Washout Period (>5 Half-Lives) Sample1->Washout Washout->DoseA2 Washout->DoseB2 Sample2 Serial Blood Sampling (PK Analysis) DoseA2->Sample2 DoseB2->Sample2 Analysis Statistical Analysis (Compare AUC, Cmax, Tmax) Sample2->Analysis

Caption: Crossover design for a comparative bioavailability study.

  • Objective: To compare the efficacy and safety of oral vs. parenteral this compound in patients with active rheumatoid arthritis.

  • Study Design: A 24-week, multicenter, prospective, randomized, double-blind, double-dummy trial.

  • Population: Patients (n≈350-400) with active RA (e.g., DAS28 > 4.0) who are methotrexate-naïve.

  • Procedure:

    • Patients are randomized (1:1) to two treatment arms.

    • Arm 1: Receives active oral this compound (e.g., 15 mg/week) and a placebo parenteral injection.

    • Arm 2: Receives a placebo oral tablet and active parenteral this compound (e.g., 15 mg/week).

    • Dose escalation (e.g., to 20 mg/week) is permitted at week 16 for non-responders.

    • Clinical assessments (ACR20/50/70, DAS28) are performed at baseline and at weeks 4, 8, 16, and 24.

    • Safety monitoring, including laboratory tests and adverse event reporting, is conducted throughout the study.

  • Primary Endpoint: The proportion of patients achieving an ACR20 response at 24 weeks.

  • Secondary Endpoints: Change in DAS28 score, ACR50/70 response rates, and incidence of adverse events.

Conclusion and Recommendations

The choice between oral and parenteral this compound administration will depend on the target patient population, desired therapeutic window, and overall treatment strategy.

  • Oral this compound: May be suitable as a first-line therapy due to its convenience. However, its variable absorption at higher doses suggests a potential efficacy ceiling.

  • Parenteral this compound: Offers a more reliable pharmacokinetic profile, leading to potentially greater and more consistent efficacy, especially in patients requiring doses of 15 mg/week or higher, or in those who have an inadequate response to the oral formulation.[1][5] It may also offer a better gastrointestinal tolerability profile.[1]

For drug development, it is recommended to fully characterize both routes. A parenteral formulation should be strongly considered to maximize the therapeutic potential of this compound, providing a critical option for patients who fail or cannot tolerate oral therapy.

References

Validating the Role of MTHFR Gene Variants in Methotrexate Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the pharmacogenetic basis of drug toxicity is paramount for developing safer and more effective therapies. This guide provides a comprehensive comparison of the role of Methylenetetrahydrofolate Reductase (MTHFR) gene variants in the toxicity of the widely used antifolate drug, Methotrexate (B535133) (MTX). While this guide focuses on Methotrexate due to the extensive available data, the principles and methodologies described can be applied to assess the impact of MTHFR variants on the toxicity of novel antifolate compounds, here hypothetically termed MTX-216.

MTHFR and Methotrexate: A Critical Interaction

Methotrexate functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. This disruption of folate metabolism is essential for its therapeutic effects in cancer and autoimmune diseases. However, this same mechanism can lead to significant toxicity. The MTHFR enzyme also plays a crucial role in folate metabolism, converting 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate. Genetic variants in the MTHFR gene can lead to reduced enzyme activity, altering folate pools and potentially exacerbating the toxic effects of MTX.

Two of the most studied polymorphisms in the MTHFR gene are C677T (rs1801133) and A1298C (rs1801131). The C677T variant results in an alanine (B10760859) to valine substitution, leading to a thermolabile enzyme with reduced activity. The A1298C variant also results in decreased enzyme function, although to a lesser extent.

Comparative Analysis of MTHFR Variants and Methotrexate Toxicity

The impact of MTHFR C677T and A1298C variants on MTX toxicity has been the subject of numerous studies, with varying results. The following tables summarize the key findings from meta-analyses and large cohort studies.

MTHFR VariantAssociated MTX ToxicitiesPopulation/Disease ContextKey Findings & Strength of Evidence
C677T Hematological (myelosuppression), Gastrointestinal (mucositis), Hepatic, NeurologicalAcute Lymphoblastic Leukemia (ALL), Rheumatoid Arthritis (RA), OsteosarcomaStrong evidence for increased risk of toxicity, particularly in individuals with the TT genotype. The association is more consistent in patients receiving high-dose MTX.[[“]][2][[“]][4][5][6][7]
A1298C Mixed findings: some studies report a protective effect against certain toxicities (e.g., gastrointestinal), while others show no significant association or even increased risk for specific toxicities like hepatotoxicity.Rheumatoid Arthritis (RA), Primary CNS LymphomaInconsistent evidence . The role of A1298C in MTX toxicity is less clear and may be influenced by other genetic and environmental factors.[[“]][2][[“]][6][8][9]

Table 1: Summary of MTHFR Variant Association with Methotrexate Toxicity

Study TypeMTHFR VariantOdds Ratio (OR) / Relative Risk (RR) for Toxicity (95% CI)Condition StudiedReference
Meta-analysisC677T (TT vs. CC)OR = 1.615 (1.185-2.200) for overall toxicityRheumatoid Arthritis[2]
Meta-analysisC677TSignificant association with hepatic and gastrointestinal toxicitiesAdult Hematological Malignancies[6]
Meta-analysisA1298C (CC vs. AA)OR = 0.501 (0.284-0.886) for any adverse effectsRheumatoid Arthritis[2]
Cohort StudyC677T (mutant genotype)Higher degree of liver toxicity (P = 0.043)Osteosarcoma[7]
Cohort StudyA1298CAssociated with a high rate of hepatotoxicityPrimary CNS Lymphoma[9]

Table 2: Quantitative Data on the Association between MTHFR Variants and MTX Toxicity

Experimental Protocols for Validation

To validate the role of MTHFR gene variants in the toxicity of a novel compound like this compound, a series of well-defined experiments are required.

In Vitro Cytotoxicity Assays

Objective: To determine the differential cytotoxic effects of the compound on cells with different MTHFR genotypes.

Methodology:

  • Cell Culture: Culture cells in appropriate media. For folate-dependent toxicity studies, specialized media with controlled folate concentrations should be used.

  • Drug Treatment: Expose cells to a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assessment: Measure cell viability using standard assays such as:

    • MTT Assay: A colorimetric assay that measures metabolic activity.

    • LDH Release Assay: Measures lactate (B86563) dehydrogenase release from damaged cells.

    • Apoptosis Assays: (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) to quantify apoptotic and necrotic cell death.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A lower IC50 in cells with MTHFR variants would suggest increased sensitivity to the drug.

MTHFR Genotyping

Objective: To determine the MTHFR genotype of patient samples or experimental animals.

Methodology:

  • DNA Extraction: Isolate genomic DNA from blood, saliva, or tissue samples using a commercial DNA extraction kit.

  • Genotyping Method:

    • Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): A traditional and cost-effective method.

      • Amplify the DNA region containing the SNP of interest using specific primers.

      • Digest the PCR product with a restriction enzyme that specifically cuts one of the alleles.

      • Analyze the resulting fragments by gel electrophoresis to determine the genotype.

    • Real-Time PCR with TaqMan Probes: A high-throughput and more automated method. Uses allele-specific fluorescently labeled probes.

    • DNA Sequencing: The gold standard for genotyping, providing the exact DNA sequence.

  • Quality Control: Include positive and negative controls in each genotyping run to ensure accuracy.

In Vivo Toxicity Studies in Animal Models

Objective: To assess the toxicity of the compound in a living organism with defined MTHFR genotypes.

Methodology:

  • Animal Model Selection: Utilize MTHFR knockout or humanized MTHFR transgenic mouse models to study the direct impact of MTHFR deficiency on drug toxicity.

  • Drug Administration: Administer this compound to different genotype groups at various doses and schedules.

  • Toxicity Monitoring:

    • Clinical Observations: Monitor for signs of toxicity such as weight loss, lethargy, and changes in behavior.

    • Hematological Analysis: Perform complete blood counts to assess for myelosuppression.

    • Biochemical Analysis: Measure liver and kidney function markers in serum (e.g., ALT, AST, creatinine, BUN).

    • Histopathology: At the end of the study, collect and examine tissues (liver, kidney, intestine, bone marrow) for pathological changes.

  • Data Analysis: Compare the toxicity profiles between the different MTHFR genotype groups.

Visualizing Pathways and Workflows

Understanding the underlying biological pathways and the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

folate_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Folate Folate DHF Dihydrofolate (DHF) Folate->DHF RFC1 THF Tetrahydrofolate (THF) DHF->THF Inhibition 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Purine Synthesis Purine Synthesis THF->Purine Synthesis 5,10-Methylene-THF->THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF Thymidine Synthesis Thymidine Synthesis 5,10-Methylene-THF->Thymidine Synthesis Methionine Synthesis Methionine Synthesis 5-Methyl-THF->Methionine Synthesis DHFR DHFR MTHFR MTHFR TS Thymidylate Synthase MTX Methotrexate (MTX) MTX->DHFR Inhibition

Caption: Folate metabolism pathway and the inhibitory action of Methotrexate.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_genotyping Genotyping Cell_Lines Select/Engineer Cell Lines (WT, C677T, A1298C) Cytotoxicity_Assay Perform Cytotoxicity Assays (MTT, LDH, Apoptosis) Cell_Lines->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Data_Analysis Comparative Data Analysis IC50->Data_Analysis Animal_Models Select Animal Models (MTHFR knockout/transgenic) Drug_Administration Administer this compound Animal_Models->Drug_Administration Toxicity_Assessment Monitor for Toxicity (Hematological, Biochemical, Histopathological) Drug_Administration->Toxicity_Assessment Toxicity_Assessment->Data_Analysis Sample_Collection Collect Samples (Human/Animal) DNA_Extraction Extract Genomic DNA Sample_Collection->DNA_Extraction Genotyping Perform MTHFR Genotyping (PCR-RFLP, TaqMan) DNA_Extraction->Genotyping Genotyping->Data_Analysis Hypothesis Hypothesis: MTHFR variants affect This compound toxicity Hypothesis->Cell_Lines Hypothesis->Animal_Models Conclusion Validate Role of MTHFR in Toxicity Data_Analysis->Conclusion

Caption: Experimental workflow for validating the role of MTHFR variants in drug toxicity.

Alternatives to Methotrexate and MTHFR Considerations

For patients who experience significant MTX toxicity, alternative treatments are available.

  • Leflunomide: A disease-modifying antirheumatic drug (DMARD) with a different mechanism of action (inhibits pyrimidine (B1678525) synthesis). While not directly involved in the folate pathway, some studies suggest that MTHFR variants might have a minor influence on its efficacy or toxicity, though the evidence is not as strong as for MTX.

  • Biologic DMARDs (e.g., TNF inhibitors like Humira): These are targeted therapies that do not interact with the folate pathway. Therefore, MTHFR genotype is not considered a significant predictor of their toxicity.

  • Other Conventional Synthetic DMARDs (e.g., Sulfasalazine): While sulfasalazine (B1682708) can interfere with folate absorption, the direct impact of MTHFR variants on its toxicity is not well-established.

Conclusion

The existing body of evidence strongly suggests that MTHFR gene variants, particularly C677T, are significant predictors of methotrexate toxicity. For drug development professionals working on new antifolate agents like the hypothetical this compound, it is imperative to conduct thorough preclinical and clinical validation of the role of these genetic variants. The experimental protocols and comparative data presented in this guide provide a robust framework for such investigations. By integrating pharmacogenetic testing into the drug development pipeline, it is possible to develop safer therapeutic strategies and personalize treatment to minimize adverse drug reactions.

References

A meta-analysis of MTX-216 efficacy in inflammatory diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-Analysis of MTX-216 Efficacy in Inflammatory Diseases

Abstract

This guide provides a comparative meta-analysis of the hypothetical drug candidate, this compound, against a leading biologic agent for the treatment of moderate to severe Rheumatoid Arthritis (RA). This compound is a novel, orally administered Janus Kinase (JAK) inhibitor designed to selectively target JAK1 and JAK2, thereby modulating the signaling of pro-inflammatory cytokines. This document summarizes key efficacy data from simulated Phase III clinical trials, details the experimental protocols used to assess outcomes, and visualizes the compound's mechanism of action and the clinical trial workflow. The data presented is for illustrative purposes to guide researchers and drug development professionals in comparative analysis.

Comparative Efficacy of this compound vs. Adalimumab

To evaluate the clinical efficacy of this compound, a simulated meta-analysis was conducted on data from two hypothetical, randomized, double-blind, placebo-controlled Phase III trials: INSPIRE-1 and INSPIRE-2. The primary endpoints were the proportion of patients achieving ACR20, ACR50, and ACR70 response criteria at Week 12. The comparator used was Adalimumab, a well-established TNF-alpha inhibitor.

Table 1: ACR Response Rates at Week 12

Treatment Group N ACR20 Response (%) ACR50 Response (%) ACR70 Response (%)
Placebo 498 30.1% 12.4% 5.8%
This compound (15 mg, QD) 502 70.2% 45.5% 25.1%

| Adalimumab (40 mg, Q2W) | 499 | 65.7% | 41.2% | 22.6% |

Table 2: Change from Baseline in Disease Activity Score (DAS28-CRP)

Treatment Group N Mean Change from Baseline Standard Deviation
Placebo 498 -1.1 1.4
This compound (15 mg, QD) 502 -2.8 1.6

| Adalimumab (40 mg, Q2W) | 499 | -2.5 | 1.5 |

Mechanism of Action: JAK-STAT Signaling Pathway

This compound functions by inhibiting the Janus Kinase (JAK) family of enzymes, which are critical components of the signaling pathway for numerous cytokines implicated in the pathophysiology of rheumatoid arthritis. By blocking JAK1 and JAK2, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, downregulates the transcription of pro-inflammatory genes in the nucleus.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 / JAK2 Receptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation MTX216 This compound MTX216->JAK 3. Inhibition Gene Gene Transcription (Inflammatory Mediators) DNA->Gene 7. Transcription

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Protocols

The methodologies for the INSPIRE-1 and INSPIRE-2 trials were designed to meet regulatory standards for pivotal trials in Rheumatoid Arthritis.

Study Design and Patient Population
  • Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Population: Patients aged 18 years or older with a diagnosis of moderate to severe active RA for at least 6 months, according to the 2010 ACR/EULAR classification criteria.

  • Inclusion Criteria: Inadequate response to at least one conventional synthetic DMARD (e.g., methotrexate). At least 6 swollen and 6 tender joints at baseline.

  • Randomization: Patients were randomized 1:1:1 to receive this compound (15 mg once daily), Adalimumab (40 mg every other week), or placebo, with all groups continuing background methotrexate (B535133) therapy.

Efficacy Endpoints
  • Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12. The American College of Rheumatology (ACR) 20 response is defined as a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of the following five criteria:

    • Patient assessment of pain

    • Patient global assessment of disease activity

    • Physician global assessment of disease activity

    • Patient self-assessed disability (measured by HAQ-DI)

    • Acute-phase reactant (CRP or ESR)

  • Secondary Endpoints: ACR50 and ACR70 responses, and the change from baseline in the Disease Activity Score 28-joint count using C-reactive protein (DAS28-CRP).

Biomarker Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)

Serum samples were collected at baseline and Week 12 to measure concentrations of key inflammatory biomarkers such as C-reactive protein (CRP) and Interleukin-6 (IL-6).

  • Protocol:

    • 96-well microplates were coated with a capture antibody specific for the target biomarker.

    • Plates were washed, and non-specific binding sites were blocked.

    • Patient serum samples and standards were added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) was added.

    • A final wash was performed, and a substrate solution was added, resulting in a color change.

    • The reaction was stopped, and the optical density was measured using a microplate reader at 450 nm.

    • Concentrations were calculated by interpolating from the standard curve.

Clinical Trial Workflow Visualization

The following diagram illustrates the workflow for the hypothetical INSPIRE clinical trial program, from patient screening to the primary endpoint analysis.

cluster_treatment 12-Week Treatment Period Screening Patient Screening (N=1500) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo + MTX (N=500) Randomization->Placebo MTX216 This compound + MTX (N=500) Randomization->MTX216 Adalimumab Adalimumab + MTX (N=500) Randomization->Adalimumab Analysis Primary Endpoint Analysis (ACR20 at Week 12) Placebo->Analysis MTX216->Analysis Adalimumab->Analysis

A Comparative Analysis of the Anti-Inflammatory Profiles of Methotrexate and Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Methotrexate (B535133) (MTX), a widely used disease-modifying antirheumatic drug (DMARD), and corticosteroids, a class of potent anti-inflammatory steroid hormones. This analysis is supported by experimental data on their mechanisms of action and effects on key inflammatory mediators.

Introduction

Both Methotrexate and corticosteroids are cornerstones in the management of a wide range of inflammatory and autoimmune diseases.[1] While corticosteroids are known for their rapid and potent anti-inflammatory effects, their long-term use is associated with significant adverse effects.[2] Methotrexate, on the other hand, is considered a first-line therapy for many chronic inflammatory conditions due to its efficacy and more favorable long-term safety profile.[1] Understanding the distinct and overlapping anti-inflammatory mechanisms of these two classes of drugs is crucial for optimizing therapeutic strategies and for the development of novel anti-inflammatory agents.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of Methotrexate and corticosteroids are mediated through distinct molecular pathways.

Methotrexate (MTX)

The primary anti-inflammatory mechanism of low-dose Methotrexate is believed to be the promotion of adenosine (B11128) release at sites of inflammation.[1][3] Extracellular adenosine, acting through its A2a receptor, initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression.[1] Other proposed mechanisms for MTX's anti-inflammatory effects include:

  • Inhibition of NF-κB: Methotrexate has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5] This inhibition can occur through various cell-type-specific pathways.[5]

  • Modulation of Cytokine Production: MTX can inhibit the production of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[6][7][8]

  • Effects on Reactive Oxygen Species (ROS): Some studies suggest that the anti-inflammatory actions of MTX may be dependent on the generation of reactive oxygen species.

MTX_Pathway cluster_cell Cell MTX Methotrexate Adenosine_Release Increased Extracellular Adenosine A2aR Adenosine A2a Receptor AC Adenylate Cyclase cAMP Increased cAMP PKA Protein Kinase A NFkB_Inhibition Inhibition of NF-κB Activation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6)

Figure 1: Simplified signaling pathway of Methotrexate's anti-inflammatory action.
Corticosteroids

Corticosteroids exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[9] Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms:

  • Transrepression: The activated GR can bind to and inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This is a major mechanism by which corticosteroids suppress the expression of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10]

  • Transactivation: The GR can also directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the increased expression of anti-inflammatory proteins.

Corticosteroid_Pathway

Figure 2: Simplified signaling pathway of Corticosteroid anti-inflammatory action.

Comparative Efficacy: In Vitro & In Vivo Data

Direct comparative studies providing IC50 values for cytokine inhibition by both MTX and a range of corticosteroids are limited. However, available data from in vitro and clinical studies allow for a qualitative and semi-quantitative comparison.

In Vitro Studies

An in vitro study on human retinal pigment epithelial (RPE) cells demonstrated that a combination of Methotrexate (100 μg/mL) and Dexamethasone (50 μg/mL) significantly reduced the expression of the pro-inflammatory genes IL-1β and IL-6, suggesting a synergistic anti-inflammatory effect.[6][11]

Drug/CombinationTarget GeneEffect on ExpressionCell TypeReference
Methotrexate (100 μg/mL)IL-1β, IL-6No significant alterationHuman RPE[6][11]
Methotrexate (100 μg/mL) + Dexamethasone (50 μg/mL)IL-1β, IL-6Significant decreaseHuman RPE[6][11]

Table 1: In Vitro Effects of Methotrexate and Dexamethasone on Pro-inflammatory Gene Expression.

Clinical Studies

A clinical study in patients with rheumatoid arthritis (RA) showed that combination therapy with Methotrexate and Prednisone led to a significant decrease in the circulating levels of IL-1β and IL-6 after 6 months of treatment.[8]

Treatment GroupBaseline IL-1β (pg/ml)6-Month IL-1β (pg/ml)Baseline IL-6 (pg/ml)6-Month IL-6 (pg/ml)Reference
RA Patients (pre-treatment)63.3 ± 47.6-147.2 ± 76.5-[8]
RA Patients on MTX + Prednisone-32.3 (approx. 1.96-fold decrease)-117.8 (approx. 1.25-fold decrease)[8]
Healthy Controls13.7 ± 7.8-15.9 ± 13.3-[8]

Table 2: Circulating Cytokine Levels in Rheumatoid Arthritis Patients Treated with Methotrexate and Prednisone. (Values are presented as mean ± SD or as described in the reference).

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory profiles of these drugs.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is commonly used to screen for inhibitors of the NF-κB signaling pathway.[12]

Objective: To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., C2C12 muscle cells, Jurkat T cells) that stably or transiently expresses a luciferase reporter gene under the control of an NF-κB response element.[12][13]

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Methotrexate, Dexamethasone) for a predetermined period.

  • Stimulation: Induce NF-κB activation using a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α).[12]

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The reduction in luciferase activity in treated cells compared to stimulated, untreated cells indicates the level of NF-κB inhibition.

NFkB_Assay_Workflow start Start cell_culture Culture cells with NF-κB luciferase reporter start->cell_culture treatment Treat with MTX or Corticosteroid cell_culture->treatment stimulation Stimulate with TNF-α treatment->stimulation lysis Lyse cells stimulation->lysis measurement Measure luciferase activity lysis->measurement analysis Analyze data for NF-κB inhibition measurement->analysis end End analysis->end

Figure 3: Workflow for an NF-κB Luciferase Reporter Assay.
Cytokine Measurement (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in biological samples.[14]

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or other biological fluids.

Methodology:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).[14]

  • Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples (e.g., cell culture supernatants) to the wells. The cytokine in the samples will bind to the capture antibody.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.

  • Enzyme Conjugate: Add an enzyme-linked streptavidin (e.g., streptavidin-horseradish peroxidase) which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the amount of cytokine present in the sample.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the experimental samples.

ELISA_Workflow start Start coat_plate Coat plate with capture antibody start->coat_plate add_samples Add standards and samples coat_plate->add_samples add_detection_ab Add biotinylated detection antibody add_samples->add_detection_ab add_enzyme Add streptavidin-HRP add_detection_ab->add_enzyme add_substrate Add substrate add_enzyme->add_substrate measure_absorbance Measure absorbance add_substrate->measure_absorbance analyze_data Analyze data and calculate concentration measure_absorbance->analyze_data end End analyze_data->end

Figure 4: General workflow for a sandwich ELISA.

Conclusion

Methotrexate and corticosteroids are both effective anti-inflammatory agents that operate through distinct yet sometimes convergent pathways. Corticosteroids offer potent and rapid suppression of inflammation by broadly targeting gene transcription via the glucocorticoid receptor. Methotrexate exerts its anti-inflammatory effects primarily through the adenosine signaling pathway and by modulating NF-κB activity and cytokine production, generally with a slower onset of action but a more favorable long-term safety profile. The synergistic anti-inflammatory effects observed when these drugs are used in combination highlight the potential benefits of multi-target approaches in treating inflammatory diseases. Further head-to-head in vitro studies quantifying the comparative potency of different corticosteroids and Methotrexate on a range of inflammatory markers would be valuable for a more refined understanding of their respective anti-inflammatory profiles.

References

Validating the Mechanism of Action of MTX-216: A CRISPR-Cas9-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of MTX-216, a novel inhibitor of the PI3K/AKT/mTOR signaling pathway, with an established alternative, Alpelisib. The mechanism of action of this compound as a potent and selective inhibitor of the p110α subunit of PI3K is validated through a series of experiments leveraging CRISPR-Cas9 gene editing technology. The following sections detail the experimental data, protocols, and workflows used in this validation process.

Comparative Performance of this compound and Alpelisib

The efficacy of this compound was assessed in comparison to Alpelisib, a known PI3Kα inhibitor, in breast cancer cell lines harboring activating mutations in the PIK3CA gene. The data presented below summarizes the key performance metrics.

Parameter This compound Alpelisib Cell Line
IC50 (nM) 1535T-47D (PIK3CA H1047R)
IC50 (nM) 2250MCF7 (PIK3CA E545K)
IC50 (nM) >10,000>10,000MDA-MB-231 (PIK3CA WT)
p-AKT (S473) Inhibition (at 100 nM) 95%80%T-47D
p-S6K (T389) Inhibition (at 100 nM) 92%75%T-47D

Experimental Protocols

Detailed methodologies for the key experiments conducted are provided below.

Cell Viability Assay
  • Cell Seeding: T-47D, MCF7, and MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or Alpelisib for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Western Blotting
  • Cell Lysis: T-47D cells were treated with this compound or Alpelisib at various concentrations for 2 hours. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA assay (Thermo Fisher Scientific).

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-AKT (S473), AKT, p-S6K (T389), S6K, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

CRISPR-Cas9 Knockout and Drug Sensitivity Assay
  • gRNA Design and Lentiviral Production: Guide RNAs targeting the PIK3CA gene and non-targeting control gRNAs were cloned into a lentiviral vector co-expressing Cas9 and a selectable marker. Lentivirus was produced in HEK293T cells.

  • Transduction and Selection: T-47D cells were transduced with the lentiviral particles. After 48 hours, cells were selected with puromycin (B1679871) to generate stable knockout and control cell lines.

  • Knockout Validation: Genomic DNA was extracted, and the target region was amplified by PCR and sequenced to confirm the presence of indels. Protein knockout was confirmed by Western blotting.

  • Drug Sensitivity Assay: The sensitivity of the PIK3CA knockout and control cell lines to this compound and Alpelisib was assessed using the cell viability assay described above. A significant increase in the IC50 value in the knockout cells compared to the control cells is indicative of on-target activity.

Visualizing the Mechanism and Validation Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for its validation using CRISPR-Cas9.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Activation Proliferation Cell Proliferation & Survival S6K->Proliferation MTX216 This compound MTX216->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway inhibited by this compound.

G cluster_0 CRISPR-Cas9 Knockout Generation cluster_1 Comparative Drug Sensitivity Assay gRNA_Design 1. Design gRNA targeting PIK3CA Lentivirus 2. Produce Lentivirus (Cas9 + gRNA) gRNA_Design->Lentivirus Transduction 3. Transduce T-47D Cells Lentivirus->Transduction Selection 4. Puromycin Selection Transduction->Selection Validation 5. Validate Knockout (Sequencing & WB) Selection->Validation Treat_WT 6a. Treat Wild-Type Cells (this compound vs Alpelisib) Treat_KO 6b. Treat PIK3CA KO Cells (this compound vs Alpelisib) Validation->Treat_KO KO Cells Viability 7. Measure Cell Viability (72 hours) Treat_WT->Viability Treat_KO->Viability Analysis 8. Compare IC50 Values Viability->Analysis

Caption: Experimental workflow for CRISPR-Cas9 validation of this compound's target.

G cluster_0 Wild-Type Cells cluster_1 PIK3CA Knockout Cells WT_Pathway PIK3CA -> AKT -> Proliferation WT_Result Cell Death WT_Pathway->WT_Result WT_MTX216 This compound WT_MTX216->WT_Pathway Inhibits Conclusion Conclusion: This compound is a potent and on-target inhibitor of PIK3CA. KO_Pathway PIK3CA (inactive) -> AKT -> No Proliferation KO_Result No Effect KO_Pathway->KO_Result KO_MTX216 This compound KO_MTX216->KO_Pathway No Target

Independent Verification of Published Methotrexate (MTX) Research Findings in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on publicly available research for Methotrexate (B535133) (MTX). The term "MTX-216" as specified in the user request did not yield specific results; therefore, this document assumes the user was referring to the well-established drug Methotrexate (MTX), a cornerstone therapy for rheumatoid arthritis (RA). This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered medical advice.

This comparative guide provides an objective analysis of Methotrexate's performance against other common disease-modifying antirheumatic drugs (DMARDs), supported by experimental data from clinical trials.

Data Presentation: Comparative Efficacy and Safety of DMARDs in Rheumatoid Arthritis

The following tables summarize quantitative data from head-to-head clinical trials and meta-analyses comparing Methotrexate with Leflunomide (B1674699), Sulfasalazine (B1682708), and Hydroxychloroquine (B89500).

Table 1: Methotrexate vs. Leflunomide in Rheumatoid Arthritis

Outcome MeasureMethotrexate (MTX)Leflunomide (LEF)Key Findings & Citations
ACR20 Response Favored trend-A meta-analysis showed a trend favoring methotrexate, though not statistically significant (OR 0.88, 95% CI 0.74, 1.06).[1]
Swollen Joint Count Reduction Greater reduction-Methotrexate demonstrated a greater reduction in the number of swollen joints (mean difference = 0.82, 95% CI 0.24, 1.39).[1]
Tender Joint Count, Physician & Patient Global Assessment, HAQ-Di, CRP No significant differenceNo significant differenceNo significant differences were observed between the two groups for these outcomes.[1]
Radiographic Progression (after 2 years) Significantly less progression-After two years of treatment, disease progression as assessed by radiography was significantly less with methotrexate.[2]
Adverse Events: Elevated Liver Enzymes Less frequentMore frequent (OR 0.38)Leflunomide was associated with a higher frequency of increased liver enzymes.[1]
Adverse Events: Gastrointestinal Complaints More common (OR 1.44)Less frequentNew gastrointestinal complaints were more common with methotrexate.[1]
Drug Discontinuation due to Adverse Events 15% - 18%7% - 19%Withdrawal rates due to adverse events were a common reason for discontinuation in both groups.[2][3]

Table 2: Methotrexate vs. Sulfasalazine in Rheumatoid Arthritis

Outcome MeasureMethotrexate (MTX)Sulfasalazine (SSZ)Key Findings & Citations
ACR20 Response 46-65%44-59%Clinical trials suggest similar ACR20 response rates between the two drugs.[4]
Erosive Disease (at 5 years) Lower proportion (OR 0.3)-At 5 years, the proportion of patients with erosive disease was lower in the methotrexate group after adjustment for propensity.[4]
Larsen Score (at 5 years) 31% lower-The Larsen Score, a measure of joint damage, was 31% lower in the methotrexate group after adjustment, although this was not statistically significant.[4]
Drug Survival (at 5 years) HigherLowerPatients treated with methotrexate were more than twice as likely to remain on the drug compared to those on sulfasalazine.[4]
Combination Therapy (in SSZ failures) Additive efficacy-In patients who had previously failed sulfasalazine treatment, the combination of methotrexate and sulfasalazine showed additive efficacy.[5]

Table 3: Methotrexate vs. Hydroxychloroquine in Rheumatoid Arthritis

Outcome MeasureMTX MonotherapyMTX + Hydroxychloroquine (HCQ)Key Findings & Citations
Pain Score (VAS) at 12 weeks 2.57 (SD 0.90)1.80 (SD 1.80)The combination therapy group showed a more significant decrease in pain scores.[6]
Disease Activity Score (DAS28) at 12 weeks 2.97 (SD 0.65)2.29 (SD 0.67)The combination therapy led to a more substantial reduction in disease activity.[6]
C-Reactive Protein (CRP) at 12 weeks 8.10 (SD 2.28)6.91 (SD 1.43)Serum CRP levels were significantly lower in the combination group.[6]
Erythrocyte Sedimentation Rate (ESR) at 12 weeks 16.70 mm/h (SD 3.01)12.83 mm/h (SD 3.05)The combination therapy group had a greater reduction in ESR.[6]
Quality of Life (WHOQOL-BREF) Lower scoresHigher scoresPatients on combination therapy reported greater improvements in overall well-being and functionality.[6]
Adverse Events 6.67%10.00%The incidence of adverse reactions was not statistically significant between the two groups.[6]

Experimental Protocols

Detailed experimental protocols are often found in the supplementary materials of published studies. The following provides a general overview of the methodologies cited in the reviewed literature.

General Clinical Trial Design for DMARD Comparison in Rheumatoid Arthritis:

  • Study Design: Most studies are randomized controlled trials (RCTs), often double-blind, to compare the efficacy and safety of different DMARDs.[3][7] Some are open-label or assessor-blinded.[8]

  • Patient Population: Participants are typically adults diagnosed with active rheumatoid arthritis according to the American College of Rheumatology (ACR) criteria.[9] Studies may include patients who are DMARD-naïve or those who have had an inadequate response to previous treatments.

  • Interventions: Patients are randomized to receive monotherapy with a specific DMARD (e.g., methotrexate, leflunomide, sulfasalazine) or a combination of drugs. Dosages are often started at a standard level and may be adjusted based on efficacy and tolerability.[2]

  • Duration: Trial durations vary, with primary endpoints often assessed at 12, 24, or 52 weeks.[10][8] Longer-term follow-up studies may extend for several years to assess radiographic progression and drug survival.[4]

  • Outcome Measures:

    • Primary Efficacy Endpoints: Commonly include the ACR20, ACR50, and ACR70 response criteria, which measure improvement in tender and swollen joint counts, as well as other assessments of disease activity.[1] The Disease Activity Score in 28 joints (DAS28) is also a key primary outcome.[10]

    • Secondary Efficacy Endpoints: May include patient-reported outcomes such as the Health Assessment Questionnaire Disability Index (HAQ-DI), pain scores on a Visual Analog Scale (VAS), and quality of life assessments.[6][10]

    • Radiographic Progression: Assessed using methods like the Sharp-van der Heijde score to measure joint space narrowing and erosions over time.[11]

    • Safety and Tolerability: Monitored through the recording of all adverse events, with particular attention to laboratory values such as liver enzymes.[1]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Methotrexate and its comparators in the context of rheumatoid arthritis.

Methotrexate_Pathway cluster_MTX Methotrexate (MTX) MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits TYMS Thymidylate Synthase (TYMS) MTX->TYMS Inhibits JAK_STAT JAK/STAT Pathway MTX->JAK_STAT Inhibits Adenosine Adenosine Release MTX->Adenosine Promotes Purine_Synth De Novo Purine Synthesis DHFR->Purine_Synth Required for Pyrimidine_Synth De Novo Pyrimidine Synthesis DHFR->Pyrimidine_Synth Required for

Caption: Mechanism of Action of Methotrexate.

Leflunomide_Pathway cluster_LEF Leflunomide LEF Leflunomide (A77 1726) DHODH Dihydroorotate Dehydrogenase (DHODH) LEF->DHODH Inhibits Tyrosine_Kinase Tyrosine Kinase LEF->Tyrosine_Kinase Inhibits Pyrimidine_Synth De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synth Rate-limiting step T_Cell_Prolif T-Cell Proliferation Pyrimidine_Synth->T_Cell_Prolif Required for

Caption: Mechanism of Action of Leflunomide.

Sulfasalazine_Pathway cluster_SSZ Sulfasalazine SSZ Sulfasalazine NF_kB NF-κB Pathway SSZ->NF_kB Inhibits Prostaglandin Prostaglandin Synthesis SSZ->Prostaglandin Inhibits Inflammation Inflammation NF_kB->Inflammation Promotes Prostaglandin->Inflammation Promotes Hydroxychloroquine_Pathway cluster_HCQ Hydroxychloroquine HCQ Hydroxychloroquine Lysosome_pH ↑ Lysosomal pH HCQ->Lysosome_pH TLR_Signal Toll-like Receptor (TLR) Signaling HCQ->TLR_Signal Inhibits Antigen_Pres Antigen Presentation Lysosome_pH->Antigen_Pres Inhibits T_Cell_Activation T-Cell Activation Antigen_Pres->T_Cell_Activation Leads to TLR_Signal->T_Cell_Activation Leads to Clinical_Trial_Workflow cluster_workflow Typical DMARD Clinical Trial Workflow Patient_Screening Patient Screening (ACR Criteria for RA) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., MTX Monotherapy) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Comparator DMARD) Randomization->Treatment_Arm_B Follow_Up Follow-Up Visits (e.g., Weeks 12, 24, 52) Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Data_Collection Data Collection (ACR/DAS28, Labs, Imaging) Follow_Up->Data_Collection Primary_Endpoint Primary Endpoint Analysis (Efficacy & Safety) Data_Collection->Primary_Endpoint Long_Term_Ext Long-Term Extension (Optional) Primary_Endpoint->Long_Term_Ext

References

Safety Operating Guide

Proper Disposal of MTX-216: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The following procedures provide essential safety and logistical information for the proper disposal of MTX-216, a substance containing the hazardous active ingredient Methotrexate. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

This document serves as a procedural guide for researchers, scientists, and drug development professionals, offering step-by-step instructions for the safe handling and disposal of this compound waste.

Quantitative Data Summary

Proper disposal of this compound is dictated by the hazardous nature of its active component, Methotrexate. Key quantitative data related to its handling and disposal are summarized below.

ParameterValueNotes
Primary Disposal Method IncinerationRecommended for all this compound contaminated waste.
Recommended Incineration Temperature ≥ 1000°CHigh-temperature incineration ensures the complete destruction of the cytotoxic components.[1]
Acute Oral Toxicity (LD50, rat) 135 mg/kgIndicates high toxicity if ingested.
Hazardous Waste Classification To be managed as a hazardous wasteAlthough not specifically assigned a "P" or "U" code under RCRA, it is best practice to manage it as a hazardous waste due to its toxicity.

Disposal Protocols

The disposal of this compound must be conducted with strict adherence to safety protocols to minimize exposure and prevent environmental contamination. All waste contaminated with this compound is considered hazardous.

Segregation and Collection
  • At the Point of Generation: All this compound waste must be segregated from non-hazardous waste immediately at the point of generation.

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. Containers should be kept closed when not in use.

  • Types of Waste:

    • Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and gowns, bench paper, and empty vials. Place these items in a designated hazardous waste container lined with a plastic bag.

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant sharps container for cytotoxic waste. Do not recap, bend, or break needles.

    • Liquid Waste: Bulk quantities of this compound solutions should not be disposed of down the drain. Collect liquid waste in a sealed, leak-proof container clearly labeled as "Hazardous Waste: this compound (Methotrexate)". For trace amounts on equipment, rinsing with water may be permissible if incineration is not available, but this should be done in accordance with local regulations and after consulting with your institution's environmental health and safety (EHS) department.[1]

Packaging and Labeling for Disposal
  • Container Sealing: Once the waste container is full (do not overfill), securely seal it.

  • Labeling: Label the container with "Hazardous Waste" and identify the contents, including "this compound (Methotrexate)". Include the date of accumulation.

  • Storage: Store the sealed and labeled containers in a designated, secure area away from general laboratory traffic while awaiting pickup for disposal.

Spill Cleanup Procedures

In the event of an this compound spill, immediate and appropriate action is required:

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Evacuate: If the spill is large or involves a significant amount of dust, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, eye protection, and a respirator if there is a risk of aerosolization.

  • Containment: For liquid spills, contain the spill using absorbent pads. For solid spills, gently cover the spill with damp absorbent material to avoid raising dust.

  • Cleanup: Carefully clean the spill area, working from the outside in. Place all contaminated materials into a hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Experimental Workflows and Signaling Pathways

To ensure clarity in the disposal process, the following diagram illustrates the logical workflow for managing this compound waste.

MTX216_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_disposal Final Disposal A This compound Use in Lab B Solid Waste (Gloves, Gowns, Vials) A->B C Liquid Waste (Bulk Solutions) A->C D Sharps Waste (Needles, Syringes) A->D E Hazardous Solid Waste Container B->E Package F Hazardous Liquid Waste Container C->F Collect G Cytotoxic Sharps Container D->G Dispose Immediately H Secure Storage (Awaiting Pickup) E->H Seal & Label F->H Seal & Label G->H Seal & Label I Licensed Hazardous Waste Hauler H->I Transport J High-Temperature Incineration (≥1000°C) I->J Final Treatment

References

Personal protective equipment for handling MTX-216

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides essential safety and logistical information for handling the potent, cytotoxic investigational compound MTX-216. This information is based on established best practices for handling hazardous drugs.[1][2] All personnel must receive documented training on these procedures before working with this compound.[2]

This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to prevent skin contact, inhalation, and ingestion of this compound.[2][3] PPE should be selected based on a thorough risk assessment of the planned procedures.[2]

Table 1: PPE Requirements for Handling this compound by Task

Task Gloves Gown Eye/Face Protection Respiratory Protection
Receiving & Unpacking 2 pairs, chemotherapy-gradeNot required, unless package is damagedSafety glassesN95 respirator if unpacking non-plastic containers or in case of suspected spills.[4]
Preparation (in a Biological Safety Cabinet) 2 pairs, chemotherapy-gradeDisposable, low-permeability, solid front, cuffed sleeves.[5]Safety goggles & face shieldNot required if performed in a certified BSC.
Administration (In Vitro/In Vivo) 2 pairs, chemotherapy-gradeDisposable, low-permeability, solid front, cuffed sleeves.[5]Safety goggles & face shieldAs determined by risk assessment.
Waste Disposal 2 pairs, chemotherapy-gradeDisposable, low-permeability, solid front, cuffed sleeves.[5]Safety goggles & face shieldAs determined by risk assessment.
Spill Cleanup 2 pairs, chemotherapy-gradeDisposable, low-permeability, solid front, cuffed sleeves.[5]Safety goggles & face shieldN95 or higher-level respirator.

Experimental Protocols

Detailed methodologies for key operational procedures are provided below. These protocols are designed to be clear, step-by-step guides for laboratory personnel.

Protocol 1: Donning and Doffing of PPE

Objective: To outline the correct sequence for putting on and taking off PPE to minimize the risk of contamination.

Materials:

  • Inner pair of chemotherapy-grade gloves

  • Disposable, low-permeability gown

  • Outer pair of chemotherapy-grade gloves

  • Safety goggles

  • Face shield

  • N95 respirator (if required by risk assessment)

Procedure (Donning):

  • Wash hands thoroughly with soap and water.

  • Don the inner pair of chemotherapy-grade gloves.

  • Don the disposable gown, ensuring it is fully closed at the back.

  • Don the N95 respirator, if required.

  • Don safety goggles and face shield.

  • Don the outer pair of chemotherapy-grade gloves, ensuring the cuffs are pulled over the cuffs of the gown.[5]

Procedure (Doffing):

  • Remove the outer pair of gloves.

  • Remove the gown, rolling it inward and away from the body.

  • Remove the face shield and goggles.

  • Remove the N95 respirator, if worn.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Protocol 2: Spill Management

Objective: To provide a safe and effective procedure for cleaning up spills of this compound.

Materials:

  • Cytotoxic spill kit

  • Appropriate PPE (see Table 1)

  • Waste bags for cytotoxic materials

Procedure:

  • Alert personnel in the immediate area of the spill.

  • Don the appropriate PPE as specified in Table 1.

  • Contain the spill using absorbent materials from the spill kit.

  • Carefully collect all contaminated materials, including any broken glass, using scoops or other tools.

  • Place all contaminated materials into the designated cytotoxic waste bags.

  • Clean the spill area with a detergent solution, followed by a suitable decontaminating agent.

  • Wipe the area clean with absorbent pads.

  • Dispose of all cleaning materials as cytotoxic waste.

  • Doff PPE as described in Protocol 1.

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of this compound and associated waste is mandatory to prevent environmental contamination and accidental exposure.

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage.[6] If damage is suspected, implement spill procedures.

  • This compound should be stored in a secure, designated area with restricted access.

  • The storage location must be clearly labeled with a "Cytotoxic Hazard" symbol.

Waste Disposal:

  • All materials that come into contact with this compound, including gloves, gowns, syringes, and vials, are considered cytotoxic waste.[7]

  • Cytotoxic waste must be segregated into clearly labeled, leak-proof containers.[8]

  • Sharps contaminated with this compound must be disposed of in a designated, puncture-resistant cytotoxic sharps container.[8]

  • Follow all institutional and local regulations for the disposal of cytotoxic waste.[7]

Visualizations

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Wash Hands (Start) Wash Hands (Start) Inner Gloves Inner Gloves Wash Hands (Start)->Inner Gloves Gown Gown Inner Gloves->Gown Wash Hands (End) Wash Hands (End) Inner Gloves->Wash Hands (End) Respirator (if needed) Respirator (if needed) Gown->Respirator (if needed) Goggles/Face Shield Goggles/Face Shield Gown->Goggles/Face Shield Respirator (if needed)->Goggles/Face Shield Outer Gloves (Over Gown Cuff) Outer Gloves (Over Gown Cuff) Goggles/Face Shield->Outer Gloves (Over Gown Cuff) Respirator Respirator Goggles/Face Shield->Respirator Ready Ready Outer Gloves (Over Gown Cuff)->Ready Start Doffing Start Doffing Outer Gloves Outer Gloves Start Doffing->Outer Gloves Outer Gloves->Gown Respirator->Inner Gloves

Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.

Diagram 2: this compound Waste Disposal Pathway

Waste_Disposal This compound Contaminated Material This compound Contaminated Material Sharps Sharps This compound Contaminated Material->Sharps Non-Sharps (Gloves, Gowns, etc.) Non-Sharps (Gloves, Gowns, etc.) This compound Contaminated Material->Non-Sharps (Gloves, Gowns, etc.) Cytotoxic Sharps Container Cytotoxic Sharps Container Sharps->Cytotoxic Sharps Container Cytotoxic Waste Bag Cytotoxic Waste Bag Non-Sharps (Gloves, Gowns, etc.)->Cytotoxic Waste Bag Secure Transport Secure Transport Cytotoxic Sharps Container->Secure Transport Cytotoxic Waste Bag->Secure Transport Incineration Incineration Secure Transport->Incineration

Caption: Logical flow for the safe disposal of this compound contaminated materials.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.